molecular formula C12H13NO3 B142656 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one CAS No. 73942-87-7

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B142656
CAS No.: 73942-87-7
M. Wt: 219.24 g/mol
InChI Key: CPNZASIAJKSBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dimethoxy-1,3-dihydro-3-benzazepin-2-one is a benzazepine.

Properties

IUPAC Name

7,8-dimethoxy-1,3-dihydro-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-10-5-8-3-4-13-12(14)7-9(8)6-11(10)16-2/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNZASIAJKSBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC(=O)CC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363259
Record name 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73942-87-7
Record name 1,3-Dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73942-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethoxy-1,3-dihydro-3-benzazepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073942877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-3-Benzazepin-2-one, 1,3-dihydro-7,8-dimethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV3ZHP3F8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, a key intermediate in the pharmaceutical industry, notably in the synthesis of Ivabradine.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanisms, experimental protocols, and critical process parameters.

Introduction: The Significance of this compound

This compound, a benzazepine derivative[3], holds considerable importance as a precursor in the synthesis of various pharmaceutically active compounds. Its most prominent application is in the industrial production of Ivabradine, a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure.[1][4] The efficient and scalable synthesis of this intermediate is therefore a critical aspect of ensuring the accessibility of this vital medication. This guide will delve into the prevalent synthetic route, explore potential alternative pathways, and provide detailed experimental procedures to empower researchers in their synthetic endeavors.

Primary Synthesis Pathway: A Two-Step Approach from (3,4-Dimethoxyphenyl)acetic Acid

The most widely adopted and industrially viable synthesis of this compound commences with the readily available starting material, (3,4-dimethoxyphenyl)acetic acid. The pathway involves two key transformations: the amidation of the carboxylic acid followed by an acid-catalyzed intramolecular cyclization.

Step 1: Amidation of (3,4-Dimethoxyphenyl)acetic Acid

The initial step involves the formation of the amide intermediate, N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with 2,2-dimethoxyethylamine.

Reaction Scheme:

G start (3,4-Dimethoxyphenyl)acetic acid reagent1 SOCl₂ or (COCl)₂ start->reagent1 Activation intermediate1 (3,4-Dimethoxyphenyl)acetyl chloride reagent1->intermediate1 reagent2 2,2-Dimethoxyethylamine, Base (e.g., Triethylamine) intermediate1->reagent2 Amidation product N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide reagent2->product

Figure 1: General scheme for the amidation of (3,4-dimethoxyphenyl)acetic acid.

Causality of Experimental Choices:

  • Acid Activation: The conversion of the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a crucial activation step. The acid chloride is significantly more electrophilic than the parent carboxylic acid, facilitating a more efficient nucleophilic attack by the amine. Thionyl chloride is a common choice due to its affordability and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[5]

  • Amine and Base: 2,2-dimethoxyethylamine serves as the nucleophile. A base, typically a tertiary amine like triethylamine, is added to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[6]

  • Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM) or toluene are employed to prevent unwanted side reactions of the highly reactive acid chloride with water or other protic species.[6]

Step 2: Acid-Catalyzed Intramolecular Cyclization

The second and final step is the acid-catalyzed cyclization of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide to yield the target benzazepinone. This reaction is a type of intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation).

Reaction Scheme:

G start N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide reagent Strong Acid (e.g., H₂SO₄, HCl/AcOH) start->reagent Cyclization product This compound reagent->product

Figure 2: Acid-catalyzed cyclization to form the benzazepinone ring.

Mechanistic Insights:

The mechanism of this cyclization involves several key steps:

  • Hydrolysis of the Acetal: Under strong acidic conditions, the dimethyl acetal is hydrolyzed to reveal an aldehyde functionality.

  • Formation of an Acyliminium Ion: The amide oxygen is protonated, and subsequent dehydration, facilitated by the strong acid, leads to the formation of a highly electrophilic N-acyliminium ion.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich dimethoxy-substituted benzene ring acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. The position of attack is directed by the activating methoxy groups.

  • Rearomatization: A proton is lost from the benzene ring to restore aromaticity, yielding the final this compound.

G cluster_0 Reaction Mechanism A N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide B Protonation of Acetal A->B + H⁺ C Formation of Oxonium Ion B->C D Loss of Methanol C->D - CH₃OH E Formation of Aldehyde D->E F Protonation of Amide Oxygen E->F + H⁺ G Formation of N-Acyliminium Ion F->G - H₂O H Intramolecular Electrophilic Attack G->H I Sigma Complex H->I J Deprotonation and Rearomatization I->J - H⁺ K This compound J->K

Figure 3: Proposed mechanism for the acid-catalyzed cyclization.

Causality of Experimental Choices:

  • Strong Acid Catalyst: A strong acid is essential to facilitate both the hydrolysis of the acetal and the subsequent intramolecular Friedel-Crafts type reaction. Concentrated sulfuric acid or a mixture of concentrated hydrochloric acid and glacial acetic acid are commonly used.[7][8] The choice and concentration of the acid can significantly impact the reaction rate and yield.

  • Temperature Control: The reaction temperature is a critical parameter. While some procedures are carried out at room temperature, others may require gentle heating to drive the reaction to completion.[6][8] Careful control is necessary to prevent potential side reactions or degradation of the product.

Experimental Protocols

The following protocols are representative examples based on literature procedures.[7][8] Researchers should adapt these protocols based on their specific laboratory conditions and safety assessments.

Protocol 1: Synthesis of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend (3,4-dimethoxyphenyl)acetic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in anhydrous dichloromethane.

  • In a separate flask, dissolve 2,2-dimethoxyethylamine and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the amine solution to 0 °C in an ice bath and slowly add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Workup and Purification: Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound
  • Cyclization: In a round-bottom flask, dissolve N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide in a mixture of glacial acetic acid and concentrated hydrochloric acid.[7]

  • Stir the mixture at room temperature for 17-24 hours. The reaction progress should be monitored by a suitable analytical technique such as HPLC or TLC.[7]

  • Workup and Purification: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.

  • A precipitate of the product should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product under vacuum to a constant weight. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Amidation (3,4-Dimethoxyphenyl)acetic acid1. SOCl₂ 2. 2,2-Dimethoxyethylamine, Et₃NDichloromethane0 to RT12-16>90[6]
Cyclization N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamideHCl, Acetic Acid-251777.5[8]
Cyclization N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamideConc. H₂SO₄-0-40->92[6]

Characterization Data

This compound:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₂H₁₃NO₃

  • Molecular Weight: 219.24 g/mol [8]

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.91 (s, 1H), 6.70 (s, 1H), 6.25 (br s, 1H), 4.31 (d, J=4.8 Hz, 2H), 3.87 (s, 3H), 3.86 (s, 3H), 2.91 (s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 171.5, 148.5, 147.9, 128.9, 126.8, 112.1, 111.8, 56.1, 56.0, 47.9, 36.2.

N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₄H₂₁NO₄

  • Molecular Weight: 267.32 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.82-6.75 (m, 3H), 5.95 (br s, 1H), 4.40 (t, J=5.2 Hz, 1H), 3.88 (s, 3H), 3.86 (s, 3H), 3.52 (s, 2H), 3.38 (s, 6H), 3.34 (q, J=5.2 Hz, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 171.2, 149.0, 147.8, 127.3, 121.5, 112.5, 111.4, 103.8, 56.0, 55.9, 54.1, 42.9, 40.8.

Alternative Synthetic Strategies

While the primary pathway is well-established, other synthetic approaches to the benzazepinone core structure are worth considering for their potential advantages in specific contexts.

Bischler-Napieralski Reaction Followed by Ring Expansion

The Bischler-Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines.[1][9] One could envision a strategy where a suitably substituted dihydroisoquinoline is synthesized and then subjected to a ring expansion reaction to form the seven-membered benzazepinone ring. This approach, while potentially longer, could offer flexibility in introducing substituents.

G start β-Arylethylamide reagent1 POCl₃, P₂O₅ start->reagent1 Bischler-Napieralski intermediate Dihydroisoquinoline reagent1->intermediate reagent2 Ring Expansion Reagents intermediate->reagent2 Ring Expansion product Benzazepinone reagent2->product

Figure 4: Conceptual pathway via Bischler-Napieralski reaction and ring expansion.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[10] A modification of this reaction could potentially be adapted for the synthesis of the benzazepinone skeleton, although this would likely require significant methodological development.

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous reagents that require strict safety protocols.

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water.[7][11] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[12] In case of skin contact, immediately flush with copious amounts of water.

  • Concentrated Sulfuric Acid (H₂SO₄): A strong acid and a powerful dehydrating agent, concentrated sulfuric acid can cause severe burns.[2][13] Always wear appropriate PPE, and in case of contact, flush the affected area with water for at least 15 minutes. When diluting, always add the acid to water slowly, never the other way around, to dissipate the heat generated.[13]

  • Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

It is imperative that all researchers consult the Safety Data Sheets (SDS) for all chemicals used and adhere to their institution's safety guidelines.

Conclusion

The synthesis of this compound is a well-documented and optimized process, crucial for the production of important pharmaceuticals like Ivabradine. The primary synthetic route, starting from (3,4-dimethoxyphenyl)acetic acid, offers high yields and scalability. Understanding the underlying reaction mechanisms and the rationale behind the experimental choices is key to successful and safe synthesis. While alternative pathways exist in principle, the established two-step method remains the most practical and efficient approach for obtaining this valuable intermediate. This guide provides the necessary technical details to aid researchers in this field.

References

An In-depth Technical Guide to the Mechanism of Action of Ivabradine, a Derivative of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one serves as a key chemical intermediate in the synthesis of Ivabradine, a novel heart rate-lowering agent.[1] While the precursor itself is not the pharmacologically active compound, understanding its role leads us to the clinically significant mechanism of Ivabradine. This guide provides a comprehensive exploration of the molecular mechanism of action of Ivabradine, a highly specific inhibitor of the pacemaker "funny" current (If) in the sinoatrial node.[2][3] Marketed for the symptomatic treatment of chronic stable angina pectoris and heart failure, Ivabradine's unique mode of action sets it apart from traditional heart rate-lowering drugs like beta-blockers and calcium channel blockers.[4]

This document will delve into the molecular target of Ivabradine, the intricacies of its interaction with the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, and the resultant physiological effects on cardiac function. We will further explore the experimental methodologies employed to elucidate this mechanism and discuss the clinical implications of its targeted action.

Molecular Target and Core Mechanism: The "Funny" Current (If) and HCN Channels

The primary therapeutic action of Ivabradine is the selective inhibition of the "funny" pacemaker current (If) in the sinoatrial (SA) node of the heart.[4][5] The If current is a mixed sodium-potassium (Na+-K+) inward current that is activated by hyperpolarization at the end of an action potential.[6] This current is a key determinant of the diastolic depolarization slope in pacemaker cells, thereby controlling the heart rate.[7]

The molecular basis of the If current lies in the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) ion channels.[8] Four isoforms of HCN channels (HCN1-4) have been identified, with HCN4 being the predominant isoform in the sinoatrial node.[9][10] Ivabradine exhibits a high affinity for HCN4 channels.[8][11]

By selectively blocking these HCN4 channels, Ivabradine reduces the magnitude of the If current.[12] This leads to a decrease in the slope of the diastolic depolarization phase of the action potential in SA node cells.[12] Consequently, it takes longer for the membrane potential to reach the threshold for the next action potential, resulting in a dose-dependent reduction in heart rate.[4] A key feature of Ivabradine's action is its specificity for the SA node, meaning it does not significantly affect other cardiac parameters such as myocardial contractility, intracardiac conduction, or ventricular repolarization.[4][10]

The Unique Nature of Ivabradine's Channel Blockade

Ivabradine's interaction with HCN channels is characterized by several key features:

  • Open-Channel Blockade: Ivabradine binds to the HCN channel when it is in the open state.[9][13] This means the drug's access to its binding site is dependent on the channel's activity.

  • Use-Dependence: The blocking effect of Ivabradine is more pronounced at higher heart rates.[7][13] This is because with faster heart rates, the HCN channels are open more frequently, providing more opportunities for the drug to bind and exert its inhibitory effect.

  • Intracellular Binding: Ivabradine, being a lipophilic molecule, crosses the cell membrane and binds to a site within the intracellular pore of the HCN channel.[7][14][15]

These characteristics contribute to the targeted and heart rate-dependent efficacy of Ivabradine.

Signaling Pathway and Physiological Effects

The mechanism of action of Ivabradine directly impacts the electrical activity of the heart, leading to specific physiological outcomes.

Caption: Signaling pathway of Ivabradine's action.

The primary physiological consequence of Ivabradine's action is a reduction in heart rate.[3] This heart rate reduction has several beneficial downstream effects, particularly in the context of chronic stable angina and heart failure:

  • Reduced Myocardial Oxygen Demand: A lower heart rate decreases the workload of the heart, thereby reducing its oxygen consumption.[12]

  • Improved Myocardial Oxygen Supply: By prolonging the diastolic phase of the cardiac cycle, Ivabradine increases the time available for coronary blood flow, which primarily occurs during diastole.[2] This enhances the oxygen supply to the myocardium.

  • Symptomatic Relief: The combination of reduced oxygen demand and improved supply contributes to the anti-anginal and anti-ischemic effects of Ivabradine.[16][17] In heart failure, the reduction in heart rate can lead to improved cardiac efficiency and a decrease in hospitalizations for worsening heart failure.[18][19]

Experimental Workflows for Characterizing the Mechanism of Action

The elucidation of Ivabradine's mechanism of action has been dependent on a range of electrophysiological and clinical experimental techniques.

Patch-Clamp Electrophysiology

This is the cornerstone technique for studying ion channel function at the molecular level.

Objective: To directly measure the effect of Ivabradine on the If current in isolated sinoatrial node cells or in cell lines heterologously expressing HCN channels.

Methodology:

  • Cell Preparation: Isolate single pacemaker cells from the sinoatrial node of an appropriate animal model (e.g., rabbit) or use a cell line (e.g., HEK293) transfected with the gene for a specific HCN isoform (e.g., HCN4).

  • Patch-Clamp Recording: In the whole-cell patch-clamp configuration, a glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of the resulting ion currents.

  • Voltage Protocol: Apply a series of hyperpolarizing voltage steps from a holding potential to elicit the If current.

  • Drug Application: Perfuse the cell with a solution containing a known concentration of Ivabradine and repeat the voltage protocol.

  • Data Analysis: Compare the amplitude and kinetics of the If current before and after the application of Ivabradine to determine the extent of inhibition and its voltage- and time-dependence.

cluster_0 Patch-Clamp Workflow Cell_Prep Cell Preparation (SA Node or HCN-expressing cells) Patching Whole-Cell Patch-Clamp Cell_Prep->Patching Voltage_Protocol Apply Hyperpolarizing Voltage Steps Patching->Voltage_Protocol Baseline_Recording Record Baseline If Current Voltage_Protocol->Baseline_Recording Drug_Application Apply Ivabradine Baseline_Recording->Drug_Application Post_Drug_Recording Record If Current with Ivabradine Drug_Application->Post_Drug_Recording Analysis Data Analysis (Inhibition, Kinetics) Post_Drug_Recording->Analysis

Caption: Experimental workflow for patch-clamp electrophysiology.

Clinical Trials

Large-scale clinical trials are essential to confirm the therapeutic efficacy and safety of Ivabradine in patient populations.

Objective: To evaluate the effects of Ivabradine on clinical endpoints in patients with chronic stable angina or heart failure.

Methodology:

  • Patient Recruitment: Enroll a large cohort of patients with the target condition (e.g., chronic stable angina with a resting heart rate above a certain threshold).

  • Randomization: Randomly assign patients to receive either Ivabradine or a placebo, often in addition to standard therapy.

  • Blinding: Both patients and investigators are typically blinded to the treatment allocation to prevent bias.

  • Treatment and Follow-up: Administer the study drug for a predefined period and monitor patients for clinical outcomes.

  • Endpoint Assessment: The primary endpoints may include time to onset of angina during an exercise test, frequency of angina attacks, or a composite of cardiovascular death and hospitalization for worsening heart failure.[16][18] Secondary endpoints often include changes in heart rate and other physiological parameters.

  • Statistical Analysis: Analyze the data to determine if there are statistically significant differences in the endpoints between the Ivabradine and placebo groups.

Key clinical trials that have established the efficacy of Ivabradine include the BEAUTIFUL and SHIFT trials for patients with coronary artery disease and heart failure, respectively.[20][18]

Quantitative Data Summary

ParameterValueConditionSource
IC50 for mHCN1 0.94 µMMouse HCN1 channels expressed in HEK 293 cells[9]
IC50 for hHCN4 2.0 µMHuman HCN4 channels expressed in HEK 293 cells[9]
Heart Rate Reduction Approx. 10 bpmAt recommended doses, at rest or during exercise[4]

Adverse Effects and Off-Target Interactions

The most common adverse effects of Ivabradine are directly related to its mechanism of action. These include:

  • Bradycardia: An excessive slowing of the heart rate.[10]

  • Atrial Fibrillation: An irregular and often rapid heart rate.[10]

  • Phosphenes: Luminous phenomena in the visual field.[4] This is due to the inhibition of a similar current (Ih) in the retina, which is mediated by HCN channels.[4]

Conclusion

The mechanism of action of Ivabradine, a derivative of this compound, is a prime example of targeted drug development. By selectively inhibiting the If current in the sinoatrial node through the blockade of HCN4 channels, Ivabradine effectively reduces heart rate without the negative inotropic effects associated with other heart rate-lowering agents. This specific and use-dependent action provides significant therapeutic benefits for patients with chronic stable angina and heart failure. A thorough understanding of its molecular interactions and physiological consequences, as elucidated through rigorous experimental and clinical investigation, is crucial for its appropriate and effective use in the clinical setting.

References

  • Wikipedia. Ivabradine. [Link]

  • Al-Gobari, M., El-Dahiyat, F., & Al-Share, Q. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(12), 830–836. [Link]

  • Bucchi, A., Tognati, A., Milanesi, R., Baruscotti, M., & DiFrancesco, D. (2006). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. Journal of physiology, 572(Pt 2), 335–346. [Link]

  • Tariq, S., & Aronow, W. S. (2015). Ivabradine. In StatPearls. StatPearls Publishing. [Link]

  • Savelieva, I., & Camm, A. J. (2008). Role of the Funny Current Inhibitor Ivabradine in Cardiac Pharmacotherapy: A Systematic Review. P & T : a peer-reviewed journal for formulary management, 33(10), 590–603. [Link]

  • He, G., Zhang, Y., & Wang, J. (2019). Pharmacology of Ivabradine and the Effect on Chronic Heart Failure. Mini reviews in medicinal chemistry, 19(17), 1407–1416. [Link]

  • Lakatta, E. G., Vinogradova, T. M., & Lyashkov, A. E. (2017). The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells. International journal of molecular sciences, 18(9), 1969. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ivabradine Hydrochloride?. [Link]

  • Tardif, J. C., Ford, I., Tendera, M., Bourassa, M. G., Fox, K., & BEAUTIFUL Investigators (2009). Efficacy of the If current inhibitor ivabradine in patients with chronic stable angina receiving beta-blocker therapy: a 4-month, randomized, placebo-controlled trial. European heart journal, 30(5), 540–548. [Link]

  • Patsnap Synapse. (2024). What are HCN channels blockers and how do they work?. [Link]

  • Dr.Oracle. (2025). What is the pharmacology of ivabradine (heart rate reducer) in treating heart conditions such as inappropriate sinus tachycardia and heart failure?. [Link]

  • ResearchGate. Mechanism of Action of Ivabradine. [Link]

  • DiFrancesco, D. (2009). Funny channels: relevance to pacemaking and importance as a new drug target. Current opinion in drug discovery & development, 12(2), 221–227. [Link]

  • Savio-Galimberti, E., Frank, M., & Varró, A. (2020). The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in pharmacology, 10, 1637. [Link]

  • Tse, G., & Letsas, K. P. (2018). Role of ivabradine in management of stable angina in patients with different clinical profiles. Arquivos brasileiros de cardiologia, 110(3), 271–280. [Link]

  • Saponaro, A., Bauer, D., & Gasser, C. (2024). Structural determinants of ivabradine block of the open pore of HCN4. Proceedings of the National Academy of Sciences of the United States of America, 121(26), e2318041121. [Link]

  • International Journal of Bioassays. (2013). Funny current in cardiac pacemaker cells and its specific inhibitor ivabradine. [Link]

  • DiFrancesco, D. (2006). Funny channels in the control of cardiac rhythm and mode of action of selective blockers. Pharmacological research, 53(5), 399–406. [Link]

  • Borer, J. S., Fox, K., Jaillon, P., Lerebours, G., & Ivabradine Investigators Group (2003). Antianginal and antiischemic effects of ivabradine, an I(f) inhibitor, in stable angina: a randomized, double-blinded, multicentered, placebo-controlled trial. Circulation, 107(6), 817–823. [Link]

  • He, G., Zhang, Y., & Wang, J. (2019). Pharmacology of Ivabradine and the Effect on Chronic Heart Failure. Bentham Science. [Link]

  • Jakobsen, J. C., Gæde, P. H., & Gluud, C. (2021). Effects of adding ivabradine to usual care in patients with angina pectoris: a systematic review of randomised clinical trials with meta-analysis and Trial Sequential Analysis. BMJ open, 11(7), e047195. [Link]

  • Komajda, M., & Lainscak, M. (2017). Ivabradine in Heart Failure. Circulation, 136(11), 1058–1061. [Link]

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Lungu, C. N. (2023). Ivabradine in patients with heart failure: a systematic literature review. Expert review of cardiovascular therapy, 21(sup1), 1–13. [Link]

  • Gæde, P. H., Jakobsen, J. C., & Gluud, C. (2021). Ivabradine added to usual care in patients with heart failure: a systematic review with meta-analysis and trial sequential analysis. BMJ open, 11(10), e047196. [Link]

  • Medscape. Corlanor (ivabradine) dosing, indications, interactions, adverse effects, and more. [Link]

  • ResearchGate. The Main Clinical Trials with Ivabradine. [Link]

  • Chen, Y., Yuan, J., & Wang, Z. (2021). Impact of ivabradine on the cardiac function of chronic heart failure reduced ejection fraction: Meta-analysis of randomized controlled trials. Medicine, 100(8), e24748. [Link]

  • ResearchGate. Ivabradine in patients with heart failure: a systematic literature review. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 132999, Ivabradine. [Link]

  • LookChem. Cas 148870-57-9,7,8-Dimethoxy-3-(3-iodopropyl). [Link]

  • Global Substance Registration System. 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. [Link]

Sources

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: Properties, Synthesis, and Application

Introduction

This compound (CAS No. 73942-87-7) is a substituted benzazepinone derivative of significant interest in the pharmaceutical industry.[1][2] While not an active pharmaceutical ingredient (API) itself, it serves as a pivotal intermediate in the synthesis of potent bradycardic agents, most notably Ivabradine.[3][4][5] Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, playing a crucial role in the management of chronic stable angina pectoris and heart failure.[6][7]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its primary synthesis route, and its critical application in drug development for researchers, chemists, and professionals in the pharmaceutical field.

Physicochemical and Spectroscopic Properties

The fundamental properties of this intermediate are crucial for its handling, characterization, and use in subsequent synthetic steps.

Core Physical and Chemical Data

A summary of the key physicochemical data for this compound is presented below.

PropertyValueSource(s)
CAS Number 73942-87-7[8]
Molecular Formula C₁₂H₁₃NO₃[8]
Molecular Weight 219.24 g/mol [8]
Appearance White to off-white crystalline powder[9]
Melting Point 244-248 °C[9]
Topological Polar Surface Area (TPSA) 47.56 Ų[8]
LogP (calculated) 1.3468[8]
Solubility Soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4] Insoluble in water.N/A
Spectroscopic Profile

While specific spectra are proprietary to manufacturers, the structural features of this compound allow for a confident prediction of its spectroscopic characteristics, which are essential for its identification and purity assessment.

  • ¹H-NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methoxy groups, the methylene group of the azepine ring, and the vinyl proton. The two aromatic protons should appear as singlets in the aromatic region. The two methoxy groups (-OCH₃) would each present as a sharp singlet at approximately 3.8-3.9 ppm. The methylene protons (-CH₂-) adjacent to the carbonyl group would likely appear as a singlet around 3.5 ppm. The vinyl proton (-CH=) would be observed further downfield, and the amide proton (N-H) would appear as a broad singlet.

  • ¹³C-NMR Spectroscopy : The carbon NMR spectrum will display 12 distinct signals. Key signals include the carbonyl carbon (C=O) of the lactam at ~165-170 ppm, carbons of the aromatic ring attached to methoxy groups at ~148-150 ppm, and other aromatic and vinyl carbons between 105-140 ppm. The two methoxy carbons will resonate around 56 ppm, and the methylene carbon will appear in the aliphatic region (~35-40 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a strong absorption band for the amide C=O stretch, typically found around 1650-1680 cm⁻¹. Another prominent feature will be the N-H stretching vibration, visible as a sharp to moderately broad peak in the 3200-3300 cm⁻¹ region. C-H stretches from the aromatic and aliphatic parts will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-O stretching of the methoxy groups will also be present.

  • Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 219.24, corresponding to the molecular weight of the compound.

Synthesis and Chemical Reactivity

The industrial preparation of this compound is a well-established process, typically involving an acid-catalyzed intramolecular cyclization.

Primary Synthesis Pathway

The most common synthesis begins with (3,4-dimethoxyphenyl)acetic acid, which is converted to its N-(2,2-dimethoxyethyl)amide derivative. This precursor then undergoes a Pictet-Spengler type cyclization reaction in a strong acidic medium to yield the final benzazepinone product.[3] This reaction is efficient and provides high purity material suitable for pharmaceutical manufacturing.

G cluster_0 Synthesis Workflow A N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide B 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one A->B  Intramolecular  Cyclization C Acid Catalyst (e.g., HCl, H₂SO₄) C->B  Catalyzes

Fig 1: Synthesis workflow for the target compound.
Detailed Experimental Protocol: Cyclization

The following protocol is a representative procedure for the synthesis of this compound from its amide precursor.[1]

Materials:

  • N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Water (deionized)

Procedure:

  • Reaction Setup: In a suitable round-bottom flask equipped with a mechanical stirrer, charge N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (1.0 eq), glacial acetic acid (5 volumes), and concentrated HCl (5 volumes) at ambient temperature (25 °C).

  • Reaction Execution: Stir the resulting mixture vigorously at 25 °C for approximately 17-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting material is less than 4.0% of the total peak area.

  • Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice (approx. 20 volumes) with stirring.

  • Precipitation: Continue stirring the slurry for 30-60 minutes to ensure complete precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water (approx. 7 volumes) to remove residual acids.

  • Drying: Dry the isolated solid under vacuum at 55-60 °C until the Loss on Drying (LOD) is below 0.5%. The final product is obtained as a white to off-white solid.

Application in Ivabradine Synthesis

The primary and most critical application of this compound is its role as a building block for Ivabradine.[3]

From Intermediate to API

The synthesis of Ivabradine involves the N-alkylation of the benzazepinone intermediate. The nitrogen atom of the lactam is first deprotonated with a strong base (e.g., potassium tert-butoxide) and then reacted with a suitable alkylating agent, such as 1-bromo-3-chloropropane, to introduce a reactive side chain. This functionalized intermediate is then coupled with (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane to form the crude Ivabradine base, which is subsequently purified and, if desired, converted to a pharmaceutically acceptable salt like the hydrochloride.

G cluster_0 Drug Development Pathway A 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one (Intermediate) B Ivabradine (API) A->B Multi-step Synthesis C HCN Channels (Biological Target) B->C Inhibition

Fig 2: Pathway from intermediate to biological target.

This synthetic pathway underscores the importance of sourcing or producing high-purity this compound, as any impurities can carry through to the final API, impacting its safety and efficacy.

Conclusion

This compound is a non-negotiable cornerstone in the manufacturing of Ivabradine. Its well-defined physicochemical properties and established synthetic route make it a reliable and crucial component in the production of this important cardiovascular therapeutic. A thorough understanding of its chemistry, from spectroscopic characterization to its reactivity, is essential for any scientist or professional involved in the synthesis and development of Ivabradine and related pharmaceutical agents.

References

An In-depth Technical Guide to the Biological Significance and Activity of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, focusing on its pivotal role as a chemical scaffold in the development of cardiovascular therapeutics. While direct biological activity of this compound is not extensively documented, its structural contribution to potent and selective bradycardic agents, such as Ivabradine, is of significant interest to the scientific community. This document will delve into the indirect biological relevance of this benzazepinone derivative, its synthesis, and the experimental frameworks for evaluating the activity of its more complex successors.

Introduction: A Key Scaffold in Cardiovascular Drug Discovery

This compound is a substituted benzazepinone derivative that has gained prominence not for its intrinsic biological effects, but as a crucial intermediate in the synthesis of heart rate-lowering agents.[1][2] Its chemical structure, characterized by a dimethoxy-substituted benzazepine core, provides a foundational framework for the elaboration of molecules with high affinity and selectivity for specific cardiac ion channels. The primary significance of this compound lies in its role as a precursor to Ivabradine, a clinically approved medication for the treatment of stable angina pectoris and chronic heart failure.[3][4] Understanding the chemistry and structural importance of this compound is therefore essential for researchers involved in the design and synthesis of novel cardiovascular drugs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 73942-87-7[1][5]
Molecular Formula C₁₂H₁₃NO₃[5][6]
Molecular Weight 219.24 g/mol [5][6]
Melting Point 244.0 to 248.0 °C[1]
Boiling Point (Predicted) 455.8±45.0 °C[1]
SMILES COc1cc2C=CNC(=O)Cc2cc1OC[6]
InChIKey CPNZASIAJKSBBH-UHFFFAOYSA-N[6]

The Biological Target: The Funny Current (If) in Cardiac Pacemaking

The therapeutic relevance of compounds derived from this compound is intrinsically linked to their interaction with the "funny" current (If) in the sinoatrial (SA) node of the heart. The If current, mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a key determinant of the diastolic depolarization phase of the cardiac action potential and, consequently, plays a crucial role in regulating heart rate.

Ivabradine, synthesized from the topic compound, is a selective inhibitor of the If current.[4] By blocking this current, Ivabradine reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate without affecting myocardial contractility or blood pressure.[4] This "pure" heart rate-lowering effect makes If inhibitors an attractive therapeutic option for patients with conditions such as angina and heart failure, where reducing myocardial oxygen demand is beneficial.[4]

cluster_SA_Node Sinoatrial Node Cell cluster_Drug_Action Pharmacological Intervention HCN_Channel HCN Channel (I_f Current) Diastolic_Depolarization Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Initiates Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines Ivabradine Ivabradine (derived from 7,8-dimethoxy-1,3-dihydro -2H-3-benzazepin-2-one) Inhibition Inhibition Ivabradine->Inhibition Inhibition->HCN_Channel Blocks

Caption: Mechanism of action of Ivabradine on the If current.

From Intermediate to Active Drug: The Role of the Benzazepinone Core

The this compound moiety serves as the foundational scaffold upon which the pharmacophore of Ivabradine is constructed. While the benzazepinone core itself is not reported to possess significant If inhibitory activity, its rigid structure and the presence of the dimethoxy groups are crucial for orienting the appended side chain that confers biological activity. The synthesis of Ivabradine involves the alkylation of the nitrogen atom of the benzazepinone ring with a side chain containing a tertiary amine.[3] This side chain is responsible for the key interactions with the HCN channel.

The overall structure of Ivabradine, with the benzazepinone as an anchor, allows for the precise positioning of the molecule within the ion channel pore, leading to its selective blocking effect. The lipophilicity and hydrogen bonding potential of the benzazepinone core also contribute to the overall pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Hypothetical Biological Activity and Proposed Experimental Evaluation

While this compound is primarily considered a synthetic intermediate, its structural similarity to other pharmacologically active benzazepine derivatives warrants an investigation into its own potential biological activity. It is plausible that the core structure possesses some weak affinity for various receptors or channels, which is then significantly enhanced and specified by the addition of the side chain in Ivabradine.

To test this hypothesis, a series of in vitro and in vivo experiments can be designed:

In Vitro Assessment of If Current Inhibition

Objective: To determine if this compound has any direct inhibitory effect on the If current.

Methodology: Patch-Clamp Electrophysiology

  • Cell Culture: Use a stable cell line expressing human HCN4 channels (the primary isoform in the SA node).

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure the If current.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the reduction in If current amplitude at each concentration to determine the IC₅₀ value, if any.

Start Start Cell_Culture Culture HCN4-expressing cells Start->Cell_Culture Patch_Clamp_Setup Establish whole-cell patch-clamp configuration Cell_Culture->Patch_Clamp_Setup Baseline_Recording Record baseline I_f current Patch_Clamp_Setup->Baseline_Recording Compound_Application Apply 7,8-dimethoxy-1,3-dihydro -2H-3-benzazepin-2-one Baseline_Recording->Compound_Application Record_Response Record I_f current in presence of compound Compound_Application->Record_Response Data_Analysis Analyze current inhibition and calculate IC50 Record_Response->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro assessment of If current inhibition.

Broader Pharmacological Profiling

Objective: To screen this compound against a panel of common drug targets to identify any off-target activities.

Methodology: Receptor Binding and Enzyme Assays

  • Target Panel: Utilize a commercial service or in-house capabilities to screen the compound against a panel of receptors, ion channels, and enzymes (e.g., GPCRs, kinases, proteases).

  • Assay Formats: Employ radioligand binding assays for receptors and functional assays for enzymes and ion channels.

  • Data Interpretation: Analyze the percentage of inhibition or activation at a fixed concentration (e.g., 10 µM) to identify potential hits.

In Vivo Evaluation of Cardiovascular Effects

Objective: To assess the effect of this compound on heart rate and other cardiovascular parameters in a preclinical model.

Methodology: Telemetry in Rodents

  • Animal Model: Use telemetered rats or mice to allow for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure in conscious, freely moving animals.

  • Drug Administration: Administer the compound via an appropriate route (e.g., oral gavage or intravenous injection).

  • Data Collection and Analysis: Record cardiovascular parameters before and after drug administration and analyze the data for any significant changes.

Synthesis of this compound

The synthesis of this compound is well-established and typically involves the cyclization of an N-substituted phenylacetamide derivative.[3][7] A common synthetic route is outlined below:

Step-by-step Synthesis Protocol:

  • Starting Material: The synthesis often begins with (3,4-dimethoxyphenyl)acetic acid.[3]

  • Amide Formation: The carboxylic acid is converted to an amide by reacting it with 2,2-dimethoxyethylamine.[8]

  • Cyclization: The resulting N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide is then subjected to an acid-catalyzed cyclization.[1][7] This is a critical step where the benzazepinone ring is formed. Concentrated hydrochloric acid in glacial acetic acid is a commonly used reagent for this transformation.[1][7]

  • Purification: The crude product is purified by precipitation and washing to yield this compound.[1][7]

Start_Material (3,4-dimethoxyphenyl) acetic acid Amide_Formation Amide Formation (+ 2,2-dimethoxyethylamine) Start_Material->Amide_Formation Intermediate N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide Amide_Formation->Intermediate Cyclization Acid-catalyzed Cyclization (HCl, Acetic Acid) Intermediate->Cyclization Final_Product 7,8-dimethoxy-1,3-dihydro -2H-3-benzazepin-2-one Cyclization->Final_Product

Caption: Synthetic pathway for this compound.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its role as a key building block for the synthesis of Ivabradine and other potential bradycardic agents. While the compound itself may not exhibit potent biological activity, its rigid, substituted benzazepine structure is essential for the pharmacological properties of the final drug products. Future research could focus on exploring the intrinsic biological activity of this scaffold and its derivatives to uncover new therapeutic applications. The experimental protocols outlined in this guide provide a framework for such investigations, which could further elucidate the structure-activity relationships of this important class of compounds.

References

  • Google Patents. (n.d.). NEW PROCESS FOR THE SYNTHESIS OF 7,8-DIMETHOXY-1,3-DIHYDRO-2H- 3-BENZAZEPIN-2-ONE, AND APPLICATION IN THE SYNTHESIS OF IVABRADINE AND ADDITION.
  • Google Patents. (n.d.). Process for the synthesis of the this compound, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
  • Google Patents. (n.d.). Synthesis process for derivatives of this compound and application to the synthesis of ivabradine.
  • National Center for Biotechnology Information. (n.d.). Ivabradine. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). ivabradine hydrochloride and its Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). New process for the synthesis of this compound, and its application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
  • Taizhou Volsen Chemical Co., Ltd. (n.d.). CAS 73942-87-7,1,3-Dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one[Ivabradine Hydrochloride Intermediates]. Retrieved from [Link]

  • LookChem. (n.d.). Cas 148870-57-9,7,8-Dimethoxy-3-(3-iodopropyl). Retrieved from [Link]

  • gsrs. (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. Retrieved from [Link]

Sources

The Architectural Versatility of the 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Scaffold: A Technical Guide to Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one core is a privileged scaffold in medicinal chemistry, most notably as the central component of the bradycardic agent Ivabradine. This in-depth technical guide moves beyond a singular focus on Ivabradine to provide a comprehensive exploration of the structural analogs and derivatives of this versatile benzazepinone core. We will dissect the synthetic strategies for the core and its modifications, delve into the critical structure-activity relationships (SAR) that govern biological activity, and explore the expanding therapeutic potential of these compounds beyond their established cardiovascular applications. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and guide future discovery efforts.

The this compound Core: A Foundation for Innovation

The this compound moiety is a bicyclic structure featuring a benzene ring fused to a seven-membered azepinone ring. The methoxy groups at the 7 and 8 positions play a crucial role in modulating the electronic and steric properties of the molecule, influencing its interaction with biological targets. Its significance in drug discovery stems from its role as the key intermediate in the synthesis of Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" or If channel.[1] This channel is a primary determinant of the pacemaker activity in the sinoatrial node of the heart.

Synthesis of the Core Scaffold

A robust and scalable synthesis of the this compound core is paramount for the exploration of its derivatives. Several synthetic routes have been reported, with a common and effective method involving the cyclization of an N-substituted phenylacetamide derivative.

Protocol 1: Synthesis of this compound [2]

Step 1: Preparation of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • To a solution of (3,4-dimethoxyphenyl)acetic acid in a suitable solvent such as dichloromethane, add a coupling agent like thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

  • In a separate flask, dissolve 2,2-dimethoxyethylamine and a base, for example triethylamine, in dichloromethane.

  • Slowly add the acid chloride solution to the amine solution at a controlled temperature (e.g., 0 °C) to facilitate the amide bond formation.

  • After the reaction is complete, as monitored by thin-layer chromatography (TLC), work up the reaction mixture by washing with aqueous solutions to remove impurities.

  • Purify the resulting N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide by recrystallization or column chromatography.

Step 2: Cyclization to form this compound [2]

  • Dissolve 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide in a mixture of 710 ml of glacial acetic acid and 710 ml of concentrated hydrochloric acid in a round bottom flask equipped with a mechanical stirrer at 25°C.[2]

  • Stir the mixture for 17 hours at 25°C.[2]

  • Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is less than 4.0%.[2]

  • Upon completion, pour the reaction mixture onto 3.0 kg of crushed ice.[2]

  • Stir the resulting slurry for 30 minutes and then filter the solid product.[2]

  • Wash the collected solid with 1 L of water and dry it under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.[2]

This acid-catalyzed cyclization proceeds via an intramolecular Friedel-Crafts-type reaction, where the acetal group is hydrolyzed to an aldehyde, which then reacts with the electron-rich aromatic ring to form the seven-membered ring.

Structural Analogs and Derivatives: Exploring Chemical Space

The true potential of the this compound core lies in its amenability to structural modification. These modifications can be broadly categorized into three main areas: substitution at the N-3 position of the azepinone ring, alterations to the aromatic ring, and modifications to the lactam of the azepinone ring.

N-Substituted Analogs: The Key to If Channel Inhibition

The most extensively studied modifications are at the N-3 position, largely driven by the development of Ivabradine. The introduction of a side chain at this position is critical for interaction with the If channel.

Ivabradine and its Precursors:

The synthesis of Ivabradine involves the alkylation of the core with a suitable side chain. A common intermediate is 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.[3][4][5] This intermediate can then be reacted with (S)-N-methyl-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine to yield Ivabradine.

Structure-Activity Relationship (SAR) for If Inhibition:

  • Length of the Alkyl Chain: The length of the alkyl chain connecting the benzazepinone core to the terminal amine is crucial for activity. A three-carbon chain, as seen in Ivabradine, appears to be optimal.

  • Nature of the Terminal Amine: The terminal amine is essential for interacting with the pore region of the If channel. A secondary amine, as in Ivabradine, is generally preferred.

  • Substitution on the Terminal Amine: The substituent on the terminal amine also influences potency and selectivity. The bulky, lipophilic benzocyclobutane moiety of Ivabradine contributes significantly to its high affinity for the If channel.

Aromatic Ring Modifications: Fine-Tuning Pharmacological Properties

Modifications to the 7,8-dimethoxybenzene ring can significantly impact the pharmacological profile of the resulting compounds.

  • Position and Nature of Substituents: The presence and position of electron-donating groups, such as the methoxy groups in the core structure, are important for activity. Altering these substituents can modulate the compound's affinity for its target and its pharmacokinetic properties.

  • Halogenation: Introduction of halogen atoms onto the aromatic ring can influence lipophilicity, metabolic stability, and target binding. For example, halogenated benzazepine derivatives have been explored for their potential as CNS agents.

Modifications of the Azepinone Ring

While less explored than N-substitution, modifications to the seven-membered ring itself can lead to novel biological activities. This can include altering the lactam functionality or introducing substituents on the carbon atoms of the ring.

Expanding the Therapeutic Horizon: Beyond Bradycardia

While the this compound scaffold is strongly associated with cardiovascular effects, emerging research suggests a broader therapeutic potential.

Central Nervous System (CNS) Applications

The benzazepine scaffold is a known pharmacophore for various CNS targets. Derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine have been investigated as dopamine, norepinephrine, and serotonin uptake inhibitors, suggesting potential applications in treating neurological and psychiatric disorders.[6] The ability of these compounds to cross the blood-brain barrier is a critical factor for CNS activity and can be modulated by structural modifications.

Anticancer Potential

Several studies have highlighted the anticancer properties of benzazepine and related benzoxazepine derivatives.[7][8] These compounds have been shown to induce apoptosis in cancer cell lines, suggesting a potential avenue for the development of novel chemotherapeutic agents.[7] The mechanism of action for these anticancer effects is an active area of investigation.

Other Potential Applications

The versatility of the benzazepine scaffold suggests that its derivatives could be explored for a range of other therapeutic targets, including other ion channels and G-protein coupled receptors.

Experimental Protocols for Evaluation

A critical aspect of drug discovery is the robust evaluation of newly synthesized compounds. This section provides an overview of key experimental protocols for assessing the biological activity of this compound derivatives.

In Vitro Evaluation of If Channel Inhibition: The Patch-Clamp Technique

The gold standard for characterizing the interaction of compounds with ion channels is the patch-clamp technique.[9][10][11][12][13]

Protocol 2: Whole-Cell Patch-Clamp Recording of If Currents [9][10][13]

Cell Preparation:

  • Use cells endogenously expressing If channels (e.g., sinoatrial node cells) or a stable cell line heterologously expressing the desired HCN isoform (e.g., HEK293 cells).

  • Culture the cells under appropriate conditions until they reach a suitable confluency for patching.

Recording Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should mimic the intracellular ionic composition.

  • Cell Approaching and Sealing: Under a microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential where If channels are closed (e.g., -40 mV). Apply a series of hyperpolarizing voltage steps to activate the If channels and record the resulting currents.

  • Compound Application: Perfuse the cell with a solution containing the test compound at various concentrations. Record the If currents in the presence of the compound to determine its inhibitory effect.

  • Data Analysis: Analyze the recorded currents to determine the concentration-response curve and calculate the IC50 value for the compound.

Workflow for Patch-Clamp Experiment

PatchClampWorkflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis CellPrep Cell Preparation Approach Approach Cell & Seal CellPrep->Approach PipettePrep Pipette Preparation PipettePrep->Approach WholeCell Establish Whole-Cell Approach->WholeCell RecordBaseline Record Baseline Currents WholeCell->RecordBaseline ApplyCompound Apply Test Compound RecordBaseline->ApplyCompound RecordDrugEffect Record Currents with Compound ApplyCompound->RecordDrugEffect DataAnalysis Data Analysis (IC50) RecordDrugEffect->DataAnalysis

Caption: A streamlined workflow for a whole-cell patch-clamp experiment.

In Vivo Models for Cardiovascular Assessment

To evaluate the effects of novel benzazepinone derivatives on the cardiovascular system in a whole organism, various in vivo models can be employed.

Protocol 3: Evaluation of Bradycardic Effects in an Anesthetized Canine Model [1][14][15]

  • Animal Preparation: Anesthetize a healthy dog with a suitable anesthetic agent (e.g., pentobarbital).

  • Instrumentation: Surgically implant catheters to monitor blood pressure and heart rate. Place ECG leads to record the electrocardiogram.

  • Drug Administration: Administer the test compound intravenously at increasing doses.

  • Data Collection: Continuously record heart rate, blood pressure, and ECG parameters before and after each dose of the compound.

  • Analysis: Analyze the data to determine the dose-dependent effects of the compound on heart rate and other cardiovascular parameters.

This model can also be adapted to assess the anti-anginal effects of compounds by inducing transient myocardial ischemia.[15][16]

Logical Relationship of In Vivo Cardiovascular Assessment

InVivoCardio cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome Assessment AnimalPrep Animal Preparation (Anesthesia) Instrumentation Instrumentation (Catheters, ECG) AnimalPrep->Instrumentation Baseline Record Baseline Parameters Instrumentation->Baseline DrugAdmin Administer Test Compound Baseline->DrugAdmin DataCollection Continuous Data Recording DrugAdmin->DataCollection Analysis Analyze Cardiovascular Effects (e.g., Bradycardia) DataCollection->Analysis

Caption: A logical flow diagram for in vivo cardiovascular assessment.

Evaluation of CNS and Anticancer Activity

For exploring the CNS and anticancer potential of these derivatives, a different set of assays is required.

  • CNS Activity: In vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests can be used to assess anticonvulsant activity.[17][18] Behavioral models can be employed to evaluate effects on anxiety, depression, and cognition.

  • Anticancer Activity: In vitro cytotoxicity assays, such as the MTT assay, are used to determine the ability of a compound to inhibit the proliferation of cancer cell lines.[19][20] Further mechanistic studies can involve apoptosis assays (e.g., flow cytometry) and cell cycle analysis.[7]

Conclusion and Future Directions

The this compound scaffold has proven to be a rich source of pharmacologically active compounds. While its role in cardiovascular medicine, particularly through the development of Ivabradine, is well-established, the exploration of its full therapeutic potential is far from complete. The synthetic accessibility of this core, coupled with the ability to readily introduce diversity at multiple positions, makes it an attractive starting point for the design of novel therapeutics.

Future research in this area should focus on:

  • Expanding Chemical Diversity: Synthesizing a broader range of analogs with modifications at all possible positions to explore a wider chemical space.

  • Exploring Novel Biological Targets: Screening these new derivatives against a diverse panel of biological targets to identify novel therapeutic applications beyond the cardiovascular and central nervous systems.

  • Detailed Mechanistic Studies: For promising lead compounds, conducting in-depth mechanistic studies to elucidate their mode of action at the molecular level.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the structure of lead compounds to optimize their absorption, distribution, metabolism, and excretion (ADME) properties for improved in vivo efficacy and safety.

By leveraging the foundational knowledge of the this compound core and embracing innovative medicinal chemistry approaches, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

  • P
  • Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis. Future Med Chem. 2018 Jul 1;10(13):1565-1579. [Link]

  • Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). ResearchGate. 2016. [Link]

  • The structures of benzazepines. ResearchGate. [Link]

  • Benzazepinone calcium channel blockers. 2. Structure activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones. J Med Chem. 1992 Nov 27;35(24):4585-91. [Link]

  • Process for the synthesis of this compound compounds, and application in the synthesis of ivabradine.
  • New fused benzazepine as selective D-3 receptor antagonists. Synthesis and biological evaluation. Part one: [h]-fused tricyclic systems. ResearchGate. 2008. [Link]

  • Process for the synthesis of the this compound, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
  • Process for the preparation of 1,3-dihydro-2H-3-benzazepin-2-one and application to the preparation of ivabradine and their pharmaceutically acceptable salts.
  • Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chem Neurosci. 2011 Oct 19; 2(10): 559–573. [Link]

  • The effects of the novel anti-anginal compound RS 43285 on myocardial conduction in the anaesthetized dog. Br J Pharmacol. 1989 Apr;96(4):849-57. [Link]

  • Evaluation of a 125I-labelled benzazepinone derived voltage-gated sodium channel blocker for imaging with SPECT. Org Biomol Chem. 2012 Dec 21;10(47):9438-45. [Link]

  • Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. 2020. [Link]

  • Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). ResearchGate. 2016. [Link]

  • Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones. J Med Chem. 1992 Nov 27;35(24):4585-91. [Link]

  • Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

  • Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem. 2023 Mar 1;18(5):e202200617. [Link]

  • Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. Eur J Med Chem. 2012 Jan;47(1):355-63. [Link]

  • The effects of the novel anti-anginal compound RS 43285 on myocardial conduction in the anaesthetized dog. Br J Pharmacol. 1989 Apr; 96(4): 849–857. [Link]

  • A comparison of the effects of a series of anti-anginal agents in a novel canine model of transient myocardial ischaemia. Br J Pharmacol. 1987 May;91(1):159-69. [Link]

  • A comparison of the effects of a series of anti-anginal agents in a novel canine model of transient myocardial ischaemia. Br J Pharmacol. 1987 May; 91(1): 159–169. [Link]

  • Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. Eur J Med Chem. 2013 Nov;69:1-9. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. 2021 May 20;26(10):3020. [Link]

  • Novel Drugs Approach in Treatment of Angina. J Cardiovasc Dis Diagn. 2017; 5(4): 1000282. [Link]

  • 3-(3-Chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one at 125 K. Acta Crystallogr Sect E Struct Rep Online. 2008 May 1; 64(Pt 5): o906. [Link]

  • 3-(3-Chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one at 125 K. ResearchGate. 2008. [Link]

  • Synthesis and CNS Activity of Phenytoin Derivatives. Infect Disord Drug Targets. 2021;21(4):e010121189414. [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Iran J Pharm Res. 2018 Fall; 17(4): 1208–1220. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022 May 27;27(11):3419. [Link]

  • 1H-3-benzazepin-2-amine. ChemSynthesis. [Link]

  • CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. Eur J Med Chem. 2009 Feb;44(2):851-5. [Link]

  • CNS Drugs. Springer. [Link]

Sources

The Crucial Intermediate: A Technical Guide to the Discovery and Synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, a pivotal chemical intermediate. Its significance in the pharmaceutical landscape is inextricably linked to the development of Ivabradine, a key therapeutic agent for managing stable angina pectoris and heart failure.[1][2][3] This document will delve into the historical context of its discovery as a part of the broader quest for novel cardiovascular therapies, detail its synthesis through established protocols, and provide expert insights into the causality behind the experimental choices.

Contextual Discovery: A Stepping Stone to a Novel Bradycardic Agent

The history of this compound is not one of isolated discovery but rather a crucial chapter in the narrative of Ivabradine's development by the Servier Research Institute.[4] The quest for a pure heart rate-lowering agent, devoid of the negative inotropic effects associated with beta-blockers and non-dihydropyridine calcium channel blockers, led researchers to explore novel chemical scaffolds.[3] The focus was on selectively inhibiting the "funny" (If) current in the sinoatrial node, a key regulator of heart rate.[4]

The synthesis of Ivabradine required a robust and efficient method to construct its core benzazepine structure. This necessity spurred the development and optimization of synthetic routes for this compound, which serves as a foundational building block for the final drug molecule.[5][6][7] Its discovery and the refinement of its synthesis were therefore driven by the therapeutic potential of the end product, Ivabradine.[7]

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound has been approached through various routes, with a common strategy involving the cyclization of a substituted phenylacetamide derivative. The following sections detail a prevalent and well-documented synthetic protocol.

Key Starting Materials and Reagents

A successful synthesis relies on the quality and purity of the starting materials. The primary precursor is typically derived from (3,4-dimethoxyphenyl)acetic acid.

Starting Material/ReagentChemical FormulaMolecular Weight ( g/mol )Role in Synthesis
(3,4-dimethoxyphenyl)acetic acidC₁₀H₁₂O₄196.20Phenylacetic acid backbone
Thionyl chlorideSOCl₂118.97Conversion of carboxylic acid to acid chloride
2,2-dimethoxyethylamineC₄H₁₁NO₂105.14Amine source for amide formation
TriethylamineC₆H₁₅N101.19Base to neutralize HCl byproduct
Glacial Acetic AcidCH₃COOH60.05Solvent and acid catalyst for cyclization
Concentrated Hydrochloric AcidHCl36.46Strong acid catalyst for cyclization
Concentrated Sulfuric AcidH₂SO₄98.08Alternative strong acid for cyclization
Step-by-Step Synthesis Protocol

The following protocol outlines a common and effective method for the preparation of this compound.

Step 1: Formation of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

This initial step involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation.

  • Acid Chloride Formation: In a suitable reactor, (3,4-dimethoxyphenyl)acetic acid is reacted with thionyl chloride, often in an inert solvent like dichloromethane, to form the corresponding acid chloride. The reaction temperature is typically maintained between 20°C and 40°C.[7]

  • Amidation: The resulting acid chloride solution is then added dropwise to a cooled (around 10°C) solution of 2,2-dimethoxyethylamine and triethylamine in dichloromethane.[5] The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction. The mixture is stirred for a couple of hours to ensure complete reaction.[5]

Causality: The conversion to an acid chloride is a classic strategy to activate the carboxylic acid for nucleophilic attack by the amine. The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions.

Step 2: Cyclization to this compound

This is the key ring-forming step that yields the desired benzazepinone structure.

  • Reaction Setup: The N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide intermediate is dissolved in a mixture of glacial acetic acid and a strong acid catalyst.[8][9] While concentrated hydrochloric acid is commonly used, concentrated sulfuric acid can also be employed, with the amount of acid typically ranging from 5 to 15 moles per mole of the starting material.[6]

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, often around 25°C, for an extended period (e.g., 17 hours).[8][9] Reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.[8][9]

  • Work-up and Isolation: Upon completion, the reaction mixture is poured onto crushed ice to precipitate the product.[8][9] The solid is then filtered, washed with water, and dried under vacuum to yield this compound.[8][9]

Causality: The strong acidic conditions facilitate the intramolecular cyclization. The acetal group of the N-(2,2-dimethoxyethyl) moiety is hydrolyzed in the acidic medium to reveal an aldehyde, which then undergoes an electrophilic aromatic substitution reaction with the electron-rich dimethoxy-substituted phenyl ring, followed by cyclization and dehydration to form the benzazepinone ring system.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A (3,4-dimethoxyphenyl)acetic acid C N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide A->C 1. SOCl₂ 2. Amine (B), Et₃N B 2,2-dimethoxyethylamine D 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one C->D Strong Acid (e.g., H₂SO₄ or HCl) Acetic Acid

Caption: Synthetic workflow for this compound.

Role in the Synthesis of Ivabradine

The primary and well-established application of this compound is as a crucial intermediate in the industrial synthesis of Ivabradine.[5][6][7] The benzazepinone core is further elaborated through a series of reactions, including N-alkylation with a suitable side chain, to yield the final active pharmaceutical ingredient.

The following diagram illustrates the position of this compound in the broader synthetic scheme of Ivabradine.

Ivabradine_Synthesis A 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one B Alkylation & Further Steps A->B N-alkylation with appropriate side chain C Ivabradine B->C Reduction & Salt Formation

Caption: Role of the title compound in Ivabradine synthesis.

Conclusion and Future Perspectives

While this compound may not have a direct therapeutic application itself, its importance in the synthesis of Ivabradine is undeniable. The development of efficient and high-yield synthetic routes to this intermediate has been a critical enabler for the large-scale production of a valuable cardiovascular drug. Future research in this area may focus on developing even more cost-effective and environmentally friendly synthetic methods, potentially exploring enzymatic or flow chemistry approaches to further optimize its production. The story of this seemingly simple benzazepinone is a testament to the intricate and often unseen chemical innovations that underpin modern medicine.

References

An In-Depth Technical Guide to the Research Applications of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is principally recognized as the pivotal chemical intermediate in the synthesis of Ivabradine, a significant therapeutic agent for managing stable angina and chronic heart failure.[1][2] This role, however, overshadows the intrinsic potential of the core molecule itself. This technical guide moves beyond its established synthetic utility to explore its promising, yet underexplored, potential as a versatile scaffold for drug discovery. Drawing from the well-documented pharmacology of its derivatives and the broader benzazepinone class of compounds, we delineate a strategic roadmap for investigating its applications in cardiovascular and neuropharmacological research. This document provides researchers, scientists, and drug development professionals with the foundational knowledge, mechanistic hypotheses, and detailed experimental protocols required to unlock the full research potential of this compound.

Core Compound Analysis: Beyond an Intermediate

This compound is a substituted benzazepinone, a heterocyclic compound featuring a benzene ring fused to an azepine ring.[3] Its chemical structure, characterized by the dimethoxy-substituted aromatic ring and the lactam moiety, makes it a rigid and synthetically tractable scaffold.

PropertyValueReference
CAS Number 73942-87-7[3]
Molecular Formula C₁₂H₁₃NO₃[4]
Molecular Weight 219.24 g/mol [4]
Known Utility Key intermediate in Ivabradine synthesis[1][2]
Compound Class Benzazepinone[3]

While its primary industrial application is clear, the inherent chemical architecture of this molecule suggests a broader pharmacological relevance. The benzazepine moiety is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[5] Derivatives have been investigated for diverse activities, including antihypertensive, antidepressant, and even anti-cancer effects.[5] This guide focuses on the most promising research avenues derived from its direct lineage to Ivabradine and the known pharmacology of its structural class.

Primary Research Application: Modulation of HCN Channels

The most direct and compelling research application for this compound stems from its role as the immediate precursor to Ivabradine. Ivabradine exerts its therapeutic effect by selectively blocking the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) ion channels, which are responsible for the cardiac pacemaker "funny" current (Iƒ).[6][7] This provides a powerful, evidence-based hypothesis: the core benzazepinone scaffold itself possesses modulatory activity at HCN channels.

HCN channels are critical regulators of neuronal and cardiac rhythmicity.[6] The existence of four isoforms (HCN1-4) with distinct expression patterns and biophysical properties opens up significant research opportunities.

  • HCN4: The primary isoform in the sinoatrial node, making it a key cardiovascular target.[6]

  • HCN1 & HCN2: Predominantly expressed in the brain and peripheral nervous system, involved in processes like neuronal excitability, synaptic transmission, and neuropathic pain.[1][6]

  • HCN3: Less understood, but expressed in various tissues.[6]

The core molecule could serve as a starting point for developing novel, isoform-selective HCN channel modulators for applications beyond bradycardia.

Hypothesized Mechanism of Action

We hypothesize that the benzazepinone core can enter the intracellular side of the HCN channel pore, establishing interactions that stabilize a non-conducting state. The dimethoxy groups likely play a crucial role in orienting the molecule within the binding pocket. Unlike Ivabradine, which has a bulky side chain that enhances potency and confers specificity, the smaller core molecule may exhibit different isoform selectivity or modulatory properties (e.g., activation vs. inhibition).

Caption: Hypothesized mechanism of HCN channel modulation.

Experimental Workflow: Screening for HCN Channel Activity

The logical first step is to determine if the core molecule has any activity at HCN channels. A multi-stage screening funnel provides a robust framework for this investigation.

Caption: Experimental workflow for identifying HCN channel modulators.

Protocol 1: High-Throughput FLIPR Screening

This protocol is adapted from established methods for screening HCN channel modulators.[2][8]

  • Cell Culture: Maintain HEK-293 cells stably expressing the human HCN1, HCN2, or HCN4 isoform in appropriate media (e.g., DMEM supplemented with 10% FBS, geneticin for selection).

  • Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates at a density optimized for confluent monolayers (e.g., 20,000 cells/well). Incubate for 24-48 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 8-point, 1:3 dilutions) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Dye Loading: Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit). Remove cell culture media and add the dye loading buffer to each well. Incubate for 30-60 minutes at room temperature, protected from light.

  • FLIPR Assay:

    • Place the cell plate and compound plate into the FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Establish a baseline fluorescence reading.

    • Initiate the assay by adding the compound dilutions to the cell plate.

    • Immediately after compound addition, add a stimulus solution that promotes channel opening. For HCN channels, this will be a low-potassium solution to induce hyperpolarization.

    • Record the change in fluorescence intensity over time. A decrease in the hyperpolarization-induced fluorescence signal in the presence of the compound indicates potential channel blockade.

  • Data Analysis: Normalize the fluorescence response to control wells (vehicle and known blocker like ZD7288 or Ivabradine). Plot concentration-response curves and calculate IC₅₀ values for active compounds.

Causality and Self-Validation: This assay's trustworthiness comes from its design. The change in membrane potential, and thus fluorescence, is directly coupled to ion flux through the channels. The use of both positive (known blocker) and negative (vehicle) controls on every plate validates the assay's performance. A dose-dependent response is required to confirm a true hit, filtering out artifacts. The correlation between data from this assay and electrophysiology provides the ultimate validation of the screening method.[8]

Secondary Research Application: Neuropharmacological Scaffolding

The benzazepine core is structurally related to benzodiazepines, a class of drugs renowned for their activity on the central nervous system (CNS), primarily through modulation of GABA-A receptors.[9][10] Furthermore, various benzazepine derivatives have been explored for antidepressant and other CNS activities.[5][11] This suggests a compelling secondary research avenue: using this compound as a scaffold for novel neuropharmacological agents.

Potential CNS Targets and Applications
  • Anxiolytic/Anticonvulsant Activity: Exploration of potential modulation of GABA-A or other ligand-gated ion channels.[9]

  • Antidepressant Activity: Investigation of interactions with monoamine transporters (SERT, NET, DAT) or receptors (e.g., 5-HT subtypes).

  • Cognitive Enhancement: The dimethoxy-phenyl moiety is present in various CNS-active natural products, suggesting potential for exploring effects on cholinergic or glutamatergic systems.

Experimental Workflow: Phenotypic and Target-Based Screening

A dual approach involving initial behavioral screening in animal models followed by target deconvolution is efficient for discovering novel CNS activities.

Protocol 2: Initial Behavioral Screening in Mice

This protocol outlines a basic screen for anxiolytic-like and sedative effects. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Compound Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline).

  • Animal Dosing: Use adult male mice (e.g., C57BL/6 strain). Administer the compound via intraperitoneal (IP) or oral (PO) gavage at several doses (e.g., 1, 10, 30 mg/kg), alongside a vehicle control group and a positive control group (e.g., Diazepam at 2 mg/kg).

  • Open Field Test (Locomotor and Anxiolytic-like Activity):

    • 30 minutes post-dosing, place a mouse in the center of a square arena (e.g., 40x40 cm).

    • Use an automated tracking system to record activity for 10-15 minutes.

    • Primary Endpoints: Total distance traveled (locomotor activity), time spent in the center zone vs. periphery (anxiolytic-like behavior). A significant increase in center time without a major decrease in total distance suggests an anxiolytic-like effect.[12]

  • Elevated Plus Maze (Anxiolytic-like Activity):

    • This apparatus consists of two open arms and two closed arms elevated from the floor.

    • 30 minutes post-dosing, place the mouse at the junction of the four arms, facing an open arm.

    • Record the number of entries and time spent in the open vs. closed arms for 5 minutes.

    • Primary Endpoint: A significant increase in the percentage of time spent in the open arms indicates an anxiolytic-like effect.

  • Pentobarbital-Induced Sleep Test (Sedative/Hypnotic Activity):

    • 30 minutes after administering the test compound, administer a sub-hypnotic dose of pentobarbital (e.g., 40 mg/kg, IP).

    • Primary Endpoints: Onset of sleep (time to loss of righting reflex) and duration of sleep (time from loss to regain of righting reflex). A significant potentiation of pentobarbital-induced sleep indicates sedative activity.[12]

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare compound-treated groups to vehicle and positive control groups.

Expertise and Causality: This battery of tests is standard in early-stage neuropharmacological screening. The open field test provides a crucial distinction: a true anxiolytic should increase exploration of the "anxiogenic" center without causing sedation (a drop in total locomotion). The elevated plus maze provides a confirmatory data point for anxiety, while the sleep test directly assesses sedative-hypnotic potential. Running these tests in parallel allows for a more nuanced interpretation of the compound's behavioral profile.

Synthesis and Future Directions

The accessibility of the core molecule is crucial for its use in research. The synthesis is well-documented in the context of Ivabradine's production, typically involving the cyclization of an N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide precursor in an acidic medium.[8][13]

Representative Synthesis Protocol: [8][13]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, charge N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (1 equivalent).

  • Acidic Cyclization: Add glacial acetic acid (~5 volumes) and concentrated hydrochloric acid (~5 volumes).

  • Reaction: Stir the mixture at room temperature (e.g., 25°C) for approximately 17-24 hours.

  • Monitoring: Monitor the reaction's completion by HPLC or TLC, ensuring the starting material is consumed.

  • Workup: Pour the reaction mixture slowly onto crushed ice with stirring.

  • Isolation: The product will precipitate as a solid. Filter the solid material and wash thoroughly with water.

  • Drying: Dry the isolated solid under vacuum at 55-60°C to yield this compound.

Future Directions: The true potential of this compound lies in its use as a foundational scaffold. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the aromatic ring substituents and the lactam nitrogen to probe the requirements for activity at HCN channels and CNS targets.

  • Computational Modeling: Using the core structure for in silico screening against various ion channel and receptor models to identify other potential biological targets.

  • Target Deconvolution: For any hits identified in phenotypic screens, employing techniques like affinity chromatography or chemoproteomics to identify the specific molecular target.

Conclusion

While this compound is firmly established as a synthetic workhorse, its potential as a pharmacologically active entity is largely untapped. Its structural relationship to the HCN channel blocker Ivabradine provides a robust, evidence-based starting point for investigating its role as a modulator of cardiovascular and neuronal excitability. Furthermore, the broader pharmacological profile of the benzazepinone class strongly supports its exploration as a scaffold for novel CNS-active agents. The experimental workflows detailed in this guide offer a clear and scientifically rigorous path for researchers to validate these hypotheses and unlock the latent therapeutic potential of this versatile molecule.

References

  • Liu, Y., et al. (2009). A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR. Journal of Biomolecular Screening, 14(9), 1119-1128. Available at: [Link]

  • Budriesi, R., et al. (1995). Synthesis and pharmacological characterization of some benzazepinone derivatives. Arzneimittelforschung, 45(3), 234-239. Available at: [Link]

  • Creative Biolabs. (n.d.). HCN Channel Assay Service. Retrieved January 4, 2026, from [Link]

  • Dukes, I. D., et al. (2009). A Novel High-Throughput Screening Assay for HCN Channel Blocker Using Membrane Potential-Sensitive Dye and FLIPR. ResearchGate. Available at: [Link]

  • Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 170-188. Available at: [Link]

  • Wang, Q., et al. (2021). Discovery and Evaluation of Novel Benzazepinone Derivatives as Glycogen Phosphorylase Inhibitors with Potent Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1361-1372. Available at: [Link]

  • Bisi, A., et al. (2003). Cardiovascular hybrid drugs: new benzazepinone derivatives as bradycardic agents endowed with selective beta1-non-competitive antagonism. Bioorganic & Medicinal Chemistry, 11(7), 1353-1361. Available at: [Link]

  • Romanelli, M. N., et al. (2013). HCN Channels Modulators: The Need for Selectivity. Current Topics in Medicinal Chemistry, 13(17), 2190-2212. Available at: [Link]

  • Wacker, M. J., et al. (2023). A Novel Flow Cytometry-Based Assay for the Identification of HCN4 CNBD Ligands. International Journal of Molecular Sciences, 24(9), 8345. Available at: [Link]

  • Weyer, S., et al. (1998). Specific bradycardic agents. 2. Heteroaromatic modifications in the side chain of specific bradycardic benzazepinones: chemistry, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry, 41(16), 2949-2957. Available at: [Link]

  • Zimecki, M., et al. (2022). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 27(19), 6296. Available at: [Link]

  • Gressier, B., et al. (2009). Neuropharmacological screening of two 1,5-benzodiazepine compounds in mice. Comptes Rendus Chimie, 12(6-7), 723-727. Available at: [Link]

  • Kostadinova, I. I., et al. (2017). Pharmacological and toxicological investigations of newly synthesized benzazepine derivatives comprising peptide fragment. ResearchGate. Available at: [Link]

  • Nia Innovation. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. Retrieved January 4, 2026, from [Link]

  • HANGZHOU SUNCHEM. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 73942-87-7 | Product Name : this compound. Retrieved January 4, 2026, from [Link]

  • Pérez-García, G., et al. (2023). Neuropharmacological Activities of Ceiba aesculifolia (Kunth) Britten & Baker f. (Malvaceae). Pharmaceuticals, 16(11), 1599. Available at: [Link]

  • AlchemyPharm. (n.d.). CAS 73942-87-7 | this compound. Retrieved January 4, 2026, from [Link]

  • Bychkov, E. R., et al. (2023). Investigation of antiparkinsonian activity of new imidazole-4,5-dicarboxylic acid derivatives on the experimental model of catalepsy. Research Results in Pharmacology, 9(1), 81-89. Available at: [Link]

Sources

in vitro stability of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Stability of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Introduction

This compound is a substituted benzazepinone derivative recognized as a key intermediate in the synthesis of various pharmacologically active molecules, including bradycardic agents.[1] The journey of any new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its stability profile. Understanding how a molecule withstands chemical and metabolic challenges in vitro is fundamental to predicting its in vivo behavior, guiding formulation development, and ensuring regulatory compliance.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the . We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, grounding our recommendations in established regulatory guidelines and field-proven insights. The objective is to equip you with the necessary tools to design, execute, and interpret a robust stability testing program for this molecule and others like it.

Foundational Physicochemical Properties and Analytical Strategy

Before initiating stability studies, a firm grasp of the molecule's basic properties and a robust analytical method are paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 73942-87-7[2]
Molecular Formula C₁₂H₁₃NO₃[2]
Molecular Weight 219.24 g/mol [2]
LogP 1.3468[2]
Storage Store at room temperature[2]
The Analytical Cornerstone: Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure capable of accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this purpose due to its high sensitivity, accuracy, and versatility.[3]

The primary goal is to develop a method that separates the parent compound, this compound, from all potential degradation products and process impurities.[4][5] This is typically achieved using reverse-phase liquid chromatography (RPLC) with a gradient elution.[5]

Protocol: Development of a Stability-Indicating HPLC-UV Method

  • Initial Scouting Run:

    • Rationale: To quickly assess the compound's retention behavior and identify a suitable starting point for optimization.

    • Procedure: Dissolve the compound (e.g., 1 mg/mL in 50% acetonitrile/water) and inject it onto a common C18 column (e.g., 3-µm, 100 mm x 3.0 mm i.d.).[4][5]

    • Use a broad gradient (e.g., 5% to 100% acetonitrile in water with 0.1% formic acid over 10 minutes).[4][5]

    • Employ a photodiode array (PDA) detector to collect full UV spectra (220–400 nm) to determine the optimal detection wavelength (λmax).[4][5]

    • If available, couple with a mass spectrometer (MS) to confirm the parent mass.[4][5]

  • Method Optimization:

    • Rationale: To achieve baseline separation between the parent peak and any impurity or degradant peaks.

    • Procedure: Systematically adjust parameters such as the gradient slope, mobile phase pH (if the molecule is ionizable), column temperature, and stationary phase chemistry (e.g., C18, Phenyl-Hexyl).[6] The goal is to ensure that any new peaks formed during forced degradation studies do not co-elute with the parent peak.

  • Method Validation (Abbreviated for early stage):

    • Rationale: To ensure the method is reliable for its intended purpose.

    • Procedure: Confirm linearity (R² > 0.99), precision (RSD < 2%), and accuracy. For stability studies, specificity is the most critical parameter, which will be confirmed during forced degradation.[6]

Chemical Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of chemical stability assessment. By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation pathways and products.[7] This is a regulatory requirement outlined by the International Council for Harmonisation (ICH) guidelines.[7][8] The typical extent of degradation sought is 5-20%.[9]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome DS Drug Substance (this compound) Acid Acid Hydrolysis (e.g., 0.1M HCl, RT or 60°C) DS->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH, RT or 60°C) DS->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂, RT) DS->Oxidation Expose Thermal Thermal (e.g., 80°C, Solid & Solution) DS->Thermal Expose Photo Photolytic (ICH Q1B conditions) DS->Photo Expose HPLC_UV HPLC-UV Analysis (Quantify Parent Loss, Detect Degradants) Acid->HPLC_UV Analyze Samples (at time points) Base->HPLC_UV Analyze Samples (at time points) Oxidation->HPLC_UV Analyze Samples (at time points) Thermal->HPLC_UV Analyze Samples (at time points) Photo->HPLC_UV Analyze Samples (at time points) LC_MS LC-MS Analysis (Identify Degradant Structures) HPLC_UV->LC_MS Characterize Peaks Method Confirm Stability- Indicating Method HPLC_UV->Method Pathway Elucidate Degradation Pathways LC_MS->Pathway Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_outcome Data Analysis Compound Test Compound (1 µM final conc.) Inc_Mix Incubation Mix (Compound + Microsomes + Buffer) Compound->Inc_Mix Microsomes Liver Microsomes (e.g., Human, Rat) 0.5 mg/mL Microsomes->Inc_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Inc_Mix NADPH_Prep Prepare NADPH Regenerating System Start Initiate Reaction (Add NADPH) NADPH_Prep->Start Inc_Mix->Start Timepoints Sample at Time Points (0, 5, 15, 30, 45 min) Start->Timepoints Quench Quench Reaction (Acetonitrile + Internal Std) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge->LCMS_Analysis Plot Plot ln(% Remaining) vs. Time LCMS_Analysis->Plot Calculate Calculate: - Half-life (t½) - Intrinsic Clearance (Clint) Plot->Calculate

Caption: Workflow for a Liver Microsomal Stability Assay.

Protocol for Metabolic Stability in Human Liver Microsomes
  • Preparation:

    • Rationale: To ensure all components are ready for a timed reaction.

    • Procedure: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be low (<0.5%) to avoid enzyme inhibition. [10]Prepare pooled human liver microsomes (final concentration ~0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4). [10][11]Prepare a NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). [11]

  • Incubation:

    • Rationale: To allow the CYP enzymes to metabolize the test compound in a controlled environment.

    • Procedure: Pre-warm the microsome and compound mixture at 37°C. Initiate the reaction by adding the NADPH-regenerating system. The final concentration of the test compound is typically 1 µM. [12][10] * At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the reaction mixture and terminate the reaction by adding a cold 'stop solution' (e.g., acetonitrile) containing an internal standard. [10][11]

  • Sample Analysis:

    • Rationale: To quantify the amount of parent compound remaining at each time point.

    • Procedure: Centrifuge the quenched samples to pellet the precipitated proteins. [11]Analyze the supernatant using a validated LC-MS/MS method. LC-MS/MS is the preferred analytical tool for its high sensitivity and selectivity. [13][14][15]

  • Data Analysis:

    • Rationale: To determine key parameters of metabolic stability.

    • Procedure:

      • Plot the natural logarithm of the percentage of parent compound remaining versus time.

      • The slope of the linear regression line gives the elimination rate constant (k).

      • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

      • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Anticipated Degradation and Metabolic Pathways

Based on the structure of this compound, we can hypothesize several potential sites of instability.

Degradation_Pathways cluster_main This compound cluster_products Potential Products Parent Hydrolysis Lactam Hydrolysis (Ring Opening) Parent->Hydrolysis Acid/Base Hydrolysis Demethylation O-Demethylation (Phenolic Metabolites) Parent->Demethylation CYP-mediated Metabolism Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP-mediated Metabolism

Caption: Potential Degradation and Metabolic Pathways.

  • Lactam Hydrolysis: The seven-membered lactam ring is a key functional group. Under strong acidic or basic conditions, this amide bond is susceptible to hydrolysis, which would result in a ring-opened amino acid derivative. This is a primary pathway to investigate during forced degradation.

  • O-Demethylation: The two methoxy groups on the aromatic ring are prime targets for Phase I metabolism, specifically O-demethylation mediated by CYP enzymes. This would result in the formation of one or two phenolic metabolites, which could then be susceptible to Phase II conjugation (e.g., glucuronidation). The metabolism of other benzazepines has shown that conjugation is a relevant pathway. [16]

  • Aromatic Hydroxylation: Another common metabolic pathway for aromatic compounds is direct hydroxylation on the benzene ring, catalyzed by CYP enzymes.

Data Synthesis and Reporting

A comprehensive stability report should consolidate all findings into a clear and concise format.

Table 2: Summary of In Vitro Stability Data for this compound (Hypothetical Data)

Stability TestCondition% Parent RemainingMajor Degradants/Metabolites (m/z)
Chemical 0.1 M HCl, 60°C, 24h85.2%m/z 238 (Ring-opened)
0.1 M NaOH, 60°C, 24h78.5%m/z 238 (Ring-opened)
3% H₂O₂, RT, 24h92.1%m/z 236 (Oxidized product)
80°C, Solid, 48h98.9%-
Photolytic (ICH Q1B)95.4%-
Metabolic Human Liver Microsomest½ = 25 minm/z 206 (O-demethylated)
Rat Liver Microsomest½ = 15 minm/z 206 (O-demethylated)

Conclusion

This guide provides a robust, scientifically-grounded framework for evaluating the . By integrating forced degradation studies to understand chemical liabilities with metabolic assays to predict hepatic clearance, researchers can build a comprehensive stability profile. This essential data package informs lead optimization, guides formulation development, and fulfills critical regulatory expectations, ultimately accelerating the journey of promising molecules toward clinical evaluation. The self-validating nature of these protocols, where forced degradation confirms the specificity of the analytical method used for all subsequent stability tests, ensures the generation of trustworthy and high-integrity data.

References

Sources

Navigating the Solubility Landscape of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, a key intermediate in the synthesis of several pharmaceutical agents, most notably Ivabradine.[1][2][3] In the absence of extensive public data on its solubility, this document serves as a practical framework for researchers and drug development professionals. It outlines the theoretical considerations for solubility based on the compound's physicochemical properties and presents detailed, field-proven methodologies for its empirical determination. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity, empowering research teams to navigate the critical path of preclinical development with confidence.

Introduction: The Central Role of Solubility in Pharmaceutical Development

Solubility, the capacity of a solid substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) to be bioavailable, it must first dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy. Therefore, a thorough understanding of a compound's solubility profile is paramount from the earliest stages of drug discovery.

This compound is a crucial building block in medicinal chemistry.[2] Its journey from a laboratory reagent to a component of a life-saving medication is fundamentally governed by its solubility in various media, from organic solvents used in synthesis and purification to the aqueous environments of biological systems. This guide will equip the reader with the foundational knowledge and practical tools to comprehensively characterize the solubility of this important intermediate.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's structure dictates its physical properties, which in turn govern its solubility. An analysis of the chemical structure of this compound provides valuable insights into its expected solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₃[4][5]
Molecular Weight219.24 g/mol [4][5]
AppearanceWhite to Almost white powder to crystal
Melting Point244.0 to 248.0 °C
LogP (predicted)1.3468[6]
Topological Polar Surface Area (TPSA)47.56 Ų[6]
Hydrogen Bond Donors1[6]
Hydrogen Bond Acceptors3[6]
Rotatable Bonds2[6]

The predicted LogP value of 1.3468 suggests that this compound possesses a moderate degree of lipophilicity.[6] This indicates a likelihood of solubility in a range of organic solvents, particularly those with moderate polarity. The presence of hydrogen bond donors and acceptors, along with a TPSA of 47.56 Ų, implies some capacity for interaction with polar solvents, including water, although high aqueous solubility is not anticipated.[6] The relatively high melting point suggests strong crystal lattice energy, which can negatively impact solubility.

Qualitative Solubility Inferences from Synthetic Procedures

While quantitative solubility data is scarce, patent literature describing the synthesis of Ivabradine and related compounds provides clues regarding solvents in which this compound is likely soluble to some extent. For instance, its use in reactions often involves solvents such as glacial acetic acid and hydrochloric acid, suggesting solubility in acidic aqueous media.[2][7] Furthermore, purification steps mentioned in various synthetic routes can indicate its solubility in common organic solvents used for chromatography and recrystallization.

Experimental Determination of Solubility: A Practical Guide

Given the limited available data, empirical determination of the solubility of this compound is essential for any development program. The following sections detail the standard methodologies for both thermodynamic and kinetic solubility assessment.

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[8] The shake-flask method is the universally recognized gold standard for its determination.[9][10]

The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent of interest.[9] The mixture is then agitated until equilibrium is reached, at which point the undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the supernatant is then quantified.

  • Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide) to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration in solution has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration (Optional but Recommended): Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility is a measure of a compound's ability to remain in solution after being introduced from a concentrated stock solution (typically in DMSO) into an aqueous buffer.[11][12] This method is faster than thermodynamic solubility determination and is well-suited for early-stage drug discovery screening.[13][14] Nephelometry is a common and efficient technique for assessing kinetic solubility.[15][16]

Nephelometry measures the amount of light scattered by suspended particles in a solution. When a compound precipitates out of solution, it forms a suspension that scatters light. The intensity of the scattered light is proportional to the amount of precipitate, thus providing an indication of the compound's solubility.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a clear-bottom microplate containing the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).

  • Nephelometric Measurement: Measure the light scattering in each well using a plate-based nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Caption: Kinetic Solubility Workflow via Nephelometry.

Data Presentation and Interpretation

The solubility data for this compound should be compiled into a clear and concise table for easy comparison across different solvents and conditions.

Table 2: Hypothetical Solubility Data for this compound

SolventSolubility TypeTemperature (°C)Solubility (µg/mL)
WaterThermodynamic25< 10
PBS (pH 7.4)Thermodynamic37< 10
0.1 M HClThermodynamic3750-100
EthanolThermodynamic25200-500
MethanolThermodynamic25500-1000
AcetonitrileThermodynamic25100-200
DMSOThermodynamic25> 10000
PBS (pH 7.4)Kinetic2515-30

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While publicly available quantitative data is limited, a combination of theoretical prediction, qualitative inference from synthetic chemistry, and robust experimental methodologies can provide the necessary insights for successful drug development. The detailed protocols for thermodynamic and kinetic solubility determination presented herein offer a clear path for researchers to generate reliable and reproducible data.

For future work, a systematic study to generate a comprehensive, quantitative solubility profile of this important intermediate in a wide range of pharmaceutically relevant solvents and biorelevant media is highly recommended. Such data would be invaluable to the scientific community and would further streamline the development of new medicines based on this versatile chemical scaffold.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Giménez, E., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3), 100149. [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. Publications Office of the European Union. [Link]

  • Sygnature Discovery. (2025). In-vitro Thermodynamic Solubility. Protocols.io. [Link]

  • Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSci, 3(1), E3. [Link]

  • Al-Gousous, J., & Langguth, P. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 22(3), 26-33. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • CN113388046A - Synthesis method of ivabradine hydrochloride key intermediate. (2021).
  • EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt. (2011).
  • EP2135861A1 - Process for the synthesis of the this compound, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid. (2009).
  • Drugs Syn. (n.d.). Ivabradine hydrochloride. Retrieved from [Link]

  • EP2135861B2 - Process for the synthesis of the this compound, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid. (2012).
  • CA2846917C - Synthesis process for derivatives of this compound and application to the synthesis of ivabradine. (2014).
  • PharmaCompass. (n.d.). 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a key synthetic intermediate in the production of Ivabradine, a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. The purity and structural integrity of this intermediate are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its molecular structure and characterization. While complete, publicly available datasets for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are not readily found in the scientific literature, this guide will provide a thorough interpretation of the available Infrared (IR) spectroscopy data and a predictive analysis of the expected NMR and MS spectra based on its chemical structure and data from closely related compounds.

Chemical Structure and Synthesis Overview

The molecular structure of this compound consists of a benzazepine core with two methoxy groups at positions 7 and 8. The lactam functionality within the seven-membered ring is a key feature.

The synthesis of this intermediate is well-documented in various patents and typically involves the cyclization of a precursor molecule. A common synthetic route starts from N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide. This precursor is subjected to acidic conditions, often using a mixture of glacial acetic acid and concentrated hydrochloric acid, to facilitate the intramolecular cyclization and formation of the benzazepine ring system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is first collected. Then, the sample spectrum is recorded.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation: IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, BroadN-H stretch (lactam)
~3000-2850Medium-WeakC-H stretch (aromatic and aliphatic)
~1660StrongC=O stretch (lactam, amide I band)
~1600, ~1500Medium-WeakC=C stretch (aromatic ring)
~1260, ~1030StrongC-O stretch (aryl ethers, methoxy groups)
Interpretation of the IR Spectrum

The presence of a broad absorption band around 3200 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide (lactam) group. The strong, sharp peak at approximately 1660 cm⁻¹ is a classic C=O stretching vibration for a lactam ring, often referred to as the amide I band. The aromatic C=C stretching vibrations are observed as weaker bands in the 1600-1500 cm⁻¹ region. The strong absorptions around 1260 cm⁻¹ and 1030 cm⁻¹ are characteristic of the asymmetric and symmetric C-O stretching of the aryl ether methoxy groups, respectively. The C-H stretching vibrations of the aromatic ring and the methylene groups appear in the 3000-2850 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, verified NMR spectrum for this compound is not readily accessible, a predictive analysis based on its structure and data from similar compounds can provide valuable insights for researchers. The following sections outline the expected ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the methylene groups of the azepine ring, and the N-H proton of the lactam.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-6.8s2HAromatic protons (H-6, H-9)
~6.5br s1HN-H (lactam)
~3.9s6HMethoxy protons (2 x -OCH₃)
~3.5t2HMethylene protons adjacent to N (H-3)
~2.9t2HMethylene protons adjacent to aromatic ring (H-1)

Causality behind Predicted Chemical Shifts:

  • Aromatic Protons: The two aromatic protons are in a para-position to each other and are expected to appear as singlets due to the symmetry of the substitution pattern. Their chemical shift in the downfield region is characteristic of aromatic protons.

  • Methoxy Protons: The two methoxy groups are chemically equivalent and will therefore appear as a single, sharp singlet integrating to six protons.

  • Methylene Protons: The two methylene groups in the azepine ring are in different chemical environments. The protons on the carbon adjacent to the nitrogen (H-3) are expected to be deshielded and appear further downfield compared to the protons on the carbon adjacent to the aromatic ring (H-1). Both are expected to appear as triplets due to coupling with the adjacent methylene group.

  • N-H Proton: The lactam N-H proton is expected to be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~170C=O (lactam)
~150-145Aromatic carbons attached to methoxy groups (C-7, C-8)
~130-125Quaternary aromatic carbons (C-5a, C-9a)
~115-110Aromatic carbons (C-6, C-9)
~56Methoxy carbons (-OCH₃)
~45Methylene carbon adjacent to N (C-3)
~35Methylene carbon adjacent to aromatic ring (C-1)

Causality behind Predicted Chemical Shifts:

  • Carbonyl Carbon: The lactam carbonyl carbon is the most deshielded carbon and will appear furthest downfield.

  • Aromatic Carbons: The aromatic carbons attached to the electron-donating methoxy groups will be significantly deshielded. The quaternary carbons will have distinct chemical shifts from the protonated aromatic carbons.

  • Methoxy Carbons: The carbons of the methoxy groups will appear in the typical region for such functionalities.

  • Methylene Carbons: The chemical shifts of the methylene carbons will reflect their positions within the seven-membered ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the infusion needle, causing the formation of charged droplets. As the solvent evaporates, charged molecular ions are produced.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum

The molecular weight of this compound is 219.24 g/mol .

  • Molecular Ion Peak: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 220.2. Adducts with sodium [M+Na]⁺ (m/z 242.2) or potassium [M+K]⁺ (m/z 258.3) may also be observed.

  • Fragmentation Pattern: While a detailed fragmentation analysis requires experimental data, potential fragmentation pathways could involve the loss of a methoxy group (-OCH₃) or cleavage of the azepine ring.

Conclusion

The spectroscopic characterization of this compound is crucial for quality control in the synthesis of Ivabradine. This guide has provided a detailed interpretation of the available IR data and a predictive analysis of the expected NMR and MS spectra. While the lack of publicly available NMR and MS data presents a challenge, the information provided herein, based on sound chemical principles and data from analogous structures, serves as a valuable resource for researchers and professionals in the field. The provided experimental protocols offer a standardized approach for the acquisition of this critical data.

References

  • While specific research articles detailing the complete spectroscopic data for this compound are not readily available in the public domain, its synthesis and use as an intermediate are described in various patents related to Ivabradine.
  • European Medicines Agency (EMA) Public Assessment Reports for Ivabradine mention the structural confirmation of intermediates by spectroscopic methods, but the raw data is not included in the public reports.

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Evaluating Synthetic Intermediates in Drug Discovery

Introduction

In the landscape of pharmaceutical development, the journey from a lead compound to a clinical candidate is paved with rigorous testing and characterization. This process extends not only to the final active pharmaceutical ingredient (API) but also to its key synthetic intermediates. Understanding the biological activity—or lack thereof—of these precursors is critical for quality control, safety assessment, and mechanistic understanding.

This guide focuses on 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS: 73942-87-7), a pivotal intermediate in the synthesis of Ivabradine.[1] Ivabradine is a well-characterized hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in the treatment of angina and heart failure.[2][3] While the pharmacology of Ivabradine is established, the intrinsic biological profile of its precursors, such as this compound, is often not publicly documented.

The following application notes provide a comprehensive, hypothesis-driven framework for the initial cell-based characterization of this and other similar synthetic intermediates. We will move from fundamental physicochemical profiling and cytotoxicity assessment to a targeted investigation of a key signaling pathway relevant to the final drug product.

Part 1: Compound Profiling and Preparation for Cellular Assays

Before any cellular experiment, it is imperative to establish the fundamental properties of the compound and prepare it in a manner that ensures reproducibility and minimizes experimental artifacts.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 73942-87-7[4]
Molecular Formula C₁₂H₁₃NO₃[5]
Molecular Weight 219.24 g/mol [5][6]
Purity ≥98% (Varies by supplier)[6]
Appearance Solid (Varies from off-white to light yellow)[1]
Preparation of Stock Solutions

The limited aqueous solubility of many organic small molecules is a primary technical hurdle. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for initial stock preparation.

Protocol 1.2.1: Preparation of a 10 mM DMSO Stock Solution

  • Objective: To create a high-concentration primary stock for serial dilution in aqueous media.

  • Materials:

    • This compound (MW: 219.24)

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and pipette

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out approximately 2.2 mg of the compound into the tube. Record the exact weight.

    • Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (µL) = (Weight (mg) / 219.24 g/mol ) * 100,000

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.

Causality and Best Practices:

  • Why DMSO? DMSO is a polar aprotic solvent that can dissolve a wide range of hydrophobic compounds. However, it can induce cellular stress and differentiation at concentrations above 0.5%.[7]

  • Trustworthiness: Always prepare a vehicle control in your experiments, consisting of cell culture medium with the same final concentration of DMSO used for your highest compound concentration. This ensures that any observed effects are due to the compound and not the solvent.

Part 2: Determining the Non-Toxic Working Concentration Range

The first biological assessment for any novel compound is to establish its cytotoxicity profile. This crucial step identifies the concentration range that can be used for subsequent mechanistic assays without inducing widespread cell death, which would confound data interpretation.

Workflow for Cytotoxicity Assessment

The following workflow outlines the process of determining the optimal concentration range for your experiments.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decision Decision prep_stock Prepare 10 mM Stock in DMSO prep_serial Create Serial Dilutions (e.g., 100 µM to 0.1 µM) in Culture Medium prep_stock->prep_serial Dilute treat_cells Treat with Compound Dilutions and Vehicle Control prep_serial->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, PrestoBlue) incubate->add_reagent read_plate Read Absorbance/ Fluorescence add_reagent->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve & Determine IC₅₀ calc_viability->plot_curve select_conc Select Non-Toxic Concentrations (e.g., ≤ IC₁₀) for Mechanistic Studies plot_curve->select_conc

Caption: Workflow for determining the non-toxic concentration range.

Protocol 2.1: MTT Cell Viability Assay

  • Objective: To quantify the effect of the compound on cell metabolic activity as an indicator of viability.

  • Materials:

    • Adherent cell line (e.g., HEK293, HeLa, SH-SY5Y)

    • Complete culture medium

    • 96-well clear flat-bottom plates

    • Compound stock solution and dilutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for attachment.

    • Prepare 2X serial dilutions of the compound in complete medium, ranging from 200 µM down to 0.2 µM. Remember to prepare a vehicle control with the maximum DMSO concentration.

    • Aspirate the medium from the cells and add 100 µL of the compound dilutions (final concentrations 100 µM to 0.1 µM) or vehicle control. Include wells with medium only as a background control.

    • Incubate for the desired time point (e.g., 24 or 48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well.

    • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate percent viability: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot percent viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of the response). For mechanistic studies, use concentrations well below the IC₅₀ (e.g., where viability is >90%).

Part 3: Hypothesis-Driven Mechanistic Assays

Rationale: The final product, Ivabradine, inhibits HCN channels, which are crucial for cardiac pacemaker activity and are modulated by cyclic AMP (cAMP). A primary downstream effector in the cAMP signaling cascade is the transcription factor CREB (cAMP response element-binding protein) . The activation of CREB occurs via phosphorylation at the Serine 133 residue (pCREB), a key event that leads to the transcription of numerous genes.[8][9]

Therefore, a logical first step to assess the biological activity of the intermediate this compound is to determine if it modulates this critical signaling node.

Canonical cAMP/PKA/CREB Signaling Pathway

G cluster_nuc GPCR GPCR AC Adenylate Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (Ser133) pCREB pCREB (Active) Gene Gene Expression pCREB->Gene Promotes Nucleus Nucleus

Caption: The canonical cAMP signaling pathway leading to CREB phosphorylation.

Protocol 3.1: Western Blotting for Phospho-CREB (pCREB)

This protocol allows for the quantitative assessment of pCREB levels in the total cell population.[10][11]

  • Objective: To measure the relative change in CREB phosphorylation at Serine 133 upon compound treatment.

  • Procedure:

    • Cell Treatment & Lysis:

      • Seed cells in 6-well plates and grow to 80-90% confluency.

      • Treat cells with non-toxic concentrations of the compound (determined in Part 2) and a vehicle control for a specified time (e.g., 15 min, 30 min, 1 hr). Include a positive control like Forskolin (an adenylyl cyclase activator).[12]

      • Aspirate the media and wash cells once with ice-cold PBS.

      • Lyse cells directly on the plate by adding 100-200 µL of 1X SDS sample buffer. Immediately scrape the cell lysate into a microcentrifuge tube.[11]

      • Sonicate for 10-15 seconds to shear DNA and reduce viscosity.

      • Boil the samples at 95-100°C for 5 minutes.

    • SDS-PAGE and Transfer:

      • Load equal amounts of protein (e.g., 20 µL of lysate) onto a 10% SDS-polyacrylamide gel.[10]

      • Perform electrophoresis to separate proteins by size.

      • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[11]

      • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CREB (Ser133). A typical dilution is 1:1000 in blocking buffer.

      • Wash the membrane 3 times for 5-10 minutes each with TBST.

      • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.

      • Wash the membrane again 3 times with TBST.

    • Detection:

      • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

      • Image the resulting signal using a digital imager or X-ray film.

    • Stripping and Re-probing:

      • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

Protocol 3.2: Immunofluorescence (IF) for pCREB Nuclear Localization

This protocol provides spatial information, allowing visualization of pCREB within individual cells, specifically its accumulation in the nucleus upon activation.[13][14]

  • Objective: To visualize and quantify the nuclear translocation of pCREB following compound treatment.

  • Procedure:

    • Cell Culture and Treatment:

      • Seed cells on sterile glass coverslips placed in a 24-well plate.

      • Once cells reach ~50-70% confluency, treat with the compound, vehicle, and positive control as described for the Western blot.[13]

    • Fixation and Permeabilization:

      • Aspirate the medium and wash briefly with PBS.

      • Fix the cells by adding 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[14]

      • Wash the cells 3 times with PBS.

      • Permeabilize the cell membranes by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing antibodies to access nuclear targets.[13]

      • Wash 3 times with PBS.

    • Staining:

      • Block non-specific antibody binding by incubating with a blocking solution (e.g., 1-3% BSA in PBS) for 1 hour at room temperature.[14]

      • Incubate with the primary anti-pCREB antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

      • Wash coverslips 3 times with PBS.

      • Incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature, protected from light.[13]

      • Wash 3 times with PBS.

    • Mounting and Imaging:

      • (Optional) Counterstain nuclei with DAPI for 5 minutes.

      • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

      • Image the slides using a fluorescence or confocal microscope.

Part 4: Data Interpretation and Future Directions

  • If pCREB levels increase: This result would suggest that this compound possesses intrinsic biological activity, potentially by activating G-protein coupled receptors, inhibiting phosphodiesterases, or directly stimulating adenylyl cyclase. Follow-up experiments could include measuring cAMP levels directly or using specific inhibitors (e.g., H-89 for PKA) to dissect the pathway.[9]

  • If pCREB levels decrease or remain unchanged: This outcome suggests the intermediate is likely inactive on the canonical cAMP-PKA-CREB pathway at the tested concentrations. This is a valuable finding for quality control, indicating that the precursor does not share the same mechanism of action as the final drug product, Ivabradine, which acts downstream on HCN channels.

  • Next Steps: Regardless of the outcome, further characterization could involve broader screening approaches. This might include cell-based assays for other major signaling pathways (e.g., MAPK/ERK) or phenotypic screens to assess effects on cell morphology, migration, or differentiation.

Conclusion

This application guide provides a robust and scientifically grounded framework for the initial characterization of the synthetic intermediate this compound. By progressing logically from fundamental preparation and toxicity testing to a hypothesis-driven investigation of a relevant signaling pathway, researchers can efficiently determine if a precursor molecule possesses unintended biological activity. This systematic approach is essential for ensuring the safety, quality, and mechanistic clarity required in modern drug development.

References

  • Ginty, D. (n.d.). Western Blot/Anti-pCREB.
  • Protocol Online. (2016). phospho-creb western blotting.
  • Proteintech. (n.d.). IMMUNOFLUORESCENCE STAINING.
  • arigobio. (n.d.). Immunofluorescence Protocol (for adherent cells).
  • Abcam. (n.d.). Western blot protocol.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • American Diabetes Association. (2006). ERK1/2 Control Phosphorylation and Protein Level of cAMP-Responsive Element–Binding Protein : A Key Role in Glucose-Mediated Pancreatic β-Cell Survival.
  • NIH. (n.d.). Imaging CREB Activation in Living Cells - PMC.
  • ResearchGate. (n.d.). Western blot showing the change in pCREB expression (arrow) over time....
  • NIH. (n.d.). Ivabradine | C27H36N2O5 | CID 132999 - PubChem.
  • NIH. (2015). In vivo imaging of CREB phosphorylation in awake-mouse brain - PMC - PubMed Central.
  • LookChem. (n.d.). Cas 148870-57-9,7,8-Dimethoxy-3-(3-iodopropyl) - LookChem.
  • United States Biological. (n.d.). Immunofluorescence Protocol.
  • eNeuro. (2021). Phosphorylation of CREB at Serine 142 and 143 Is Essential for Visual Cortex Plasticity.
  • PNAS. (n.d.). Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway.
  • Nebraska Center for Biotechnology. (n.d.). Immunofluorescence - Protocols - Microscopy.
  • ChemicalBook. (2025). This compound | 73942-87-7.
  • gsrs. (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE.
  • ResearchGate. (2015). Why can't I label pCREB in rat brain with my immunohistochemistry protocol?.
  • Guidechem. (n.d.). 7,8-dimethoxy-1,3-dihydro-2H-3-Benzazepin-2-one99%.
  • Sigma-Aldrich. (n.d.). 7,8-dimethoxy-1,3,4,5-tetrahydro-2h-3-benzazepin-2-one.
  • Nia Innovation. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound synthesis.
  • HANGZHOU SUNCHEM. (n.d.). 73942-87-7|this compound.
  • CLEARSYNTH. (n.d.). 7, 8-dimethoxy-3-(3-chloropropyl)-1, 3-dihydro-2H-3-benzazepin-2-one.
  • ChemScene. (n.d.). This compound.
  • BLDpharm. (n.d.). 73942-87-7|this compound.
  • Cayman Chemical. (2022). PRODUCT INFORMATION - Ivabradine (hydrochloride).
  • LGC Standards. (n.d.). 1,3-Dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one.
  • Guidechem. (n.d.). How is this compound Prepared and Used in the Treatment of Angina?.
  • BenchChem. (2025). Technical Support Center: Alkaloid Compounds in Cell Assays.

Sources

Application Notes and Protocols for Ivabradine (Corlanor®) in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for the use of Ivabradine (often synthesized from the intermediate 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one) in preclinical mouse models.[1][2][3] Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the cardiac pacemaker "funny" current (If).[4][5] By specifically targeting this current in the sinoatrial node, Ivabradine effectively reduces heart rate without impacting myocardial contractility or ventricular repolarization.[4][5][6][7] This unique mechanism of action makes it a valuable tool in cardiovascular research, particularly for modeling and investigating conditions such as heart failure and myocardial ischemia.[8]

These application notes are intended for researchers, scientists, and drug development professionals to provide both the practical steps and the scientific rationale for determining and applying appropriate dosages of Ivabradine in mouse models.

Mechanism of Action: The "Funny" Current

The sinoatrial (SA) node acts as the natural pacemaker of the heart, and its rhythmic activity is largely governed by the If current.[6] This current, carried by HCN channels, is unique in that it is activated by hyperpolarization at the end of the action potential.[6] Ivabradine selectively blocks these HCN4 channels, prolonging the diastolic depolarization phase and thereby slowing the firing rate of the SA node.[4] This targeted action allows for a "pure" reduction in heart rate, distinguishing it from other rate-lowering agents like beta-blockers and calcium channel blockers which can have confounding effects on cardiac contractility.[6][7]

Ivabradine_Mechanism cluster_SA_Node Sinoatrial (SA) Node Cell HCN4 HCN4 Channel (I_f 'Funny' Current) Na_K_Influx Na+/K+ Influx Depolarization Spontaneous Diastolic Depolarization Na_K_Influx->Depolarization Initiates Heart_Rate Increased Heart Rate Depolarization->Heart_Rate Leads to Ivabradine Ivabradine Ivabradine->HCN4

Caption: Mechanism of Ivabradine action on the HCN4 channel in the sinoatrial node.

Dosage Considerations for Mouse Models

The appropriate dosage of Ivabradine in mice can vary depending on the specific research question, the mouse strain, and the desired level of heart rate reduction. Several studies have established effective dosage ranges for various applications.

Dosage Range (mg/kg/day)Route of AdministrationTypical ApplicationReference
5 - 20Oral (in drinking water)Heart failure, Myocardial infarction[9][10][11]
10Oral (in drinking water)Myocardial infarction remodeling[10]
27Oral (in drinking water)Atherosclerosis, Inflammation[12]
0.5 - 15Intravenous (IV) InjectionAcute heart rate reduction studies[12]

Causality Behind Dosage Selection:

  • Oral Administration (Drinking Water): This is the most common and least stressful method for chronic studies. A dosage of 10 mg/kg/day is a well-documented starting point for achieving a significant reduction in heart rate in models of myocardial infarction.[10] Higher doses, up to 20 mg/kg/day , have been used in diabetic mouse models to study diastolic dysfunction.[11] It is crucial to monitor daily water consumption to ensure accurate dosing, although studies have shown that Ivabradine administration does not typically affect water intake.[10]

  • Intravenous Injection: For acute studies requiring precise and rapid heart rate reduction, IV administration is preferred. A dose-dependent reduction in heart rate has been observed with IV doses ranging from 0.5 to 15 mg/kg .[12] A dose of 5 mg/kg has been shown to achieve an approximate 20% reduction in heart rate.[12]

Experimental Protocols

Protocol 1: Chronic Oral Administration of Ivabradine in Drinking Water

This protocol is suitable for long-term studies investigating the effects of sustained heart rate reduction.

1. Materials:

  • Ivabradine hydrochloride
  • Sterile drinking water
  • Light-protected water bottles
  • Analytical balance
  • Graduated cylinders

2. Procedure:

Caption: Workflow for chronic oral administration of Ivabradine.

Protocol 2: Acute Intravenous Administration of Ivabradine

This protocol is designed for studies requiring rapid and transient heart rate reduction.

1. Materials:

  • Ivabradine hydrochloride
  • Sterile saline (0.9% NaCl)
  • Insulin syringes with appropriate needle size (e.g., 30G)
  • Animal restrainer

2. Procedure:

Pharmacokinetics in Mice

Understanding the pharmacokinetic profile of Ivabradine in mice is essential for proper experimental design. While detailed mouse-specific data can be limited, general principles apply. Ivabradine is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[13] Its oral bioavailability is approximately 40% in humans due to first-pass metabolism, and food can delay absorption.[4] The elimination half-life is relatively short, around 2 hours, with an effective half-life of about 6 hours.[13] These parameters should be considered when designing dosing schedules for chronic studies.

Trustworthiness and Self-Validation

To ensure the validity of experimental results, the following points should be incorporated into the study design:

  • Dose-Response Confirmation: If establishing a new model, it is advisable to perform a pilot study with a range of doses (e.g., 5, 10, and 20 mg/kg/day orally) to confirm a dose-dependent effect on heart rate in your specific mouse strain.[9]

  • Appropriate Controls: Always include a vehicle-treated control group to account for any effects of the administration procedure or vehicle itself.

  • Monitoring of Animal Welfare: Observe animals for any adverse effects, such as excessive bradycardia.[4] While Ivabradine is generally well-tolerated, individual responses can vary.

  • Confirmation of Target Engagement: The primary and expected effect of Ivabradine is heart rate reduction. Consistent and statistically significant lowering of heart rate in the treated group serves as an internal validation of drug delivery and action.[14]

Conclusion

Ivabradine is a powerful and specific tool for modulating heart rate in murine models of cardiovascular disease. Careful consideration of the dosage, route of administration, and experimental design is crucial for obtaining reliable and reproducible results. The protocols and information provided herein offer a solid foundation for researchers to effectively utilize Ivabradine in their preclinical studies.

References

  • Ivabradine - StatPearls - NCBI Bookshelf. (2025, December 13). Retrieved from [Link]

  • Ivabradine - Wikipedia. Retrieved from [Link]

  • Funny current in cardiac pacemaker cells and its specific inhibitor ivabradine - International Journal of Bioassays. Retrieved from [Link]

  • What is the mechanism of action of Ivabradine (Ivabradine) in treating conditions such as tachycardia? - Dr.Oracle. (2025, April 28). Retrieved from [Link]

  • What is Ivabradine used for? - Patsnap Synapse. (2024, June 27). Retrieved from [Link]

  • If channel inhibitor ivabradine lowers heart rate in mice with enhanced sympathoadrenergic activities - PMC - NIH. Retrieved from [Link]

  • new process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h- 3-benzazepin-2-one.
  • Heart Rate Reduction With Ivabradine Protects Against Left Ventricular Remodeling by Attenuating Infarct Expansion and Preserving Remote‐Zone Contractile Function and Synchrony in a Mouse Model of Reperfused Myocardial Infarction. (2016, April 22). Retrieved from [Link]

  • EP2135861B2 - Process for the synthesis of the this compound, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid - Google Patents.
  • Ivabradine Ameliorates Cardiac Diastolic Dysfunction in Diabetic Mice Independent of Heart Rate Reduction - Frontiers. (2021, June 21). Retrieved from [Link]

  • Heart rate reduction with ivabradine promotes shear stress-dependent anti-inflammatory mechanisms in arteries. Retrieved from [Link]

  • CA2846917C - Synthesis process for derivatives of this compound and application to the synthesis of ivabradine - Google Patents.
  • Ivabradine: Package Insert / Prescribing Information / MOA - Drugs.com. Retrieved from [Link]

  • Cas 148870-57-9,7,8-Dimethoxy-3-(3-iodopropyl) - LookChem. Retrieved from [Link]

  • Ivabradine | C27H36N2O5 | CID 132999 - PubChem - NIH. Retrieved from [Link]

  • Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2024, October 31). Retrieved from [Link]

  • I(f) channel inhibitor ivabradine lowers heart rate in mice with enhanced sympathoadrenergic activities - PubMed. Retrieved from [Link]

Sources

Topic: A Robust LC-MS/MS Method for the Quantification of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in human plasma. As an important intermediate in the synthesis of pharmaceuticals like Ivabradine, its precise quantification in biological matrices is essential for pharmacokinetic and metabolic studies.[1][][3] This guide details a complete workflow, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, grounded in established bioanalytical principles and regulatory standards.[4][5]

Foundational Principles: The Rationale for LC-MS/MS

The quantification of small-molecule drugs in plasma presents a significant analytical challenge due to the complexity of the biological matrix. Plasma is rich in proteins, lipids, salts, and endogenous metabolites that can interfere with analysis, leading to inaccurate results.[6] Therefore, a successful bioanalytical method must achieve two primary goals: efficiently isolate the analyte from interfering matrix components and detect it with high sensitivity and specificity.[7]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application.[8][9] The methodology can be deconstructed into three core stages:

  • Sample Preparation: This crucial initial step removes the majority of matrix components, particularly high-abundance proteins and phospholipids, which are notorious for causing ion suppression in the mass spectrometer.[10][11]

  • Liquid Chromatography (LC): The cleaned-up sample is injected into an HPLC system where the analyte is separated from any remaining interferences based on its physicochemical properties. This temporal separation is critical for preventing co-eluting substances from compromising the MS signal.

  • Tandem Mass Spectrometry (MS/MS): The analyte eluting from the LC column is ionized and detected. The use of Multiple Reaction Monitoring (MRM) provides an exceptional degree of specificity and sensitivity, allowing for confident identification and precise quantification even at very low concentrations.[12][13]

This application note will detail a method centered around a straightforward protein precipitation (PPT) for sample preparation, followed by reversed-phase LC separation and detection by a triple quadrupole mass spectrometer.

Analyte Physicochemical Properties

Understanding the analyte's properties is key to developing an effective method.

PropertyValueSource
Chemical Name This compound[1][14][15]
CAS Number 73942-87-7[16]
Molecular Formula C₁₂H₁₃NO₃[16]
Molecular Weight 219.24 g/mol [16]
LogP 1.3468[16]
Topological Polar Surface Area (TPSA) 47.56 Ų[16]

The moderate LogP value indicates a compound with balanced hydrophilicity and lipophilicity, making it suitable for reversed-phase chromatography and extraction with organic solvents.

Experimental Protocols and Methodologies

Part 2.1: Plasma Sample Preparation

Causality: The primary objective is to remove proteins, which constitute the bulk of the plasma matrix. Protein precipitation is selected for its speed, simplicity, and cost-effectiveness, making it ideal for high-throughput environments.[11][17] Acetonitrile is a highly effective precipitating agent that forces proteins to denature and fall out of solution, leaving the smaller analyte of interest in the supernatant.[18][19][20]

Protocol: Protein Precipitation (PPT)

Materials:

  • Human plasma samples (stored at -80°C)

  • Ice-cold acetonitrile (ACN), HPLC-grade or higher

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte in 50:50 ACN:water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge (capable of >14,000 x g)

  • 96-well collection plate or autosampler vials

Procedure:

  • Thaw frozen plasma samples at room temperature, followed by vortexing to ensure homogeneity.[20]

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of precipitant to plasma is recommended).[19]

  • Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and precipitation.[8]

  • Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.[18]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to form a tight protein pellet.[18]

  • Carefully aspirate the supernatant (~350 µL) and transfer it to a clean collection plate or autosampler vial, ensuring the pellet is not disturbed.

  • The sample is now ready for LC-MS/MS analysis.

G start Start: 100 µL Plasma add_is Add 300 µL Cold Acetonitrile start->add_is Add Internal Standard process process output Supernatant to LC-MS/MS vortex Vortex 60 sec add_is->vortex Precipitate Proteins incubate Incubate at -20°C for 20 min vortex->incubate Enhance Precipitation centrifuge Centrifuge at 14,000 x g, 4°C incubate->centrifuge Pellet Proteins centrifuge->output Transfer Supernatant

Caption: Workflow for plasma sample preparation via protein precipitation.
Part 2.2: Liquid Chromatographic Separation

Causality: A reversed-phase C18 column is chosen as it effectively retains and separates moderately polar compounds like the target analyte from the aqueous-organic mobile phase. A gradient elution, starting with a high aqueous content and ramping up the organic phase, ensures that early-eluting polar interferences are washed away before the analyte of interest is eluted, providing a cleaner baseline and reducing matrix effects. The addition of formic acid to the mobile phase acidifies the solution, promoting the protonation of the analyte ([M+H]+), which is essential for efficient positive-mode electrospray ionization.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time ~5 minutes
Part 2.3: Tandem Mass Spectrometry Detection

Causality: Detection is performed on a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. ESI is well-suited for polar to moderately polar molecules, and the positive mode is selected to detect the protonated molecular ion [M+H]+. MRM provides unparalleled specificity by monitoring a specific fragmentation pathway unique to the analyte. The precursor ion (Q1) corresponding to the analyte's mass is selected, fragmented in the collision cell (Q2), and a specific, stable product ion (Q3) is monitored. This process acts as a highly selective chemical filter, eliminating noise from other ions and ensuring that the signal is truly from the analyte of interest.[12]

source Ion Source (ESI+) q1 Q1: Precursor Ion Filter (m/z 220.2) source->q1 All Ions q2 Q2: Collision Cell (Fragmentation) q1->q2 Selects [M+H]+ q3 Q3: Product Ion Filter (m/z specific_fragment) q2->q3 Creates Fragments detector Detector q3->detector Selects Product Ion

Caption: The principle of Multiple Reaction Monitoring (MRM) in MS/MS.

Optimized MS Parameters: Note: The product ion and collision energy must be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.

ParameterAnalyteInternal Standard (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) [M+H]+ m/z 220.2To be determined
Product Ion (Q3) To be determinedTo be determined
Dwell Time 100 ms100 ms
Collision Energy (CE) To be optimizedTo be optimized
Source Temperature 500°C500°C
Capillary Voltage 3.5 kV3.5 kV

Bioanalytical Method Validation (BMV)

Trustworthiness: A method is only reliable if it is proven to be so. All bioanalytical methods intended for regulatory submission must be validated according to strict guidelines. The standards set by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidance provide the framework for this process.[4][5][21] Validation ensures the method is accurate, precise, and reproducible for its intended purpose.

The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the analyte's retention time.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the true value and the degree of scatter.For QC samples, %Bias (accuracy) and %CV (precision) should be within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision.Signal-to-noise > 5; accuracy within ±20%; precision (%CV) ≤ 20%.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.The coefficient of variation (%CV) of the matrix factor across different lots of plasma should be ≤15%.
Recovery To measure the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

References

Application Note: A High-Throughput Screening Workflow for the Identification of Novel HCN Channel Modulators Using a Benzazepinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are critical regulators of rhythmic activity in cardiac and neuronal tissues, making them compelling therapeutic targets for conditions such as angina, heart failure, and neuropathic pain. The clinical success of Ivabradine, a selective HCN channel blocker, has validated this target class and spurred the search for new chemical entities with improved isoform selectivity and pharmacokinetic profiles.[1] The compound 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one serves as the core scaffold for Ivabradine and represents a promising starting point for library synthesis in drug discovery campaigns.[2][3] This guide provides a comprehensive, field-proven framework for employing this benzazepinone scaffold in a high-throughput screening (HTS) campaign to identify novel HCN channel inhibitors. We present a detailed protocol for a robust, cell-based, 384-well format functional assay using a membrane potential-sensitive fluorescent dye, optimized for reliability and scalability.

Scientific Principle: Functional Screening of HCN Channels

Ion channels are dynamic proteins whose function is poorly captured by simple binding assays.[4] Therefore, a functional, cell-based assay is the preferred method for primary screening to identify compounds that modulate channel activity in a physiologically relevant context.[5][6]

This protocol leverages the electrogenic nature of HCN channels. In their active state, these channels conduct an inward flow of positive ions (Na⁺ and K⁺), leading to membrane depolarization. An inhibitor, such as one derived from the this compound scaffold, will block this ion flux. This blockage prevents or reverses the depolarization, causing the cell membrane to hyperpolarize or maintain its resting potential. This change in membrane potential can be detected with high sensitivity using fluorescent dyes that exhibit a voltage-dependent change in emission intensity. This method forms the basis of a robust HTS assay amenable to automation.[7][8]

Caption: Mechanism of the membrane potential-based HCN channel assay.

Materials and Reagents

Reagent/MaterialRecommended Source & Cat. No.Rationale
Cell Line HEK-293 / hHCN4A human embryonic kidney (HEK-293) cell line stably expressing the human HCN4 isoform provides a robust and reproducible biological system. HCN4 is the primary cardiac isoform.[9]
Culture Medium DMEM, 10% FBS, 1% Pen/Strep, G418 (500 µg/mL)Standard mammalian cell culture medium. G418 is for selection to maintain stable expression of the transfected HCN channel gene.
Assay Plates 384-well, black, clear-bottomBlack walls minimize well-to-well crosstalk and clear bottoms are necessary for fluorescence detection from the bottom by most plate readers.
Membrane Potential Dye FLIPR® Membrane Potential Assay KitCommercially available kits provide optimized dye formulations and quenchers for high signal-to-noise ratios in HTS formats.
Compound Plates 384-well polypropylene, V-bottomPolypropylene minimizes compound adsorption. V-bottoms allow for maximum retrieval of compound solutions during transfer.
Positive Control Ivabradine HClAs the parent drug of the screening scaffold, Ivabradine is the ideal positive control to validate assay performance. ZD7288 is another potent, well-characterized HCN blocker.[]
Negative Control Dimethyl Sulfoxide (DMSO), cell culture gradeThe vehicle used to dissolve library compounds, serving as the baseline for no-inhibition activity.
Assay Buffer Hanks' Balanced Salt Solution (HBSS)An isotonic salt solution that provides a suitable physiological environment for the cells during the assay.

Experimental Protocols

Compound Library Management

Effective compound management is crucial for the integrity of any HTS campaign.[11][12] The this compound scaffold and its derivatives should be handled with care.

  • Solubilization: Dissolve compounds in 100% DMSO to a stock concentration of 10 mM.

  • Storage: Store master stock plates at -20°C or -80°C in low-humidity conditions to prevent water absorption by DMSO.[12]

  • Plate Preparation: For screening, create intermediate plates by diluting the master stock. For a primary screen at a single 10 µM concentration, a "daughter" plate at 2 mM in DMSO is practical. This allows for a 1:200 dilution into the final assay well, keeping the final DMSO concentration at a well-tolerated 0.5%.[7]

  • Quantitative HTS (qHTS): For more detailed primary screening, prepare a concentration series of plates. This "vertical" or inter-plate method, where each plate contains the same compounds at a different concentration, is highly efficient.[13]

HTS Assay Protocol (384-Well Format)

This protocol is optimized for execution on an automated liquid handling platform integrated with a kinetic plate reader like a FLIPR (Fluorescent Imaging Plate Reader).

  • Cell Plating:

    • Harvest HEK-293/hHCN4 cells using standard trypsinization methods.

    • Resuspend cells in culture medium to a density of 2.5 x 10⁵ cells/mL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well black, clear-bottom assay plates (10,000 cells/well).

    • Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions in Assay Buffer.

    • Remove culture medium from the cell plates.

    • Add 20 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂. This allows the dye to load into the cell membranes.

  • Compound Addition:

    • Using a pintool or acoustic liquid handler, transfer 100 nL of compound solution from the source plates to the assay plates.

    • This transfer results in a 1:200 dilution, achieving a final compound concentration of 10 µM and a final DMSO concentration of 0.5%.

    • Plate Layout: Dedicate specific columns for controls:

      • Columns 1-2: Negative Control (DMSO only)

      • Columns 23-24: Positive Control (Ivabradine at a final concentration of 10 µM, a concentration that should yield maximum inhibition).

  • Signal Detection (FLIPR):

    • Place the assay plate into the FLIPR instrument.

    • Set the instrument to read a baseline fluorescence for 10 seconds.

    • Configure the instrument's liquid handler to add 10 µL of a stimulus solution (e.g., a low-Na⁺/K⁺ saline solution to induce hyperpolarization and subsequent HCN channel opening).[8]

    • Continue reading fluorescence for an additional 120-180 seconds to capture the full kinetic response of channel opening and any inhibition by test compounds.

cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Day 2: Data Analysis Cell_Plating Plate 10,000 HEK-hHCN4 cells/well in 384-well plates Incubate_24h Incubate 24h (37°C, 5% CO₂) Cell_Plating->Incubate_24h Dye_Loading Load cells with Membrane Potential Dye (60 min, 37°C) Incubate_24h->Dye_Loading Compound_Transfer Add 100 nL of compounds & controls (10 µM final) Dye_Loading->Compound_Transfer FLIPR_Read Read on FLIPR: 1. Baseline (10s) 2. Add Stimulus 3. Read kinetics (180s) Compound_Transfer->FLIPR_Read QC Calculate Z'-Factor from control wells FLIPR_Read->QC Normalization Normalize data to controls (% Inhibition) QC->Normalization Hit_Selection Select hits based on pre-defined threshold Normalization->Hit_Selection

Caption: High-level HTS workflow from cell plating to hit selection.

Assay Validation and Quality Control

The reliability of an HTS campaign is paramount. The Z'-factor is a statistical parameter used to quantify the quality of an assay, reflecting the separation between the positive and negative control signals relative to the signal variability.[14][15]

Z'-Factor Calculation: Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|

Where:

  • µₚ = Mean of the positive control (e.g., Ivabradine)

  • σₚ = Standard deviation of the positive control

  • µₙ = Mean of the negative control (e.g., DMSO)

  • σₙ = Standard deviation of the negative control

Interpretation of Z'-Factor Values: [16]

Z'-FactorAssay QualitySuitability for HTS
> 0.5ExcellentIdeal for HTS. Clear separation between controls.
0 to 0.5MarginalCan be used for screening, but may have a higher false positive/negative rate. Assay optimization is recommended.
< 0UnacceptableThe assay is not suitable for HTS. The signal window is indistinguishable from the noise.

A "dry run" using only control plates should be performed before initiating the full screen to ensure the Z'-factor is consistently > 0.5.[17]

Data Analysis and Hit Identification

  • Data Extraction: The primary data is the kinetic fluorescence reading over time. The relevant value is typically the peak fluorescence response after stimulation or the area under the curve (AUC).

  • Normalization: Raw data from each test well is normalized to the intra-plate controls to calculate the percent inhibition: % Inhibition = 100 * (µₙ - Test Well) / (µₙ - µₚ)

  • Hit Selection: A "hit" is a compound that meets a predefined activity threshold. A common starting point is a threshold of >50% inhibition or, more robustly, >3 standard deviations from the mean of the negative controls.

  • Hit Confirmation and Potency Determination:

    • Hits from the primary screen are re-tested under the same conditions to confirm activity.

    • Confirmed hits are then tested in a 10-point dose-response format to determine their potency (IC₅₀ value). This is a critical step to eliminate false positives and prioritize the most potent compounds for further study.

Conclusion

The this compound scaffold provides a validated chemical starting point for the discovery of novel HCN channel modulators. The detailed fluorescence-based membrane potential assay described here offers a robust, scalable, and physiologically relevant method for high-throughput screening. By implementing rigorous quality control measures, such as the consistent monitoring of the Z'-factor, and a systematic data analysis pipeline, researchers can confidently identify and prioritize promising hit compounds for subsequent lead optimization and drug development programs.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • PubMed. (2009). A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR. Retrieved January 4, 2026, from [Link]

  • Vertex AI Search. (n.d.).
  • NIH National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved January 4, 2026, from [Link]

  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved January 4, 2026, from [Link]

  • PubMed. (2001). Assay technologies for screening ion channel targets. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved January 4, 2026, from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • PubMed. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Retrieved January 4, 2026, from [Link]

  • Springer Protocols. (2004). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Retrieved January 4, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved January 4, 2026, from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) A Novel High-Throughput Screening Assay for HCN Channel Blocker Using Membrane Potential-Sensitive Dye and FLIPR. Retrieved January 4, 2026, from [Link]

  • Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Retrieved January 4, 2026, from [Link]

  • Assay.dev. (2023). On HTS: Z-factor. Retrieved January 4, 2026, from [Link]

  • SlideShare. (n.d.). Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations. Retrieved January 4, 2026, from [Link]

  • MDPI. (2021). Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved January 4, 2026, from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved January 4, 2026, from [Link]

  • ION Biosciences. (n.d.). Assay Development Services. Retrieved January 4, 2026, from [Link]

  • Mary Ann Liebert, Inc., publishers. (n.d.). Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. Retrieved January 4, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved January 4, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved January 4, 2026, from [Link]

  • Otava Chemicals. (n.d.). HCN Channel Blocker Library. Retrieved January 4, 2026, from [Link]

  • HTS. (n.d.). compoundManagement. Retrieved January 4, 2026, from [Link]

  • NIH PubChem. (n.d.). Ivabradine. Retrieved January 4, 2026, from [Link]

  • LookChem. (n.d.). Cas 148870-57-9,7,8-Dimethoxy-3-(3-iodopropyl). Retrieved January 4, 2026, from [Link]

  • Gsrs. (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (2023). A Homogeneous Bioluminescent System to Monitor Cyclic Guanosine Monophosphate. Retrieved January 4, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 73942-87-7 | Product Name : this compound. Retrieved January 4, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2023). A Homogeneous Bioluminescent System to Monitor Cyclic Guanosine Monophosphate. Retrieved January 4, 2026, from [Link]

  • Nia Innovation. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). CAS 73942-87-7,1,3-Dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one[Ivabradine Hydrochloride Intermediates]. Retrieved January 4, 2026, from [Link]

  • MDPI. (n.d.). Retinal Cyclic Nucleotide-Gated Channels: From Pathophysiology to Therapy. Retrieved January 4, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness. Retrieved January 4, 2026, from [Link]

  • Florida State University. (2003). CYCLIC NUCLEOTIDE-GATED ION CHANNELS. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). CA2846917C - Synthesis process for derivatives of this compound and application to the synthesis of ivabradine.

Sources

Application Notes and Protocols for the Investigation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to a Novel Investigational Compound

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in the field of neurological disorder research. It is critical to establish from the outset that this compound is principally recognized as a key intermediate in the synthesis of the bradycardic agent, Ivabradine[1]. Direct literature on its independent biological activity in neurological models is sparse.

Therefore, this guide is structured as an investigational framework. We hypothesize that, based on its chemical structure—specifically the benzazepine core and dimethoxy-phenyl moiety, which are present in other neuroactive molecules—this compound may exhibit affinity for the Sigma-1 Receptor (S1R) . The S1R is a unique intracellular chaperone protein critically involved in cellular stress responses and neuronal survival, making it a high-value target for neurodegenerative diseases[2][3][4].

This document will thus equip researchers with the scientific rationale and detailed protocols to systematically evaluate this compound as a potential S1R modulator for therapeutic development in disorders such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).

Part 1: Scientific Foundation - The Sigma-1 Receptor as a Therapeutic Target

The Sigma-1 Receptor (S1R) is not a classical cell surface receptor but a ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[5][6]. This strategic position allows it to regulate a nexus of critical cellular processes implicated in neurodegeneration.

1.1. Mechanism of Action: The S1R Chaperone Function

Under resting conditions, S1R is bound to another chaperone, BiP (Binding immunoglobulin Protein)[6]. Upon stimulation by agonist ligands or cellular stress, S1R dissociates from BiP and can then interact with and modulate a variety of "client" proteins, including ion channels and signaling kinases[3][7]. This chaperone activity is central to its neuroprotective effects, which are mediated through several key mechanisms:

  • Regulation of Calcium Homeostasis: S1R stabilizes the IP3 receptor (IP3R) at the MAM, ensuring proper calcium signaling between the ER and mitochondria. This is vital for mitochondrial bioenergetics and preventing excitotoxicity-induced cell death[5][8][9].

  • Mitigation of Endoplasmic Reticulum (ER) Stress: By chaperoning proteins and modulating calcium flux, S1R helps alleviate the unfolded protein response (UPR), a major contributor to neuronal apoptosis in chronic neurodegenerative conditions[6][10].

  • Support of Mitochondrial Function: Proper ER-mitochondria communication, facilitated by S1R, is essential for maintaining mitochondrial membrane potential, ATP production, and mitigating oxidative stress[11][12].

  • Promotion of Neurotrophic Signaling: S1R activation has been shown to upregulate the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF) and potentiate its signaling through the TrkB receptor, activating pro-survival pathways like Akt and ERK[3][13].

1.2. Relevance to Neurological Disorders

Dysfunction in the pathways modulated by S1R is a common feature across multiple neurodegenerative diseases:

  • Alzheimer's Disease (AD): S1R agonists have demonstrated neuroprotective effects against amyloid-beta (Aβ) toxicity and have shown anti-amnesic properties in preclinical AD models[8][12].

  • Parkinson's Disease (PD): S1R is implicated in protecting dopaminergic neurons, and its activation may have neurorestorative effects in experimental parkinsonism[8][14].

  • Amyotrophic Lateral Sclerosis (ALS): Mutations in the SIGMAR1 gene are linked to familial ALS, and S1R activation shows promise in protecting motor neurons[15][16].

The multifaceted role of S1R makes it an attractive target for a compound like this compound, whose potential pleiotropic effects could address the complex pathology of these disorders.

Part 2: Characterization of this compound

Before proceeding to biological assays, a thorough characterization of the investigational compound is paramount.

2.1. Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃ChemScene[17]
Molecular Weight 219.24 g/mol ChemScene[17]
Appearance White to Almost white powder/crystalTCI Chemicals
Storage Room temperature, protected from lightChemScene[17]
LogP (calculated) 1.3468ChemScene[17]
Purity ≥98%ChemScene[17]

2.2. Preparation of Stock Solutions

Causality: The choice of solvent is critical for ensuring the compound is fully solubilized, preventing precipitation in aqueous culture media, and minimizing solvent-induced toxicity. Dimethyl sulfoxide (DMSO) is the standard choice for initial in vitro studies due to its high solubilizing power for organic molecules.

Protocol: Preparation of 10 mM Stock Solution

  • Weighing: Accurately weigh approximately 2.19 mg of this compound using an analytical balance.

  • Solubilization: Add 1.0 mL of sterile, molecular biology grade DMSO to the weighed compound.

  • Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may be used if dissolution is slow.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Working Dilutions: For experiments, thaw a single aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent effects. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

2.3. Stability in Cell Culture Media

Trustworthiness: The stability of a compound in aqueous, protein-containing media at 37°C is not guaranteed. Degradation or non-specific binding can lead to a significant decrease in the effective concentration over the course of an experiment, yielding false-negative results.

Protocol: Preliminary Stability Assessment

  • Prepare the highest intended concentration of the compound in complete cell culture medium (containing serum).

  • Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).

  • Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Analyze the concentration of the parent compound in the samples using LC-MS/MS. A significant decrease over time indicates instability[18].

  • Insight: If instability is observed, consider more frequent media changes during long-term cell culture experiments or the use of more stable analogs if available.

Part 3: In Vitro Protocols for Target Engagement and Functional Activity

This section outlines a logical progression of experiments to first determine if the compound binds to S1R and then to characterize its functional effects on key cellular pathways.

3.1. Primary Target Engagement: Sigma-1 Receptor Binding Assay

Causality: The first and most critical step is to confirm whether the compound physically interacts with the hypothesized target. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor[14][19].

Protocol: S1R Competitive Radioligand Binding Assay This protocol is adapted from established methods using [³H]-(+)-pentazocine, a selective S1R radioligand[14][19].

  • Membrane Preparation:

    • Use commercially available guinea pig liver membranes, which have a high density of S1R, or prepare membranes from a cell line with high S1R expression (e.g., SH-SY5Y neuroblastoma cells)[19].

    • Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer[20]. Determine protein concentration using a BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation (e.g., 50-100 µg protein), [³H]-(+)-pentazocine (at a final concentration near its Kd, typically 2-5 nM), and assay buffer.

    • Non-specific Binding (NSB): Add membrane preparation, [³H]-(+)-pentazocine, and a high concentration of an unlabeled S1R ligand (e.g., 10 µM Haloperidol) to displace all specific binding.

    • Competition: Add membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium[20].

  • Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-presoaked glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer[20].

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

G cluster_0 Binding Assay Workflow cluster_1 Key Outputs prep Membrane Preparation (High S1R source) setup Assay Setup (96-well) Total, NSB, Competition prep->setup incubate Incubation (30°C, 60-90 min) setup->incubate filter Filtration & Washing (Separate bound/unbound) incubate->filter count Scintillation Counting (Quantify radioactivity) filter->count analyze Data Analysis (Calculate IC50 & Ki) count->analyze ic50 IC50 Value analyze->ic50 ki Ki Value (Affinity) analyze->ki

Caption: Workflow for S1R competitive radioligand binding assay.

3.2. Functional Assessment: Modulation of Mitochondrial Function

Causality: Since S1R is a key regulator of mitochondrial health, a functional consequence of S1R engagement by an active ligand should be the preservation of mitochondrial function under stress. Mitochondrial membrane potential (ΔΨm) is a reliable indicator of mitochondrial health and is often compromised early in apoptotic processes[4].

Protocol: Mitochondrial Membrane Potential Assay using TMRE This protocol is designed for fluorescence microscopy or flow cytometry using the SH-SY5Y neuroblastoma cell line, a common model in neurobiology.

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in standard medium (e.g., DMEM/F12 with 10% FBS).

    • Plate cells in a 96-well black, clear-bottom plate (for plate reader/microscopy) or in 6-well plates (for flow cytometry) to achieve ~70-80% confluency on the day of the experiment.

  • Induction of Cellular Stress:

    • To create a model of neurotoxicity, treat cells with an appropriate stressor. For example, use 100 µM 6-hydroxydopamine (6-OHDA) for a Parkinson's model or 10 µM oligomeric Aβ₁₋₄₂ for an Alzheimer's model. Incubate for 12-24 hours.

  • Compound Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 1-2 hours before adding the cellular stressor.

    • Controls:

      • Negative Control: Untreated, healthy cells.

      • Vehicle Control: Cells treated with stressor + DMSO vehicle.

      • Positive Control (Depolarization): Healthy cells treated with 50 µM CCCP (a protonophore that collapses ΔΨm) for 15-30 minutes at the end of the experiment[21].

  • TMRE Staining:

    • Prepare a working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in warm, serum-free medium (e.g., 200 nM final concentration)[21].

    • Remove the treatment medium from the cells, wash once with warm PBS.

    • Add the TMRE working solution to all wells and incubate for 20-30 minutes at 37°C, protected from light.

  • Quantification:

    • Fluorescence Microscopy/Plate Reader: After incubation, wash cells with warm PBS to remove excess dye. Add fresh PBS or medium and immediately measure fluorescence (Excitation: ~549 nm, Emission: ~575 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.

    • Flow Cytometry: After staining, gently detach cells using trypsin, neutralize, centrifuge, and resuspend in PBS. Analyze immediately using a flow cytometer (e.g., PE or equivalent channel). A shift to the left in the fluorescence histogram indicates a loss of ΔΨm.

  • Data Analysis: Normalize the fluorescence intensity of treated groups to the negative control. A statistically significant rescue of the stress-induced drop in fluorescence by the test compound indicates a neuroprotective effect on mitochondrial function.

3.3. Downstream Signaling Pathway Analysis

Causality: To confirm that the observed functional effects are mediated through known S1R pathways, we can analyze the activation state of key downstream signaling proteins like Akt and ERK, and the expression of BDNF[3][13]. Western blotting is the standard technique for this analysis.

Protocol: Western Blot for p-Akt, p-ERK, and BDNF

  • Cell Treatment and Lysis:

    • Plate and treat SH-SY5Y cells as described in the mitochondrial assay (Section 3.2). Use a known S1R agonist (e.g., PRE-084) as a positive control.

    • After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Collect lysates and centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., load 20-30 µg of protein per lane) and separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • BDNF

      • A loading control (e.g., β-Actin or GAPDH)

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager or X-ray film.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein levels and normalize BDNF to the loading control.

dot

G cluster_0 Pro-Survival Signaling Cascades cluster_1 Neuroprotective Outcomes compound 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one (Hypothesized S1R Agonist) s1r Sigma-1 Receptor (S1R) (at ER-Mitochondria Interface) compound->s1r Activates trkb TrkB Receptor s1r->trkb Potentiates pi3k PI3K s1r->pi3k erk ERK (Phosphorylation) s1r->erk via PKC/other mito Mitochondrial Stability s1r->mito via Ca2+ Homeostasis trkb->pi3k trkb->erk akt Akt (Phosphorylation) pi3k->akt survival Increased Neuronal Survival akt->survival plasticity Enhanced Synaptic Plasticity akt->plasticity creb CREB (Phosphorylation) erk->creb erk->plasticity bdnf BDNF Expression (Upregulation) creb->bdnf bdnf->trkb Positive Feedback bdnf->plasticity

Caption: Hypothesized S1R-mediated neuroprotective signaling pathways.

Part 4: In Vivo Experimental Design

Should in vitro data demonstrate promising S1R activity, the next logical step is to assess the compound's efficacy in a relevant animal model of neurodegeneration.

4.1. Choice of Animal Model

The selection of the model must be hypothesis-driven and align with the target disease.

  • Parkinson's Disease: The 6-OHDA-induced lesion model in mice or rats is a well-established model of dopaminergic neurodegeneration. Efficacy can be measured by behavioral tests (e.g., cylinder test for forelimb use) and post-mortem histological analysis of dopaminergic neurons in the substantia nigra[22].

  • ALS: The SOD1(G93A) transgenic mouse model is a widely used model that recapitulates key features of ALS. Efficacy is assessed by monitoring disease onset, motor performance (e.g., rotarod test), and survival, along with analysis of motor neuron survival in the spinal cord[23].

  • Alzheimer's Disease: Aβ₁₋₄₂ oligomer injection models in mice can be used to assess acute neuroinflammation and cognitive deficits (e.g., Morris water maze, novel object recognition)[24].

4.2. General Protocol Outline for an In Vivo Study

  • Pharmacokinetics (PK): Before efficacy studies, conduct a preliminary PK study to determine the compound's bioavailability, brain penetration, and optimal dosing regimen.

  • Dose-Response Study:

    • Administer a range of doses of this compound (e.g., via intraperitoneal injection or oral gavage) to the disease model animals.

    • Include a vehicle control group and a positive control group (treated with a known S1R agonist like PRE-084).

  • Behavioral Assessment: Conduct relevant behavioral tests at baseline and at multiple time points throughout the study to assess functional improvement.

  • Terminal Procedures:

    • At the end of the study, perfuse the animals and collect brain and/or spinal cord tissue.

    • Process one hemisphere/half for immunohistochemical analysis (e.g., staining for neuronal markers, glial activation, S1R expression).

    • Use the other hemisphere/half for biochemical analysis (e.g., Western blotting for signaling proteins, ELISA for BDNF levels).

Self-Validation and Trustworthiness: The inclusion of a positive control (a known S1R agonist) is essential to validate the experimental model and provide a benchmark for the efficacy of the test compound. Furthermore, demonstrating that the therapeutic effects are absent in S1R knockout animals treated with the compound would provide definitive proof of on-target activity[22].

References

  • Sigma-1 receptor. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Peviani, M., Geva, M., & Bezprozvanny, I. (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 14, 643. [Link]

  • Francardo, V., Bez, F., Wieloch, T., Nissbrandt, H., Ruscher, K., & Cenci, M. A. (2014). Pharmacological stimulation of sigma-1 receptors has neurorestorative effects in experimental parkinsonism. Brain, 137(Pt 7), 1998–2014. [Link]

  • Gries, A., Bultynck, G., & Annaert, W. (2020). Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish. International Journal of Molecular Sciences, 21(23), 9046. [Link]

  • Peviani, M., & Appel, S. H. (2018). Sigma-1 receptor and amyotrophic lateral sclerosis. Neurology, 91(12), 569–576. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Mavlyutov, T. A., Guo, L. W., Epstein, M. L., & Ruoho, A. E. (2015). Role of the Sigma-1 receptor in Amyotrophic Lateral Sclerosis (ALS). Journal of pharmacological sciences, 127(1), 10–16. [Link]

  • Wang, L., Liu, R., Li, W., Chen, Y., & Wang, Q. (2015). Sigma-1 receptor activation regulates brain-derived neurotrophic factor through NR2A-CaMKIV-TORC1 pathway to rescue the impairment of learning and memory induced by brain ischaemia/reperfusion. Psychopharmacology, 232(10), 1779–1791. [Link]

  • Monnet, F. P., & Maurice, T. (2017). At the Crossing of ER Stress and MAMs: A Key Role of Sigma-1 Receptor? Current neuropharmacology, 15(7), 1038–1052. [Link]

  • Tsai, S. Y. A., Chuang, C. F., & Su, T. P. (2017). Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases. Journal of biomedical science, 24(1), 74. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). The Sigma 1 Receptor as a Target for Disease-modifying Therapies in Parkinson's Disease. Retrieved January 4, 2026, from [Link]

  • Jin, J. L., & Wang, L. (2015). Roles of sigma-1 receptors in Alzheimer's disease. International journal of clinical and experimental medicine, 8(4), 4808–4820. [Link]

  • Mavlyutov, T. A., Guo, L. W., Epstein, M. L., & Ruoho, A. E. (2015). Role of the Sigma-1 receptor in Amyotrophic Lateral Sclerosis (ALS). Journal of pharmacological sciences, 127(1), 10–16. [Link]

  • Penke, B., Fulop, L., Szucs, M., & Frecska, E. (2018). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current protein & peptide science, 19(12), 1218–1235. [Link]

  • Francardo, V., Bez, F., Wieloch, T., Nissbrandt, H., Ruscher, K., & Cenci, M. A. (2014). Pharmacological stimulation of sigma-1 receptors has neurorestorative effects in experimental parkinsonism. Brain, 137(7), 1998-2014. [Link]

  • Zhao, J., Mysona, B., Bollinger, K. E., & Smith, S. B. (2017). Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes. PLoS One, 12(9), e0184421. [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved January 4, 2026, from [Link]

  • Abbexa. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved January 4, 2026, from [Link]

  • Alonso, G., & Guillemain, I. (2000). Immunocytochemical localization of the sigma(1) receptor in the adult rat central nervous system. Neuroscience, 97(1), 155–170. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 4, 2026, from [Link]

  • Hayashi, T., & Su, T. P. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in neuroscience, 13, 740. [Link]

  • Abate, C., Niso, M., & Berardi, F. (2018). Sigma Receptors as Endoplasmic Reticulum Stress “Gatekeepers” and their Modulators as Emerging New Weapons in the Fight Against Cancer. Journal of medicinal chemistry, 61(1), 32–47. [Link]

  • ResearchGate. (n.d.). Cellular localization of Sigma-1R in the mouse brain. Retrieved January 4, 2026, from [Link]

  • SIGMA-1 EUROPE COST Action. (2025). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Retrieved January 4, 2026, from [Link]

  • Ruscher, K., Inácio, A. R., Valente, C., & Wieloch, T. (2012). Effects of the Sigma-1 Receptor Agonist 1-(3,4-Dimethoxyphenethyl)-4-(3-Phenylpropyl)-Piperazine Dihydro-Chloride on Inflammation after Stroke. PLoS ONE, 7(9), e45531. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 981-995. [Link]

  • Mancuso, R., Olivan, S., Rando, A., Osta, R., & Navarro, X. (2019). Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1 G93A ALS Mice. Frontiers in pharmacology, 10, 1452. [Link]

  • ResearchGate. (n.d.). Different fluorescence microscopy methods identify Sig1R inside the nucleus. Retrieved January 4, 2026, from [Link]

  • Voronin, M. V., & Schmidt, M. V. (2020). Sigma-1 receptor as a potential pharmacological target for the treatment of neuropathology. Biomeditsinskaya Khimiya, 66(1), 17-26. [Link]

  • Skuza, G., & Rogóż, Z. (2006). Early development of sigma-receptor ligands. Pharmacological reports : PR, 58(5), 626–637. [Link]

  • Cromarty, D. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Smith, S. B., & Duplantier, J. (2009). Expression, subcellular localization and regulation of sigma receptor in retinal Müller cells. Molecular vision, 15, 296–306. [Link]

  • Cobos, E. J., & Amata, E. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International journal of molecular sciences, 24(13), 10582. [Link]

  • Kim, J., & Pyeon, H. J. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1856. [Link]

  • Connolly, J., & Yuan, T. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology progress, 32(4), 998–1008. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

  • PubChem. (n.d.). 3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. Retrieved January 4, 2026, from [Link]

  • Romero, L., & Gámez-Beltrán, M. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry, 66(16), 11211-11232. [Link]

  • SynThink. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • Fike, R. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology progress, 31(5), 1371–1378. [Link]

  • ZIF-8 Nanoparticles Stability in Cell Culture Media. (2021). Nanomaterials, 11(10), 2539. [Link]

Sources

application of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and its derivatives, primarily focusing on the well-characterized compound Ivabradine, in the context of cancer cell line research.

Introduction: Re-evaluating Benzazepines in Oncology

The compound this compound serves as the foundational scaffold for Ivabradine, an FDA-approved drug primarily known for its cardiotonic properties[1][]. Ivabradine's clinical use is centered on its ability to selectively inhibit the "funny" current (If) in the sinoatrial node, thereby reducing heart rate[3][4][5]. This action is mediated through the blockade of Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels[].

Recent investigations have unveiled a compelling new role for HCN channel inhibitors in oncology. Certain isoforms of HCN channels, particularly HCN2 and HCN3, are found to be overexpressed in specific cancer types, such as breast cancer, where their expression levels correlate with poorer survival outcomes[7][8]. This has led to the repurposing of Ivabradine as a tool compound and a potential therapeutic agent to exploit this cancer-specific dependency on HCN channel activity. This guide provides a comprehensive overview of its mechanism of action and detailed protocols for its application in cancer cell line research.

Mechanism of Action in Cancer Cells

Ivabradine's anti-cancer activity stems from its ability to inhibit HCN channels, which disrupts cellular homeostasis in cancer cells that overexpress these channels. This disruption triggers multiple downstream signaling cascades that culminate in cell death and sensitization to other therapies. Two primary mechanisms have been elucidated: induction of ER stress-mediated apoptosis and impairment of DNA damage repair pathways.

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

Inhibition of HCN channels by Ivabradine leads to a disturbance in intracellular Ca2+ homeostasis. This ionic imbalance induces significant stress on the Endoplasmic Reticulum (ER), a critical organelle for protein folding and calcium storage. The resulting ER stress activates the Unfolded Protein Response (UPR), which, when prolonged and severe, shifts from a pro-survival to a pro-apoptotic signal. This cascade ultimately leads to the activation of executioner caspases (e.g., Caspase-3, -7, -9) and programmed cell death[7][8][9].

ER_Stress_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / ER Ivabradine Ivabradine HCN HCN Channels (HCN2/HCN3) Ivabradine->HCN Inhibition Ca_Homeostasis Disturbed Ca2+ Homeostasis HCN->Ca_Homeostasis Disruption ER_Stress Endoplasmic Reticulum (ER) Stress Ca_Homeostasis->ER_Stress Induction Apoptosis Apoptosis (Caspase Activation) ER_Stress->Apoptosis Activation

Caption: Ivabradine-induced ER Stress Apoptotic Pathway.

Induction of "BRCAness" via RAD51 Degradation

A second, highly significant mechanism involves the induction of a "BRCAness" phenotype in cancer cells that are proficient in Homologous Recombination (HR), a major DNA double-strand break repair pathway[10][11][12]. RAD51 is a protein essential for this process[10].

Ivabradine-induced ER stress activates the transcription factor ATF6. Activated ATF6 upregulates the expression of FBXO24, an E3 ubiquitin ligase component. FBXO24 then targets RAD51 for ubiquitination and subsequent proteasomal degradation. The resulting depletion of RAD51 cripples the HR repair pathway, rendering the cancer cells highly vulnerable to DNA damaging agents and, most notably, PARP inhibitors (PARPi), leading to synthetic lethality[10][11][12].

RAD51_Degradation_Pathway cluster_ivabradine cluster_cytoplasm Cytoplasm / Nucleus Ivabradine Ivabradine ER_Stress ER Stress Ivabradine->ER_Stress Induces ATF6 ATF6 Activation ER_Stress->ATF6 FBXO24 FBXO24 Upregulation ATF6->FBXO24 RAD51 RAD51 Protein FBXO24->RAD51 Targets for Ubiquitination Degradation RAD51 Degradation RAD51->Degradation HR_Repair Homologous Recombination (HR) Repair Degradation->HR_Repair Impairs Synthetic_Lethality Synthetic Lethality HR_Repair->Synthetic_Lethality PARPi PARP Inhibitors (e.g., Olaparib) PARPi->Synthetic_Lethality

Caption: Ivabradine-induced RAD51 Degradation and PARPi Synergy.

Application in Cancer Cell Lines: Data Summary

Ivabradine has shown significant efficacy, both as a standalone agent and in combination therapies, particularly in triple-negative breast cancer (TNBC) cell lines which often exhibit overexpression of HCN channels.

Cell LineCancer TypeObserved EffectCombination SynergyReference
MDA-MB-231 Triple-Negative Breast CancerReduced cell proliferation and viability, induction of apoptosis.Synergizes with PARP inhibitors (Olaparib, Niraparib).[9][10]
MDA-MB-453 Triple-Negative Breast CancerSuppressed cell proliferation, induced apoptosis via caspase activation.Synergizes with PARP inhibitors.[9][10]
VariousBrain Tumor Initiating CellsRemained proliferative during HCN inhibition, suggesting a differential sensitivity compared to normal NSCs.Not specified.[13]

Experimental Protocols

The following protocols provide a framework for investigating the effects of Ivabradine on cancer cell lines.

Experimental Workflow Overview

Experimental_Workflow cluster_assays Endpoint Assays start Cancer Cell Line Culture (e.g., MDA-MB-231) treatment Treat with Ivabradine (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis mechanism Mechanism Analysis (Western Blot for RAD51, Caspases) treatment->mechanism synergy Combination Study (e.g., with PARP inhibitor) treatment->synergy data Data Analysis & Interpretation viability->data apoptosis->data mechanism->data synergy->data

Caption: General workflow for testing Ivabradine in cancer cells.

Protocol 1: Cell Viability Assay (MTT or CCK-8)

Objective: To determine the cytotoxic effect of Ivabradine and calculate its half-maximal inhibitory concentration (IC50).

Rationale: This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in metabolic activity indicates cell death or inhibition of proliferation. The CCK-8 (Cell Counting Kit-8) assay is often preferred over MTT for its higher sensitivity and lower toxicity.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Ivabradine (stock solution in DMSO or water)

  • MTT reagent (5 mg/mL in PBS) or CCK-8 solution

  • DMSO (for MTT assay)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ivabradine in complete medium. Remove the old medium from the wells and add 100 µL of the Ivabradine dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Assay Development (CCK-8): a. Add 10 µL of CCK-8 solution to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the blank absorbance from all readings. b. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100. c. Plot the percentage viability against the log of Ivabradine concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish it from necrosis.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

Materials:

  • 6-well cell culture plates

  • Ivabradine

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with Ivabradine at relevant concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Western Blot for RAD51 and Caspase Activation

Objective: To determine the effect of Ivabradine on the protein levels of key mechanistic markers.

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is crucial for validating the proposed mechanisms of action, such as the degradation of RAD51 or the cleavage (activation) of caspases like Caspase-3.

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (anti-RAD51, anti-cleaved Caspase-3, anti-Actin or GAPDH as loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-RAD51) diluted in blocking buffer overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control (e.g., Actin) to compare protein levels across different conditions.

References

  • HCN Channel Activity Balances Quiescence and Proliferation in Neural Stem Cells and Is a Selective Target for Neuroprotection During Cancer Treatment. AACR Journals. [Link]

  • Ivabradine induces RAD51 degradation, potentiating PARP inhibitor efficacy in non-germline BRCA pathogenic variant triple-negative breast cancer. PubMed Central. [Link]

  • Repurposing hyperpolarization‐activated cyclic nucleotide‐gated channels as a novel therapy for breast cancer. PubMed Central. [Link]

  • Mode of action of ivabradine: by inhibiting ion flow though the... ResearchGate. [Link]

  • Repurposing hyperpolarization-activated cyclic nucleotide-gated channels as a novel therapy for breast cancer. PubMed. [Link]

  • Ivabradine induces RAD51 degradation, potentiating PARP inhibitor efficacy in non-germline BRCA pathogenic variant triple-negative breast cancer. PubMed. [Link]

  • (PDF) Ivabradine induces RAD51 degradation, potentiating PARP inhibitor efficacy in non-germline BRCA pathogenic variant triple-negative breast cancer. ResearchGate. [Link]

  • Suppression of HCN2 and HCN3 inhibited breast cancer cell growth in... ResearchGate. [Link]

  • Ivabradine. StatPearls - NCBI Bookshelf. [Link]

  • Ivabradine. Wikipedia. [Link]

  • Ivabradine | C27H36N2O5 | CID 132999. PubChem - NIH. [Link]

  • What is the mechanism of Ivabradine Hydrochloride? Patsnap Synapse. [Link]

Sources

Application Notes and Protocols for the Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one scaffold is a cornerstone in medicinal chemistry, most notably as a key intermediate in the synthesis of the bradycardic agent Ivabradine.[1][2][3] This guide provides a detailed, scientifically grounded protocol for the synthesis of this core structure and its subsequent derivatization, focusing on the rationale behind the procedural steps to empower researchers in their own synthetic endeavors.

Introduction to the 3-Benzazepine Scaffold

3-Benzazepines represent a class of compounds characterized by a fused benzene ring and a seven-membered azepine ring. These structures are of significant interest in drug discovery due to their diverse pharmacological activities, which include modulation of dopamine and serotonin receptors.[4] The specific substitution pattern of this compound makes it a valuable building block for accessing a range of biologically active molecules.[5][6]

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process commencing from commercially available (3,4-dimethoxyphenyl)acetic acid. The overall workflow involves an initial amidation followed by an acid-catalyzed intramolecular cyclization.

Synthesis_Workflow Start Start: (3,4-Dimethoxyphenyl)acetic acid Step1 Step 1: Amidation Formation of N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide Start->Step1 SOCl2, then Aminoacetaldehyde dimethyl acetal Step2 Step 2: Cyclization Acid-catalyzed intramolecular reaction Step1->Step2 Conc. H2SO4 or HCl/Acetic Acid Product Product: 7,8-Dimethoxy-1,3-dihydro-2H- 3-benzazepin-2-one Step2->Product Derivatization Optional Step 3: N-Alkylation for Derivatives Product->Derivatization Base (e.g., K-t-BuO), Alkylating Agent Final_Products Final Products: N-Substituted Derivatives Derivatization->Final_Products

Caption: Overall workflow for the synthesis of the target compound and its derivatives.

Part 1: Synthesis of the Core Scaffold

This section details the synthesis of the central intermediate, this compound.

Protocol 1: Synthesis of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

This initial step involves the conversion of a carboxylic acid to an amide. The use of thionyl chloride to form the acyl chloride in situ is a common and effective method for activating the carboxylic acid towards nucleophilic attack by the amine.

Materials and Reagents:

  • (3,4-Dimethoxyphenyl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Aminoacetaldehyde dimethyl acetal

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,4-dimethoxyphenyl)acetic acid in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Amidation: In a separate flask, dissolve aminoacetaldehyde dimethyl acetal (approximately 1.0-1.2 equivalents) and triethylamine (as an acid scavenger, 2-3 equivalents) in anhydrous dichloromethane.

  • Cool the amine solution to 0 °C and slowly add the previously prepared acyl chloride solution via a dropping funnel.

  • Stir the resulting mixture at room temperature for several hours to overnight. Monitor the reaction for completion by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

This key step is an intramolecular cyclization. Strong acids are employed to catalyze the reaction, which proceeds via an electrophilic aromatic substitution mechanism. The choice of acid can influence the reaction conditions and yield.

Reaction_Scheme cluster_start N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide cluster_product 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one start_mol start_mol reagents Conc. H₂SO₄ or HCl / Acetic Acid (e.g., 25 °C, 17h) product_mol product_mol reagents->product_mol

Caption: Acid-catalyzed cyclization to form the 3-benzazepin-2-one core.

Materials and Reagents:

  • N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • Concentrated sulfuric acid (H₂SO₄) or a mixture of concentrated hydrochloric acid (HCl) and glacial acetic acid[7]

  • Crushed ice

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure using HCl/Acetic Acid: [6][7]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, charge N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.

  • Add glacial acetic acid and concentrated hydrochloric acid (a 1:1 volumetric ratio is often used).

  • Reaction: Stir the mixture at room temperature (approximately 25 °C) for about 17 hours.[7]

  • Monitoring: The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material (typically to less than 4%).[7]

  • Precipitation: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

  • Stir the resulting slurry for approximately 30 minutes to allow for complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove residual acid.

  • Drying: Dry the product under vacuum at 55-60 °C until a constant weight is achieved (Loss on Drying, LOD, should be below 0.5%).[7]

Alternative Procedure using Sulfuric Acid: [2][8]

  • Dissolve the starting amide in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) and cool the solution to approximately 10 °C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 20 °C.

  • Stir the mixture at 15-20 °C for several hours (e.g., 10 hours).

  • The product can be isolated by precipitation in a water/NMP mixture, followed by filtration and drying. This method has been reported to achieve high yields (over 90%).[8]

Expertise & Causality: The use of strong acid is crucial for the cyclization. The acid protonates one of the methoxy groups of the acetal, which then eliminates methanol to form an oxonium ion. This is followed by the formation of an N-acyliminium ion intermediate, which is a potent electrophile. The electron-rich dimethoxy-substituted benzene ring then attacks this electrophile in an intramolecular Friedel-Crafts-type reaction to form the seven-membered ring. The choice between HCl/acetic acid and sulfuric acid may depend on the scale of the reaction, desired workup procedure, and safety considerations. The precipitation on ice serves both to quench the reaction and to crash out the product, which is typically a solid.

Part 2: Synthesis of N-Substituted Derivatives

The nitrogen atom of the lactam in the this compound core can be readily alkylated to generate a library of derivatives.

Protocol 3: N-Alkylation of the Benzazepinone Core

This protocol provides a general method for introducing an alkyl chain at the N-3 position.

Materials and Reagents:

  • This compound

  • A strong base (e.g., potassium tert-butoxide, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF))

  • Alkylating agent (e.g., 1-bromo-3-chloropropane)[9]

  • Standard work-up and purification reagents

Procedure: [9]

  • Deprotonation: Suspend the starting benzazepinone in an anhydrous solvent such as DMSO in a round-bottom flask.

  • Add a strong base like potassium tert-butoxide (typically 1.2 equivalents) and stir for a short period (e.g., 10 minutes) to form the corresponding anion.

  • Alkylation: Cool the mixture in an ice-water bath. Add the alkylating agent (e.g., 1-bromo-3-chloropropane, 1.2 equivalents), potentially dissolved in a small amount of the same solvent, dropwise.

  • Allow the reaction to proceed for about an hour, monitoring by TLC.

  • Work-up and Isolation: Pour the reaction mixture into ice water. The product may initially precipitate as an oil and then crystallize.

  • Collect the solid by filtration.

  • Purification: The crude product can be purified by recrystallization (e.g., from acetone/water) to yield the desired N-substituted derivative.[9]

Data Summary

CompoundStarting Material(s)Key ReagentsTypical Yield
N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide(3,4-Dimethoxyphenyl)acetic acid, Aminoacetaldehyde dimethyl acetalSOCl₂, Et₃N>80%
This compoundN-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamideConc. HCl, Acetic Acid or Conc. H₂SO₄77.5% - 92.9%[7][8]
1-(7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-on-3-yl)-3-chloro-propaneThis compound, 1-bromo-3-chloropropanePotassium tert-butoxide, DMSOHigh

Trustworthiness and Self-Validation

The protocols described are based on established and published synthetic methods. To ensure the integrity of the synthesis, the following validation steps are critical:

  • Reaction Monitoring: Employ TLC or HPLC to track the consumption of starting materials and the formation of products at each step.[7]

  • Structural Confirmation: The identity and purity of the final compounds and intermediates must be confirmed by analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Melting Point Analysis: To assess purity.

    • HPLC: To determine the purity of the final compound.

References

  • Synthesis and pharmacological characterization of some benzazepinone derivatives. (n.d.). PubMed. Retrieved from [Link]

  • So, M., Kotake, T., Matsuura, K., Inui, M., & Kamimura, A. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017–4028. Retrieved from [Link]

  • So, M., Kotake, T., Matsuura, K., Inui, M., & Kamimura, A. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017–4028. Retrieved from [Link]

  • So, M., Kotake, T., Matsuura, K., Inui, M., & Kamimura, A. (2012). Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity. The Journal of Organic Chemistry, 77(8), 4017–4028. Retrieved from [Link]

  • So, M., Kotake, T., Matsuura, K., Inui, M., & Kamimura, A. (2012). Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity. The Journal of Organic Chemistry, 77(8), 4017–4028. Retrieved from [Link]

  • Synthesis of (a) 1-(7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-on-3-yl)-3-chloro-propane. (n.d.). PrepChem. Retrieved from [Link]

  • Process for the synthesis of the this compound, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid. (2020). Google Patents.
  • New process for the synthesis of this compound. (n.d.). Retrieved from [Link]

  • Synthesis method of ivabradine hydrochloride key intermediate. (n.d.). Patsnap. Retrieved from [Link]

  • Process for the synthesis of the this compound, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid. (n.d.). Google Patents.
  • Substituted 3-benzazepine. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one as a tool compound in pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Application Note for 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and its Pharmacologically Active Congeners

Audience: Researchers, scientists, and drug development professionals.

Introduction: From Synthetic Intermediate to a Gateway for Neuromodulation

This compound, a notable substituted benzazepinone derivative, is recognized primarily as a crucial intermediate in the synthesis of the bradycardic agent, Ivabradine.[1][2] Ivabradine is clinically used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[3] While this compound itself is not extensively characterized as a direct pharmacological tool, its core benzazepine structure represents a privileged scaffold in neuroscience and pharmacology. This application note will delve into the utility of the broader benzazepine class as versatile tool compounds, with a particular focus on their interactions with key central nervous system targets, including the sigma-1 (σ1) receptor and NMDA receptors. We will explore the underlying mechanisms of action and provide detailed protocols for investigating the pharmacological effects of benzazepine derivatives.

The Benzazepine Scaffold: A Privileged Structure in Neuropharmacology

The benzazepine framework has given rise to a multitude of pharmacologically active compounds that modulate various G-protein coupled receptors (GPCRs) and ion channels. Notably, derivatives of this scaffold have been developed as potent and selective ligands for dopamine D1 receptors and have shown significant potential in the modulation of glutamatergic neurotransmission through NMDA receptors.[4][5] Furthermore, emerging evidence suggests a cross-reactivity of some benzazepine-based NMDA receptor ligands with σ1 receptors, highlighting the polypharmacology often associated with this chemical class.[6]

Physicochemical Properties of the Parent Compound
PropertyValueReference
CAS Number 73942-87-7[2]
Molecular Formula C₁₂H₁₃NO₃[7]
Molecular Weight 219.24 g/mol [7]
Appearance White to Almost white powder/crystal[8]
SMILES COc1cc2C=CNC(=O)Cc2cc1OC[7]
InChIKey CPNZASIAJKSBBH-UHFFFAOYSA-N[7]

Mechanism of Action: Targeting Key Neuromodulatory Hubs

Benzazepine derivatives exert their pharmacological effects by interacting with critical nodes in neuronal signaling pathways. The two primary systems of interest for benzazepine-based tool compounds are the glutamatergic system, via NMDA receptors, and the endoplasmic reticulum stress response, via the σ1 receptor.

Modulation of the Sigma-1 (σ1) Receptor

The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9] It plays a crucial role in regulating intracellular calcium signaling, ion channel function, and neuronal survival.[9] Ligands that bind to the σ1 receptor can act as agonists or antagonists, leading to a diverse range of cellular responses. The interaction of certain benzazepine derivatives with the σ1 receptor suggests their potential utility in studying neurodegenerative diseases, pain, and psychiatric disorders.[6]

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling ER_Stress ER Stress Sigma1_inactive σ1 Receptor (Inactive) ER_Stress->Sigma1_inactive dissociates BiP BiP Sigma1_inactive->BiP Sigma1_active σ1 Receptor (Active) Sigma1_inactive->Sigma1_active activates Ca_Signaling Ca²⁺ Signaling (IP3R Modulation) Sigma1_active->Ca_Signaling Ion_Channels Ion Channel Modulation Sigma1_active->Ion_Channels Neuroprotection Neuroprotection & Neuronal Plasticity Ca_Signaling->Neuroprotection Ion_Channels->Neuroprotection Benzazepine Benzazepine (σ1 Ligand) Benzazepine->Sigma1_inactive binds

Caption: Sigma-1 receptor signaling pathway modulated by benzazepine ligands.

Modulation of the NMDA Receptor

NMDA receptors are ionotropic glutamate receptors that are fundamental to synaptic plasticity, learning, and memory.[10] They are heterotetrameric complexes, and their activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium block.[11] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders. Benzazepine derivatives can act as allosteric modulators of NMDA receptors, offering a nuanced approach to controlling their function.

nmda_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine/ D-Serine Glycine->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Synaptic_Plasticity leads to Benzazepine Benzazepine (NMDA Modulator) Benzazepine->NMDA_Receptor modulates

Caption: NMDA receptor signaling pathway modulated by benzazepine compounds.

Experimental Protocols

The following protocols provide standardized methods for characterizing the pharmacological activity of novel benzazepine derivatives.

In Vitro Characterization

This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor.

binding_assay_workflow start Start prep Prepare Membrane Homogenates (e.g., from cell lines or tissue) start->prep incubate Incubate Membranes with Radioligand (e.g., ³H-pentazocine) and varying concentrations of Test Benzazepine Compound prep->incubate filter Separate Bound and Free Radioligand by Rapid Filtration incubate->filter count Quantify Radioactivity on Filters filter->count analyze Analyze Data: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation count->analyze end End analyze->end fst_workflow start Start acclimate Acclimate Mice to Testing Room start->acclimate administer Administer Test Benzazepine Compound or Vehicle (i.p.) acclimate->administer wait Waiting Period (e.g., 30-60 min) administer->wait swim Place Mouse in Cylinder of Water for a Fixed Period (e.g., 6 minutes) wait->swim record Record Behavior (immobility time) swim->record analyze Analyze Immobility Time Between Treatment Groups record->analyze end End analyze->end

Caption: Workflow for the mouse forced swim test.

Step-by-Step Methodology:

  • Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test benzazepine compound or vehicle (e.g., saline with a small amount of DMSO) via intraperitoneal (i.p.) injection.

  • Test Session: After a predetermined pre-treatment time (e.g., 30-60 minutes), gently place each mouse into the water-filled cylinder for a 6-minute session. [2]5. Behavioral Scoring: Record the entire session with a video camera. An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water. [2]6. Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

While this compound is primarily recognized as a synthetic precursor, its core benzazepine structure is of significant interest in pharmacology. This scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of key CNS targets. The protocols outlined in this application note provide a robust framework for researchers to investigate the pharmacological properties of novel benzazepine derivatives, thereby facilitating the development of new chemical tools to probe complex neurological processes and to identify potential therapeutic agents for a range of disorders.

References

  • Candidate 3-benzazepine-1-ol type GluN2B receptor radioligands (11C-NR2B-Me enantiomers) have high binding in cerebellum but not to σ1 receptors. (2023). PubMed Central. [Link]

  • Setler, P. E., et al. (1978). Agonist and antagonist properties of benzazepine and thienopyridine derivatives at the D1 dopamine receptor. PubMed. [Link]

  • Baldwin, J. J., et al. (1983). (+/-)-7-chloro-8-hydroxy-1-(4'-[125I]iodophenyl)-3-methyl-2,3,4,5- tetrahydro-1H-3-benzazepine: a potential CNS D-1 dopamine receptor imaging agent. PubMed. [Link]

  • The mouse forced swim test. (2012). JoVE. [Link]

  • 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. gsrs.ncats.nih.gov. [Link]

  • Forced swim test. Bio-protocol. [Link]

  • High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. (2019). PubMed. [Link]

  • Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. (2012). PubMed Central. [Link]

  • Ivabradine. PubChem. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

  • Synaptic NMDA receptor activity boosts intrinsic antioxidant defences. (2012). Nature Communications. [Link]

  • Development of sigma-1 fluorescent tracers. Università di Torino. [Link]

  • 7,8-dimethoxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-3-benzazepin-2-one. Nia Innovation. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Disrupting D2-NMDA receptor heteromerization blocks the rewarding effects of cocaine but preserves natural reward processing. (2021). bioRxiv. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2015). PubMed Central. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018). PubMed Central. [Link]

  • The structures of benzazepines. ResearchGate. [Link]

  • Calcium Flux Assay to Study NMDA-Receptors. (2022). YouTube. [Link]

  • NMDA-receptor Study Protocol. (2018). JoVE. [Link]

  • Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. (2011). PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical intermediate. As a key precursor in the synthesis of Ivabradine, a significant bradycardic agent, mastering its synthesis is crucial for efficient drug manufacturing.[1][2] This document moves beyond standard protocols to address the "why" behind experimental choices, offering a self-validating system of troubleshooting and frequently asked questions.

I. Synthetic Pathway Overview

The most prevalent and industrially viable synthesis of this compound begins with (3,4-dimethoxyphenyl)acetic acid. The general pathway involves two primary stages: the formation of an N-substituted acetamide intermediate, followed by an acid-catalyzed intramolecular cyclization to form the target benzazepinone ring system.

Synthetic_Pathway cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Cyclization A (3,4-dimethoxyphenyl)acetic acid (IV) B (3,4-dimethoxyphenyl)acetyl chloride (VI) A->B Thionyl Chloride (SOCl2) Dichloromethane (DCM) C N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide (V) B->C 2,2-dimethoxyethylamine Triethylamine (TEA), DCM D 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one (I) C->D Strong Acid (e.g., H2SO4 or HCl) Acetic Acid

Caption: General synthetic route for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the significance of this compound?

A1: This compound is a crucial intermediate in the industrial synthesis of Ivabradine.[2][3] Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and heart failure.[1][4] The efficiency of the overall Ivabradine synthesis is heavily dependent on achieving a high yield and purity of this benzazepinone intermediate.

Q2: Are there alternative starting materials to (3,4-dimethoxyphenyl)acetic acid?

A2: While (3,4-dimethoxyphenyl)acetic acid is the most common and cost-effective starting material, other precursors could theoretically be used. However, this would require significant modification of the synthetic route. The current pathway is well-established and optimized for industrial-scale production.[1][5]

Q3: What are the primary safety concerns during this synthesis?

A3: The synthesis involves several hazardous reagents. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic HCl and SO2 gases. Concentrated acids like sulfuric acid and hydrochloric acid are extremely corrosive and can cause severe burns. Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

Q4: What is a typical overall yield for this synthesis?

A4: Published procedures report varying overall yields. A well-optimized process, particularly one where the intermediates are not isolated, can achieve yields exceeding 90% relative to the starting (3,4-dimethoxyphenyl)acetic acid.[4] However, less optimized or smaller-scale lab syntheses may see yields in the range of 50-75%.[1][2]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.

Stage 1: Amide Formation (IV → V)

Problem: Low or no yield of the amide intermediate (V).

  • Potential Cause 1: Inactive Acid Chloride (VI). The intermediate (3,4-dimethoxyphenyl)acetyl chloride is moisture-sensitive. If it has degraded due to improper handling or storage, it will not react efficiently with the amine.

    • Solution: Ensure the (3,4-dimethoxyphenyl)acetic acid is thoroughly dried before reacting with thionyl chloride. Use freshly distilled or high-purity thionyl chloride. Ideally, prepare the acid chloride and use it immediately in the next step without prolonged storage.

  • Potential Cause 2: Incorrect Stoichiometry or Inefficient Base. Triethylamine (TEA) is used to scavenge the HCl produced during the reaction between the acid chloride and 2,2-dimethoxyethylamine. An insufficient amount of base will result in the protonation of the amine, rendering it non-nucleophilic.

    • Solution: Use at least 1 to 1.3 molar equivalents of a suitable base like triethylamine per mole of the acid chloride.[6] Ensure the base is added slowly, especially if the reaction is exothermic, to maintain temperature control.

  • Potential Cause 3: Sub-optimal Reaction Temperature. The reaction is typically performed at a reduced temperature (e.g., 0-15°C) to control exothermicity and minimize side reactions.[4] Running the reaction at too high a temperature can lead to degradation of reactants or products.

    • Solution: Maintain the recommended temperature range throughout the addition of reagents and for the duration of the reaction. Use an ice bath for cooling and monitor the internal temperature closely.

Stage 2: Cyclization (V → I)

Problem: Incomplete cyclization, with starting material (V) remaining.

  • Potential Cause 1: Insufficient Acid Strength or Amount. The cyclization is a Friedel-Crafts-type reaction that requires a strong acid catalyst to activate the acetal and promote electrophilic aromatic substitution.

    • Solution: Concentrated sulfuric acid is a highly effective catalyst for this step.[1] The amount of acid is critical; patent literature suggests using 5 to 15 moles of acid per mole of the amide intermediate (V).[1] When running the process without isolating intermediates, a common ratio is 1.5 to 3 mL of concentrated sulfuric acid per gram of the initial (3,4-dimethoxyphenyl)acetic acid.[4]

  • Potential Cause 2: Reaction Time or Temperature is Too Low. Like many reactions, this cyclization requires sufficient time and thermal energy to proceed to completion.

    • Solution: The reaction is often stirred for an extended period (e.g., 10-24 hours) at a controlled temperature, typically between 0°C and 40°C.[1][2][7] Monitor the reaction's progress using an appropriate analytical method like HPLC to ensure the starting material is consumed before proceeding with the workup.[7][8]

Product Isolation and Purification

Problem: Difficulty in precipitating or filtering the final product (I).

  • Potential Cause: Sub-optimal Quenching/Precipitation Procedure. The product is typically isolated by quenching the acidic reaction mixture in ice water, which causes the product to precipitate.

    • Solution: Pour the reaction mixture slowly into a vigorously stirred vessel containing a large volume of crushed ice or ice water.[2][7] This ensures rapid cooling and efficient precipitation. If the product oils out, try adding a co-solvent or adjusting the stirring speed. Ensure the mixture is stirred for an adequate time (e.g., 30 minutes) after quenching to allow for complete precipitation before filtration.[7]

Problem: Final product has low purity.

  • Potential Cause: Inadequate Washing or Residual Impurities. Impurities can be carried over from previous steps or formed during side reactions.

    • Solution: After filtration, wash the crude product thoroughly with water to remove any residual acids and water-soluble impurities.[7] If purity remains an issue, recrystallization from a suitable solvent system may be necessary. Ensure the product is dried thoroughly under vacuum at a moderate temperature (e.g., 55-60°C) to remove residual solvents.[8]

Caption: A logical workflow for troubleshooting the synthesis process.

IV. Experimental Protocols & Data

The following protocol is a synthesis of best practices derived from established literature, designed to maximize yield and purity.

Optimized Synthesis Protocol

Stage 1: Preparation of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (V)

  • To a stirred solution of (3,4-dimethoxyphenyl)acetic acid (IV) (e.g., 100 g, 1 eq) in dichloromethane (DCM) (e.g., 200 mL), slowly add thionyl chloride (1.1 to 1.3 eq) at room temperature (20-25°C).

  • Stir the mixture for 2-3 hours until the evolution of gas ceases. This solution of the acid chloride (VI) is used directly in the next step.

  • In a separate reactor, charge 2,2-dimethoxyethylamine (1.1 eq) and triethylamine (1.2 eq) in DCM (e.g., 250 mL) and cool the mixture to 10°C.

  • Slowly add the acid chloride solution from step 2 to the amine solution, ensuring the temperature is maintained below 20°C.

  • Stir the reaction mixture for 2 hours at 15-20°C.[4]

  • Monitor the reaction by HPLC or TLC until the acid chloride is consumed.

Stage 2: Cyclization to this compound (I)

  • Cool the reaction mixture from Stage 1 to 10°C.

  • Slowly and carefully add concentrated sulfuric acid (98%) (e.g., 200 mL, ~2 mL per gram of starting acid IV) while maintaining the temperature below 20°C.[4]

  • Allow the mixture to warm to room temperature and stir for 10-17 hours.[4][7]

  • Monitor the reaction by HPLC to confirm the disappearance of the amide intermediate (V).[7]

  • Once complete, slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice (e.g., 3 L).

  • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Filter the solid product and wash the filter cake extensively with deionized water until the filtrate is neutral.

  • Dry the product under vacuum at 55-60°C to a constant weight. The expected product is a white to off-white solid with a purity >99%.[4][8]

Comparative Data on Cyclization Conditions
Acid CatalystSolventTemperature (°C)Time (h)Reported Overall YieldReference
Conc. H₂SO₄DCM (from prior step)15-201092.9%[4]
Conc. HClAcetic Acid2517~77.5%[7]
Conc. HClAcetic AcidRT2475.0%[2]

V. Analytical Methods

Consistent monitoring is key to a successful synthesis.

  • Thin-Layer Chromatography (TLC): Useful for rapid qualitative monitoring of the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexane.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[7] It allows for accurate determination of the consumption of starting materials and the formation of the product, as well as the detection of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.

VI. References

  • Vertex AI Search, based on "NEW PROCESS FOR THE SYNTHESIS OF this compound, AND APPLICATION IN THE SYNTHESIS OF IVABRADINE AND ADDITION."

  • Google Patents. (2020). EP2135861B2 - Process for the synthesis of the this compound, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid. Retrieved from patents.google.com.

  • ChemicalBook. This compound synthesis. Retrieved from chemicalbook.com.

  • ChemicalBook. This compound | 73942-87-7. Retrieved from chemicalbook.com.

  • Google Patents. CA2846917C - Synthesis process for derivatives of this compound and application to the synthesis of ivabradine. Retrieved from patents.google.com.

  • Google Patents. (2019). WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts. Retrieved from patents.google.com.

  • Patsnap Eureka. Synthesis method of ivabradine hydrochloride key intermediate. Retrieved from eureka.patsnap.com.

  • Google Patents. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt. Retrieved from patents.google.com.

  • Google Patents. (2010). WO2010072409A1 - Process for preparation of ivabradine. Retrieved from patents.google.com.

  • WIPO Patentscope. (2019). WO/2019/202611 AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVABRADINE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. Retrieved from patentscope.wipo.int.

  • Guidechem. How is this compound Prepared and Used in the Treatment of Angina? Retrieved from guidechem.com.

  • ChemScene. This compound. Retrieved from chemscene.com.

  • LGC Standards. This compound. Retrieved from lgcstandards.com.

  • LGC Standards. 1,3-Dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one. Retrieved from lgcstandards.com.

  • Google Patents. CN101607939B - Method for synthesizing 7, 8-dimethoxy-1, 3-dihydro-2H-3-benzazepin-2-ketone and application thereof. Retrieved from patents.google.com.

Sources

Technical Support Center: Troubleshooting 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one solubility for researchers and drug development professionals.

As a key intermediate in the synthesis of pharmacologically active agents like Ivabradine, ensuring the consistent and effective solubilization of this compound is paramount for successful downstream applications.[1][2][3] This guide provides a comprehensive, experience-driven framework for troubleshooting and resolving common solubility challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: What is the expected general solubility profile of this compound? A: this compound is a substituted benzazepinone derivative.[1] Based on its structure—a moderately polar molecule with a predicted LogP of approximately 1.35[4]—it is expected to be poorly soluble in water and aqueous buffers at neutral pH. Its solubility is significantly better in polar aprotic organic solvents.

Q2: I've added the compound to my aqueous buffer (e.g., PBS), and it won't dissolve. What's the primary cause? A: This is expected behavior. Hydrophobic or lipophilic compounds have a low affinity for water and tend to aggregate to minimize contact with polar water molecules.[5] For a compound to dissolve, the energy required to break its crystal lattice structure must be overcome by the energy released upon its solvation. For this compound in water, this energy balance is unfavorable without intervention.[5]

Q3: What is the best solvent for creating a high-concentration stock solution? A: For initial stock solutions, polar aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent first choices. A close analog, Ivabradine HCl, shows high solubility in these solvents (~20-25 mg/mL).[6] Ethanol is a viable, less toxic alternative, though it may provide slightly lower solubility (~1 mg/mL for Ivabradine HCl).[6]

Q4: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this? A: This phenomenon, known as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent from the stock solution is not sufficient to keep the compound dissolved upon high dilution in water.[7] Key strategies to prevent this include:

  • Reducing the final concentration of the compound in the aqueous medium.

  • Minimizing the percentage of organic solvent in the final solution (typically keeping it below 1% or even 0.1% to avoid off-target effects).

  • Using a co-solvent in the final aqueous formulation.[8][9]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving specific solubility problems.

Issue 1: Inability to Prepare a Concentrated Organic Stock Solution
  • Observation: The compound does not fully dissolve in the chosen organic solvent (e.g., ethanol) even at moderate concentrations.

  • Causality: The solvation energy provided by the solvent is insufficient to overcome the compound's crystal lattice energy. While ethanol is a good solvent, stronger, more polar aprotic solvents may be required.

  • Troubleshooting Steps:

    • Switch to a Stronger Solvent: Transition from ethanol to DMSO or DMF. These solvents are generally more effective at dissolving poorly soluble, crystalline compounds.[6]

    • Apply Gentle Heat and Agitation: Warm the solution gently (e.g., to 37°C) in a water bath while stirring or vortexing.[10] Increased kinetic energy can help overcome the activation energy barrier for dissolution. Do not overheat, as this can degrade the compound.

    • Utilize Sonication: A brief period in an ultrasonic bath can break apart compound aggregates and increase the surface area available for solvation, accelerating the dissolution process.[5]

Issue 2: Compound "Crashes Out" Upon Dilution into Aqueous Media
  • Observation: A clear organic stock solution is prepared, but upon dilution into a buffer (e.g., PBS, cell culture media), a precipitate or cloudiness appears immediately or over time.

  • Causality: The final solvent system is predominantly aqueous, and the compound's solubility limit in this new environment is much lower than in the initial stock solvent. This is a common challenge for BCS Class II and IV compounds, which have poor aqueous solubility.[11][12]

  • Troubleshooting Flowchart:

G start Precipitation Observed in Aqueous Dilution check_conc Is the final compound concentration critical? start->check_conc lower_conc SOLUTION 1: Lower the final concentration in the working solution. check_conc->lower_conc No check_ph Does the compound have ionizable groups? check_conc->check_ph Yes use_cosolvent SOLUTION 2: Incorporate a Co-solvent (e.g., PEG 400, Propylene Glycol) solid_disp ADVANCED STRATEGY: Prepare a Solid Dispersion (e.g., with PVP, HPMC) use_cosolvent->solid_disp If still problematic check_ph->use_cosolvent No / Insufficient adjust_ph SOLUTION 3: Adjust pH of the Aqueous Buffer (See Protocol 3) check_ph->adjust_ph Yes adjust_ph->solid_disp If still problematic G cluster_0 Aqueous Solution cluster_1 Co-Solvent System W1 H₂O W2 H₂O W3 H₂O Drug Drug Aggregate CW1 H₂O CoS1 Co-S CW2 H₂O SolubilizedDrug Solubilized Drug CoS1->SolubilizedDrug Reduces Polarity CoS2 Co-S CoS2->SolubilizedDrug

Caption: Co-solvents (Co-S) reduce solvent polarity, enabling drug solubilization.

  • Procedure:

    • Select a Co-solvent: Common biocompatible co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol. [8][13] 2. Prepare Co-solvent/Buffer Mix: Prepare the final aqueous buffer containing the desired percentage of the co-solvent. For example, create a PBS solution containing 10% (v/v) PEG 400.

    • Dilute Stock: Slowly add the concentrated DMSO stock solution to the co-solvent/buffer mixture while vortexing. This gradual addition helps prevent localized high concentrations that can lead to precipitation.

    • Optimize Concentration: The required percentage of co-solvent will depend on the final compound concentration. It may be necessary to test a range of co-solvent percentages (e.g., 5%, 10%, 20%) to find the optimal conditions.

Protocol 3: pH Adjustment to Enhance Solubility
  • Causality: The solubility of compounds with ionizable functional groups can be dramatically influenced by pH. [14][15]The related molecule, Ivabradine, has a basic amine group with a pKa of 8.5. [16]By adjusting the pH of the buffer to be at least 1-2 units below the pKa, this group becomes protonated (positively charged), which significantly increases its interaction with polar water molecules and enhances solubility.

  • Procedure:

    • Determine pKa: Identify the pKa of the most basic functional group on this compound. While not explicitly found, we can infer from its structure and analogs that it likely possesses basic character.

    • Select Buffer pH: Prepare an aqueous buffer with a pH that ensures the ionization of the compound. For a basic compound, a buffer with a pH of 5.0-6.5 would be a good starting point.

    • Test Solubility: Prepare a saturated solution of the compound in buffers of different pH values (e.g., pH 5.0, 6.0, 7.4).

    • Quantify: After equilibration (e.g., 24 hours of shaking), centrifuge the samples, and measure the concentration of the supernatant by HPLC or UV-Vis spectroscopy to determine the solubility at each pH.

    • Application: Use the buffer system that provides the required solubility and is compatible with the experimental system.

Solvent Approximate Solubility of Analog (Ivabradine HCl) Source
DMSO~20 mg/mL[6]
Dimethylformamide (DMF)~25 mg/mL[6]
Ethanol~1 mg/mL[6]
PBS (pH 7.2)~10 mg/mL[6]
Note: The higher solubility of Ivabradine HCl in PBS compared to ethanol is due to the protonation of its basic amine at pH 7.2, highlighting the significant effect of pH.

References

  • Pharmaoffer. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link])

  • Pharmaoffer. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link])

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Retrieved from [Link])

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved from [Link])

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link])

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Retrieved from [Link])

  • Jain, S., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link])

  • Kumar, L., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link])

  • Sires, S., & Patel, K. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Retrieved from [Link])

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Retrieved from [Link])

  • Unspecified Supplier. (n.d.). Ivabradine Hydrochloride Specifications.
  • U.S. Food and Drug Administration. (2015). NDA 206,143 Ivabradine Clinical Pharmacology Review. Retrieved from [Link])

  • Cook, J. M., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a]d[6][17]iazepine-3-carboxylate does not influence bioavailability. PubMed Central. Retrieved from [Link])

  • Li, G., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. Retrieved from [Link])

  • The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Retrieved from [Link])

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link])

  • Pformulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link])

  • Global Substance Registration System (GSRS). (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. Retrieved from [Link])

  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges. Retrieved from [Link])

  • PENS. (2015). Effect of pH on drugs absorption and solubility. YouTube. Retrieved from [Link])

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link])

Sources

how to prevent degradation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

As an important intermediate in the synthesis of cardiovascular drugs like Ivabradine, maintaining the stability of this compound is critical.[1][2] This guide will delve into the primary degradation pathways and offer practical, validated strategies for mitigation.

Quick Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency over a short time in aqueous solution. Hydrolysis of the lactam ring.Buffer the solution to a slightly acidic pH (e.g., pH 4.5-6.5). Avoid strongly acidic or alkaline conditions.[3][4]
Appearance of unknown peaks in HPLC analysis after storage. Degradation due to light exposure (photodegradation).Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[5][6]
Inconsistent results between experimental repeats. Oxidative degradation from dissolved oxygen or oxidizing agents.Use degassed solvents (e.g., by sparging with nitrogen or argon). Avoid solvents that may contain peroxide impurities (e.g., aged ethers).[4][7]
Rapid degradation at room temperature. Thermal degradation.Prepare solutions fresh whenever possible. For short-term storage, refrigerate at 2-8°C. For long-term storage, consider storing at -20°C or below.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound in solution?

A1: The primary degradation pathways for this compound, inferred from studies on the closely related molecule Ivabradine, are hydrolysis, oxidation, and photodegradation.[4][5][11] The core structure contains a lactam (a cyclic amide) within a benzazepine ring system, which is susceptible to these chemical changes.

  • Hydrolysis: The lactam ring can be opened by both acid- and base-catalyzed hydrolysis. This is often the most significant pathway in aqueous solutions.[3][12]

  • Oxidation: The molecule can be oxidized, particularly when exposed to atmospheric oxygen or oxidizing reagents. Studies on Ivabradine show the formation of N-oxide impurities under oxidative stress.[7]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.[4][6]

  • Thermal Stress: Elevated temperatures accelerate all degradation processes.[8][13]

Q2: What is the optimal pH for storing this compound in an aqueous solution?
Q3: I need to dissolve the compound for my experiment. What is the best solvent to use?

A3: For maximum stability, the choice of solvent is critical.

  • Aprotic Organic Solvents: If your experimental design allows, using a dry, aprotic solvent such as DMSO or DMF is preferable for creating stock solutions for long-term storage, as this minimizes the risk of hydrolysis. Store these stock solutions at -20°C or -80°C.

  • Aqueous Solutions: If an aqueous solution is required, prepare it fresh for each experiment. Use a buffer system to maintain a stable, slightly acidic pH (e.g., an acetate or phosphate buffer).[15] It is also best practice to use degassed, high-purity water to reduce dissolved oxygen.

Q4: How should I handle and store the solid compound and its solutions?

A4: Proper handling and storage are essential to prevent degradation before the compound is even used in an experiment.

Table: Recommended Storage Conditions

Form Condition Temperature Rationale
Solid Compound Protect from light and moisture.2-8°C (Refrigerator)Minimizes thermal degradation and hydrolysis from atmospheric moisture.[10]
Stock Solution (in aprotic solvent like DMSO) Tightly sealed, amber vials.-20°C to -80°CPrevents hydrolysis and slows down all degradation pathways.[9]
Working Solution (in aqueous buffer) Protect from light.Prepare fresh. If short-term storage is needed, use 2-8°C for no more than 24 hours.Aqueous solutions are most susceptible to hydrolysis. Refrigeration slows this process, but fresh preparation is ideal.[16]
Q5: I suspect my compound has degraded. How can I confirm this?

A5: The most common method to assess the purity and degradation of your compound is by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[3][17] When you run a sample of your solution, you may observe:

  • A decrease in the peak area of the parent compound over time.

  • The appearance of new peaks, which correspond to degradation products.

Comparing the chromatogram of a freshly prepared solution with that of a stored solution is the most direct way to identify degradation.

Mechanistic Insights & Experimental Protocols

Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical reactions causing it. The benzazepinone core is the primary site of instability.

cluster_0 Degradation Stressors cluster_1 Compound cluster_2 Degradation Pathways Acid_Base Acid/Base (H⁺/OH⁻) Hydrolysis Hydrolysis (Lactam Ring Opening) Acid_Base->Hydrolysis Catalyzes Light Light (hν) Photodegradation Photodegradation Light->Photodegradation Initiates Oxygen Oxygen/Oxidants Oxidation Oxidation Oxygen->Oxidation Initiates Heat Heat (Δ) Heat->Hydrolysis Accelerates Heat->Photodegradation Accelerates Heat->Oxidation Accelerates Compound 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one Compound->Hydrolysis Compound->Photodegradation Compound->Oxidation

Caption: Key stressors leading to the degradation of the benzazepinone compound.

Protocol: Preparation of a Stabilized Aqueous Working Solution

This protocol outlines the steps to prepare an aqueous solution with enhanced stability for use in short-term experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • High-purity water (e.g., Milli-Q or equivalent)

  • Phosphate or Acetate buffer components (e.g., sodium phosphate monobasic, sodium acetate)

  • Nitrogen or Argon gas supply

  • Amber glass vials or clear vials with aluminum foil

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the solid compound and dissolve it in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). This stock will be more stable than an aqueous one.

    • Store this stock solution in a tightly sealed amber vial at -20°C or -80°C.

  • Prepare a Degassed Aqueous Buffer:

    • Prepare your desired aqueous buffer (e.g., 50 mM phosphate buffer) and adjust the pH to 6.0.

    • To remove dissolved oxygen, sparge the buffer with an inert gas like nitrogen or argon for at least 15-20 minutes.

  • Prepare the Final Working Solution:

    • Just before your experiment, perform a serial dilution of your DMSO stock solution into the degassed aqueous buffer to achieve your final desired concentration.

    • Ensure the final concentration of DMSO is low enough not to interfere with your experiment (typically <0.5%).

    • Keep the working solution in an amber vial or protected from light and on ice if possible.

  • Best Practice:

    • Always prepare the aqueous working solution fresh on the day of the experiment. Avoid storing aqueous solutions for extended periods.

start Start prep_stock Prepare Concentrated Stock in Anhydrous DMSO start->prep_stock prep_buffer Prepare Aqueous Buffer (pH 6.0) start->prep_buffer store_stock Store Stock at -20°C in Amber Vial prep_stock->store_stock dilute Dilute Stock into Degassed Buffer store_stock->dilute degas Degas Buffer with Nitrogen/Argon prep_buffer->degas degas->dilute use_now Use Immediately in Experiment dilute->use_now

Caption: Workflow for preparing a stabilized aqueous working solution.

By implementing these strategies, you can significantly reduce the degradation of this compound, leading to more accurate and reproducible scientific outcomes.

References
  • Reddy, B. M., et al. (2017). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Pharmaceutical and Biomedical Analysis, 145, 359-367. Available at: [Link]

  • Pikul, P., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. Available at: [Link]

  • ResearchGate. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Available at: [Link]

  • Parve, P., et al. (2022). Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 12(2), 1-8. Available at: [Link]

  • Frontiers Media S.A. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Available at: [Link]

  • PubMed. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. Available at: [Link]

  • Han, W. W., et al. (1977). Practical kinetics III: benzodiazepine hydrolysis. Journal of Pharmaceutical Sciences, 66(4), 573-577. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. Available at: [Link]

  • MOST Wiedzy. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Available at: [Link]

  • Gulsen, B., et al. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods, 13(3), 329-338. Available at: [Link]

  • Kocaoglu, S., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(9), e0238221. Available at: [Link]

  • Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2020). Stability indicating Analytical Method Development using Quality by Design (QbD) approach for simultaneous estimation of Ivabradine and Metoprolol. Available at: [Link]

  • ResearchGate. (2019). Influence of temperature on the degradation of selected β-lactams. Available at: [Link]

  • Dickson. (2022). Warehouse Storage Conditions for Pharmaceuticals. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Available at: [Link]

  • ResearchGate. (2017). Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Available at: [Link]

  • ResearchGate. (2012). Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. Available at: [Link]

  • PubMed. (1975). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam. Journal of Pharmaceutical Sciences, 64(6), 931-936. Available at: [Link]

  • AMZ Prep. (2024). Pharmaceutical Cold Storage: Best Practices & Compliance Guide. Available at: [Link]

  • National Institutes of Health. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Available at: [Link]

  • A&A Customs Logistics. (2025). Optimizing Your Pharmaceutical Warehouse: Best Practices and Standards. Available at: [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy, 30(e1), e3-e10. Available at: [Link]

  • Frontiers Media S.A. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 8, 592382. Available at: [Link]

  • PubMed. (2024). A Photoactivatable Version of Ivabradine Enables Light-Induced Block of HCN Current In Vivo. Journal of Medicinal Chemistry, 67(18), 16209-16221. Available at: [Link]

  • PubMed. (2002). Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 807-814. Available at: [Link]

  • PubMed. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(8), 998-1004. Available at: [Link]

  • Nia Innovation. (n.d.). This compound. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

Sources

Technical Support Center: Optimizing Dosage of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one for Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This document provides in-depth guidance, troubleshooting, and best practices for optimizing the dosage of this compound and its derivatives in preclinical animal studies.

Given that this compound is a key intermediate in the synthesis of the selective bradycardic agent Ivabradine[1][2][3], this guide will leverage the extensive publicly available data on Ivabradine as a surrogate to illustrate core principles of in vivo dose optimization. The methodologies and troubleshooting strategies discussed are broadly applicable to novel benzazepine derivatives with similar pharmacological targets.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have before embarking on animal studies.

Q1: What is the primary pharmacological target of this class of compounds?

A1: The principal target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the "funny" pacemaker current (If) in the sinoatrial node of the heart.[4][5] Ivabradine, a key derivative, is a selective and specific inhibitor of this If current.[6] This inhibition leads to a dose-dependent reduction in heart rate without significantly affecting myocardial contractility, ventricular repolarization, or blood pressure.[6]

Q2: How do I determine a starting dose for my first in vivo experiment?

A2: Establishing a safe and potentially efficacious starting dose is a critical first step. A multi-pronged approach is recommended:

  • Literature Review: Examine published studies on Ivabradine or structurally similar compounds to identify dose ranges used in relevant animal models. For example, studies in rats have used oral doses ranging from 1.5 to 10 mg/kg, which produced a dose-dependent reduction in heart rate.[5][6][7] In mice, intravenous doses of 0.5 to 15 mg/kg have been tested, with 5 mg/kg achieving an approximate 20% reduction in heart rate.[8]

  • Dose-Ranging Finding (DRF) Studies: If no prior data exists for your specific derivative, a DRF study is essential.[9][10] This involves starting with a very low dose and escalating it in different cohorts to establish a dose-response curve and identify the Maximum Tolerated Dose (MTD).[9][11]

  • In Vitro to In Vivo Extrapolation: While not always directly predictive, in vitro data like IC50 or EC50 values can provide a preliminary guide for the dose range to explore in vivo.[12]

Q3: Which animal model is most appropriate for these studies?

A3: The choice of animal model should be guided by the specific research question and the translational relevance to human physiology.[13][14]

  • Rodents (Rats, Mice): Rats and mice are commonly used for initial pharmacokinetic (PK), pharmacodynamic (PD), and toxicity screening due to their well-characterized biology and ease of handling.[7][8][9] Studies have been conducted in both Wistar and Sprague-Dawley rats.[6][7]

  • Non-Rodents (Dogs, Cats): For cardiovascular studies, larger animal models like dogs can be valuable as their cardiac physiology more closely resembles that of humans.[7][15] The pharmacokinetics and safety of Ivabradine have been assessed in dogs.[7] Studies in cats have also been performed to evaluate pharmacokinetics and effects on heart rate.[16][17][18][19]

The FDA requires that the chosen animal model be a reasonable predictor of the drug's pharmacological activity and potential toxicity in humans.[13]

Q4: What are the most common routes of administration, and how do I choose the right one?

A4: The route of administration is critical as it significantly impacts the drug's absorption, distribution, metabolism, and excretion (ADME).[10] The selection should align with the compound's properties and the intended clinical application.[12][13]

  • Oral (PO): This is the intended route for human use of Ivabradine and is therefore highly relevant for preclinical studies.[7] It can be administered via oral gavage or, for longer-term studies, in drinking water or formulated food.[5][8][20] Note that oral administration subjects the compound to first-pass metabolism, which can reduce bioavailability.[12][21]

  • Intravenous (IV): IV administration ensures 100% bioavailability and is often used in initial PK studies to determine fundamental parameters like clearance and volume of distribution.[7][12] It provides the most rapid onset of action.[10]

  • Intraperitoneal (IP): A common route in rodent studies that offers rapid absorption, though it can be more variable than IV administration.[12]

Q5: How frequently should I administer the compound?

A5: Dosing frequency is determined by the compound's pharmacokinetic profile, specifically its half-life (t1/2).[9] The goal is to maintain drug exposure within the therapeutic window.

  • Initial PK Data: A pilot PK study is the most reliable way to determine the half-life.

  • Published Data: For Ivabradine in cats, the plasma half-life was found to be suitable for 12-hour dosing intervals.[16][17] In dogs with heart failure, Ivabradine was administered twice daily.[15]

  • Continuous Administration: For long-term studies, administration in drinking water can provide continuous exposure.[5][8]

Section 2: In-Depth Experimental Guides & Protocols

This section provides structured protocols for foundational experiments in dosage optimization. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines and, where applicable, under Good Laboratory Practices (GLP).[22][23]

Workflow for Preclinical Dosage Optimization

The following diagram outlines a logical workflow for establishing an optimal dosage regimen for a novel compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Pharmacokinetic & Pharmacodynamic Profiling cluster_2 Phase 3: Efficacy & Toxicology LitReview Literature Review & In Vitro Data Analysis DRF Dose Range Finding (DRF) Study (e.g., in Rats) LitReview->DRF Inform Starting Dose MTD Determine Maximum Tolerated Dose (MTD) & No Observed Adverse Effect Level (NOAEL) DRF->MTD PK_Study Single-Dose PK Study (IV and PO routes) MTD->PK_Study Select Doses for PK PD_Study PD Study (Measure Heart Rate, etc.) PK_Study->PD_Study Correlate Exposure with Effect PKPD_Model PK/PD Modeling PD_Study->PKPD_Model Efficacy Efficacy Studies in Disease Models PKPD_Model->Efficacy Predict Efficacious Dose Tox Repeat-Dose Toxicology Studies PKPD_Model->Tox Inform Dose Selection FinalDose Select Dose for GLP Tox & Clinical Trials Efficacy->FinalDose Tox->FinalDose

Caption: Workflow for optimizing dosage in preclinical studies.

Protocol 2.1: Dose Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a dose range that elicits a pharmacological response without causing severe toxicity.[9][11]

Methodology:

  • Animal Selection: Select a single species, typically a rodent like the Sprague-Dawley rat. Use a small number of animals per group (e.g., n=3-5 per sex).[10]

  • Dose Level Selection:

    • Based on literature or in vitro data, select a low starting dose expected to be sub-therapeutic.[9][12]

    • Use a dose escalation strategy, such as a geometric progression (e.g., 1, 3, 10, 30 mg/kg), in subsequent cohorts.[9]

    • Include a vehicle control group.[24]

  • Administration: Administer the compound via the intended primary route (e.g., oral gavage).

  • Monitoring: Observe animals intensely for the first several hours post-dose and then daily for 7-14 days. Record:

    • Clinical Signs: Changes in posture, activity, respiration, etc.

    • Body Weight: Measure daily.

    • Pharmacodynamic Endpoint: If feasible, measure a relevant biomarker (e.g., heart rate via telemetry or tail-cuff).

  • Endpoint Analysis: At the end of the observation period, perform a gross necropsy. For higher dose groups, consider collecting blood for clinical chemistry and tissues for histopathology to identify potential target organs of toxicity.[13][25]

  • Data Interpretation: Identify the NOAEL (No Observed Adverse Effect Level) and the MTD, which is the highest dose that does not cause unacceptable adverse effects or mortality.[9][25] This data is crucial for designing subsequent, more definitive studies.[11]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during in vivo experiments.

G cluster_NoEffect Troubleshooting: No Effect cluster_Toxicity Troubleshooting: Toxicity cluster_Variability Troubleshooting: High Variability Start Problem Encountered NoEffect No Pharmacological Effect Observed Start->NoEffect Toxicity Unexpected Toxicity Observed Start->Toxicity Variability High Inter-Animal Variability Start->Variability CheckDose Is the dose high enough? Review DRF study. NoEffect->CheckDose LowerDose Reduce the dose. Re-evaluate MTD. Toxicity->LowerDose StandardizeProc Standardize procedures: Dosing time, handling, environment. Variability->StandardizeProc CheckRoute Is the route of administration appropriate? Consider bioavailability. CheckDose->CheckRoute Dose seems adequate CheckPK Was the compound absorbed? Perform a pilot PK study. CheckRoute->CheckPK Route is appropriate CheckFormulation Is the compound stable in the vehicle? Verify formulation. CheckPK->CheckFormulation Absorption is confirmed CheckVehicle Is the vehicle causing toxicity? Run vehicle-only control. LowerDose->CheckVehicle Toxicity persists at lower dose ChangeRoute Can a different route mitigate toxicity? (e.g., SC vs. IP) CheckVehicle->ChangeRoute Vehicle is not the issue RefineModel Is the animal model hypersensitive? ChangeRoute->RefineModel Route change ineffective CheckAnimals Are animals uniform? (Age, weight, health status) StandardizeProc->CheckAnimals Procedures are consistent IncreaseN Increase sample size (n) per group. CheckAnimals->IncreaseN Animals are uniform Blinding Implement blinding to reduce experimenter bias. IncreaseN->Blinding Variability still high

Caption: Decision tree for troubleshooting common in vivo experimental issues.

Q3.1: I'm not seeing the expected pharmacological effect (e.g., heart rate reduction). What should I do?

A3.1:

  • Verify Dose and Formulation: Double-check all dosing calculations and ensure the compound was correctly formulated.[26] Confirm the stability and homogeneity of the compound in the chosen vehicle.

  • Assess Bioavailability: If using an oral route, the compound may have poor absorption or high first-pass metabolism.[6] Conduct a pilot PK study comparing oral (PO) and intravenous (IV) administration to determine absolute bioavailability.

  • Increase the Dose: You may be operating in the sub-therapeutic range. Refer to your DRF study and consider escalating the dose, ensuring you remain below the MTD.[24]

  • Confirm Target Engagement: If possible, use an ex vivo assay on tissues from the dosed animals to confirm that the compound reached and engaged with its target.

Q3.2: I'm observing unexpected toxicity or adverse events at a supposedly safe dose.

A3.2:

  • Immediately Lower the Dose: Your primary responsibility is animal welfare. Reduce the dose to a level known to be safe or pause the experiment.[24]

  • Evaluate the Vehicle: The vehicle itself may be causing toxicity. Ensure you have a vehicle-only control group and that the vehicle is appropriate for the chosen route and volume.[26]

  • Refine the Animal Model: The specific strain or species of animal might be particularly sensitive to the compound's effects.[9]

  • Staggered Dosing: When moving into repeat-dose studies, consider using a staggered approach where a small number of animals are dosed first to confirm tolerability before dosing the full cohort.[24]

Q3.3: My results are highly variable between animals in the same group.

A3.3:

  • Standardize Procedures: Ensure all experimental procedures are highly standardized. This includes the time of day for dosing, animal handling techniques, housing conditions, and measurement protocols.[27] Inconsistent technique, especially for oral gavage, can be a major source of variability.[21]

  • Control for Biological Variables: Use animals of the same age, sex (or include both and analyze separately), and health status. Randomize animals to treatment groups to avoid bias.[28]

  • Refine Dosing Technique: For oral dosing, ensure the dose volume is appropriate for the animal's size to prevent stress or incomplete administration.[21]

  • Increase Sample Size: If variability is inherent to the model, a larger sample size may be required to achieve statistical power.

Section 4: Data Tables for Reference

The following tables summarize dosages and pharmacokinetic parameters for Ivabradine from published animal studies to serve as a reference point for your experimental design.

Table 1: Summary of Ivabradine Dosages Used in Published Animal Studies

SpeciesRoute of AdministrationDose RangeObserved Effect/Study TypeReference
Rat (Wistar)Intravenous (IV)0.5 - 2 mg/kgDose-dependent heart rate reduction (20-30%)[7]
Rat (Wistar)Oral (PO)1.5 - 6 mg/kgDose-dependent heart rate reduction (14-22%)[7]
Rat (Post-MI)Oral (in water)10 mg/kg/dayLowered heart rate, attenuated If overexpression[5]
MouseIntravenous (IV)0.5 - 15 mg/kgDose-dependent heart rate reduction[8]
MouseOral (in water)~27 mg/kg/day~20% reduction in heart rate[8]
DogOral (PO)0.3 - 0.5 mg/kg (BID)Heart rate reduction in dogs with heart failure[15]
CatOral (PO)0.3 mg/kgPharmacokinetics[17]
CatIntravenous (IV)0.3 mg/kgSignificant reduction in heart rate[18]

Table 2: Key Pharmacokinetic Parameters of Ivabradine and its Metabolite (S-18982) in Cats

ParameterIvabradine (Parent Drug)S-18982 (Metabolite)Reference
Route Oral (0.3 mg/kg)Oral (0.3 mg/kg)[17]
Cmax 60.60 ± 40.15 ng/mL2.89 ± 1.62 ng/mL[17]
Tmax ~1 hour~1 hour[16]
t1/2 (half-life) 6.42 ± 1.9 hours3.29 ± 1.01 hours[17]
CL/F (Apparent Clearance) 1.30 ± 0.75 L/hr/kg21.87 ± 14.03 L/hr/kg[17]
References
  • Procoralan, INN-Ivabradine. European Medicines Agency.
  • FDA Requirements for Preclinical Studies. U.S.
  • Pharmacokinetics of oral ivabradine in healthy c
  • Effects of ivabradine on left ventricular function in dogs with congestive heart failure. CABI Digital Library.
  • Step 2: Preclinical Research. U.S.
  • pharmacokinetics of oral ivabradine in healthy c
  • Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats.
  • Preclinical research strategies for drug development. AMSbiopharma.
  • Pre-Clinical Trials: USFDA Regul
  • Preclinical Regulatory Requirements. Social Science Research Institute.
  • Heart rate reduction with ivabradine promotes shear stress-dependent anti-inflamm
  • Ivabradine: Package Insert / Prescribing Inform
  • Technical Support Center: Optimizing Dosage of Novel Investigational Compounds in Animal Studies. Benchchem.
  • This compound | 73942-87-7. ChemicalBook.
  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
  • Ivabradine | C27H36N2O5 | CID 132999. PubChem - NIH.
  • Long-term treatment with ivabradine in post-myocardial infarcted rats counteracts f-channel overexpression. NIH.
  • Effects of ivabradine on heart rate and left ventricular function in healthy cats and cats with hypertrophic cardiomyop
  • Pharmacodynamic effects of ivabradine, a negative chronotropic agent, in healthy c
  • Alternative Method of Oral Dosing for R
  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. ModernVivo.
  • EdU in vivo (mouse) troubleshooting?.
  • Technical Support Center: Optimization of Dosing and Administration Routes for In Vivo Studies. Benchchem.
  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs.
  • Cas 148870-57-9,7,8-Dimethoxy-3-(3-iodopropyl). LookChem.
  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
  • How to Troubleshoot Experiments th
  • Video: Compound Administration in Rodents- Oral and Topical Routes. JoVE.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S.
  • Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
  • Ivabradine.
  • WO2014020534A1 - Ivabradine hydrochloride and the processes for preparation thereof.

Sources

unexpected side effects of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Investigating In Vivo Effects of Ivabradine

A Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: From a Precursor to the Active Agent

Welcome to the technical support guide for researchers investigating the in vivo effects of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. It is critical to note that this compound is a key chemical intermediate used in the synthesis of Ivabradine [1][2][3]. The complex active pharmaceutical ingredient, Ivabradine, is chemically described as 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl-methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one[4][5]. Therefore, this guide will focus on the known in vivo effects, both expected and unexpected, of Ivabradine, as this is the pharmacologically active agent you are likely studying.

This resource is designed to function as a senior application scientist in your lab, providing not just protocols, but the underlying rationale to help you troubleshoot and interpret the unexpected phenomena you may encounter during your in vivo experiments.

Section 1: Core Mechanism of Action — The "Funny" Current

To understand unexpected side effects, we must first master the expected, on-target mechanism. Ivabradine is a "pure" heart rate-lowering agent[4]. Its primary action is the selective and specific inhibition of the "funny" pacemaker current (I_f) in the sinoatrial (SA) node of the heart[6][7][8].

  • The Target: The I_f current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the SA node[9][10].

  • The Action: This current is crucial for initiating the spontaneous diastolic depolarization phase of the action potential in pacemaker cells, thereby setting the heart rate[7][9].

  • The Result: By inhibiting HCN4 channels, Ivabradine reduces the slope of diastolic depolarization. This prolongs the time it takes to reach the threshold for the next action potential, resulting in a dose-dependent reduction in heart rate[6][8].

Crucially, this mechanism is specific to the SA node and does not typically affect myocardial contractility (inotropism), ventricular repolarization, or blood pressure, distinguishing it from beta-blockers or calcium channel blockers[6][9][10][11].

cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell HCN4 HCN4 Channel If_current Funny Current (I_f) (Na+/K+ influx) HCN4->If_current Generates Depolarization Spontaneous Diastolic Depolarization If_current->Depolarization Initiates HeartRate Heart Rate Depolarization->HeartRate Controls Ivabradine Ivabradine Ivabradine->HCN4 Selectively Inhibits

Caption: Primary mechanism of Ivabradine action on the SA node.

Section 2: Troubleshooting Unexpected In Vivo Observations

Here we address common but unexpected findings that can arise during preclinical studies with Ivabradine. Each section is structured to help you identify the issue, understand the potential cause, and provide a clear experimental path to investigate it.

FAQ 1: We observed an increase in atrial fibrillation or other arrhythmias in our animal models. Isn't Ivabradine supposed to stabilize heart rhythm?

Expert Analysis: This is a critical and clinically relevant observation. While designed to control heart rate, Ivabradine has been paradoxically associated with an increased risk of atrial fibrillation (AFib) in large clinical trials[6][9][12][13]. A meta-analysis confirmed a roughly 15% increase in the risk of developing AFib[14]. The precise mechanism is not fully elucidated, but it is not a failure of your experimental model; it is a known liability of the drug. The extreme bradycardia itself can sometimes create conditions permissive for other arrhythmias[9].

Troubleshooting & Investigation Guide

This guide will help you characterize and quantify the arrhythmogenic potential in your model.

Protocol 1: Continuous ECG Monitoring & Analysis

  • Animal Preparation: Implant telemetry devices for continuous ECG recording in conscious, freely moving animals to avoid the confounding effects of anesthesia.

  • Acclimatization: Allow animals to recover fully from surgery (7-10 days) and acclimatize to the housing conditions to establish a stable baseline cardiac rhythm.

  • Baseline Recording: Record at least 24-48 hours of baseline ECG data before any drug administration.

  • Dose Escalation Study:

    • Administer escalating doses of Ivabradine (e.g., 2.5, 5, 10 mg/kg, guided by pharmacokinetic data).

    • Include a vehicle-control group.

    • Maintain a sufficient washout period between doses if using a crossover design.

  • ECG Analysis:

    • Quantify heart rate reduction to confirm on-target drug effect.

    • Screen recordings for the incidence, duration, and burden of AFib and other arrhythmias (e.g., ventricular extrasystoles, AV block)[15].

    • Pay close attention to the timing of arrhythmia onset relative to peak drug concentration.

    • Analyze heart rate variability (HRV) as a measure of autonomic influence.

Data Interpretation: A dose-dependent increase in the incidence of AFib or other arrhythmias, when compared to the vehicle control, validates the pro-arrhythmic potential in your specific model.

FAQ 2: Our study shows a statistically significant increase in blood pressure. Why would a heart-rate-lowering agent cause hypertension?

Expert Analysis: This is another counterintuitive but documented side effect. While Ivabradine's primary mechanism should not directly affect vascular tone, hypertension is reported as a common adverse event in clinical settings[9][15][16][17]. The mechanism is not fully understood but may involve complex reflex autonomic adjustments to a lowered heart rate or potential off-target effects at higher concentrations. Your observation is likely valid and warrants further investigation.

Troubleshooting & Investigation Guide

This workflow will help you dissect the potential causes of hypertension in your model.

start Unexpected Hypertension Observed step1 Confirm with Telemetry (Simultaneous BP & HR) start->step1 step2 Assess Autonomic Tone step1->step2 step3 Measure Plasma Catecholamines (Norepinephrine, Epinephrine) step2->step3 step4 Perform Ganglionic Blockade (e.g., with Hexamethonium) step2->step4 result1 Increased Catecholamines Suggest Reflex Sympathetic Activation step3->result1 result2 Hypertension Abolished Confirms Neurogenic Mechanism step4->result2 result3 Hypertension Persists Suggests a Direct Vascular or Other Off-Target Effect step4->result3

Caption: Workflow for investigating Ivabradine-induced hypertension.

Protocol 2: Assessing Autonomic & Vascular Effects

  • Simultaneous Monitoring: Utilize telemetry implants that can record both blood pressure (BP) and ECG simultaneously. This is critical to correlate changes in BP with changes in heart rate.

  • Plasma Catecholamine Analysis:

    • At baseline, and at the time of peak hypertensive effect post-dosing, collect blood samples.

    • Analyze plasma for norepinephrine and epinephrine levels using ELISA or HPLC.

    • A significant increase in catecholamines post-dose would support a reflex sympathetic activation mechanism.

  • Pharmacological Challenge (Advanced):

    • In an anesthetized preparation, after establishing a stable hypertensive response to Ivabradine, administer a ganglionic blocker (e.g., hexamethonium).

    • If the hypertension is reversed or significantly attenuated, it strongly suggests a centrally-mediated, neurogenic cause. If it persists, it may point towards a direct (though currently unknown) vascular effect.

FAQ 3: We are seeing significant visual impairment or behavioral changes in our animals. How can we quantify this and is it reversible?

Expert Analysis: This is a classic, on-target side effect occurring in an off-target location. The retina expresses HCN channels (primarily HCN1) which contribute to the retinal current I_h[6]. Ivabradine inhibits these channels, causing visual disturbances known as phosphenes (luminous phenomena)[10][12][15]. These are typically described as transient, enhanced brightness or halos, often triggered by changes in light[17][18]. Studies confirm these effects are pharmacological, dose-dependent, and fully reversible upon drug withdrawal[19].

Troubleshooting & Investigation Guide

Objective quantification is key to understanding the severity and time course of this side effect.

Protocol 3: Electroretinography (ERG) for Retinal Function

  • Rationale: Standard flash ERG may not be sensitive enough in all species (e.g., rats)[20]. A more nuanced approach is required.

  • Animal Preparation: Dark-adapt the animals overnight. All procedures should be performed under dim red light. Anesthesia is required.

  • Stimulation Protocol:

    • Use a multi-step light stimulus protocol with varying luminance levels[20].

    • Incorporate a long-duration light stimulus to better assess waveform changes after the b-wave[20].

  • Drug Administration: Administer Ivabradine (e.g., subcutaneously) and perform ERG recordings at the time of expected peak plasma concentration (e.g., 1.5 hours post-dose)[20].

  • Data Analysis: Look for key changes reported in the literature:

    • Prolongation of a- and/or b-wave latencies[20].

    • Dose-dependent changes in the waveform after the b-wave[20].

    • Attenuation of the c-wave with long-duration stimuli[20].

  • Reversibility Study: Perform a washout study where animals are dosed for a set period (e.g., 7 days), followed by a drug-free period (e.g., 7 days), with ERG performed at the end of each phase to confirm the return to baseline function[19].

FAQ 4: The expected bradycardic effect is either too severe or absent in our model. What factors could be influencing this variability?

Expert Analysis: The bradycardic effect of Ivabradine is highly dependent on the baseline heart rate; a greater reduction is seen in subjects with a higher starting heart rate[6]. Furthermore, Ivabradine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme[6]. Any co-administered substance that inhibits or induces this enzyme can dramatically alter Ivabradine's plasma concentration and, consequently, its effect.

Troubleshooting & Investigation Guide

start Variable Heart Rate Response Observed q1 Is Baseline HR Controlled & >70 bpm? start->q1 q2 Are there any Concomitant Medications? q1->q2 Yes action1 Establish Stable Baseline (Acclimatize Animals) q1->action1 No q3 Is the Dose Appropriate? q2->q3 No action2 Review all Compounds (Anesthetics, Analgesics) for CYP3A4 Interaction q2->action2 Yes action3 Perform PK/PD Study (Correlate Plasma Level with HR Response) q3->action3 No end Consistent Response q3->end Yes action1->q1 action2->q2 action3->q3

Caption: Logical flowchart for troubleshooting variable heart rate response.

Protocol 4: Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

  • Study Design: Use a sufficient number of animals to be able to collect terminal blood samples at various time points after a single dose of Ivabradine (e.g., 0.5, 1, 2, 4, 8, 24 hours). A separate group should have telemetry for continuous heart rate monitoring.

  • Sample Collection: At each time point, collect blood for plasma preparation.

  • Bioanalysis: Use a validated LC-MS/MS method to determine the concentration of Ivabradine in the plasma samples.

  • Data Modeling: Plot the time course of Ivabradine plasma concentration (PK) and the time course of the heart rate reduction (PD). Model the data to establish a concentration-response relationship.

  • Interpretation: This analysis will reveal if a lack of effect is due to poor exposure (low plasma levels) or if severe effects are due to unexpectedly high exposure, possibly from a drug-drug interaction with another compound (e.g., anesthesia) that inhibits CYP3A4 metabolism[6][9].

Section 3: Data Summary Table

Unexpected Side EffectPlausible MechanismKey Investigation MethodologiesRelevant Citations
Atrial Fibrillation Not fully elucidated; may be secondary to excessive bradycardia or other unknown electrophysiological effects.Continuous Telemetry ECG, Dose-Escalation Studies.[6][9][12][14][21]
Hypertension Reflex sympathetic activation secondary to bradycardia; potential unknown off-target vascular effects.Telemetry (BP & ECG), Plasma Catecholamine Measurement, Ganglionic Blockade.[9][15][16][17]
Visual Disturbances "On-target" inhibition of I_h current (HCN1 channels) in the retina.Electroretinography (ERG) with multi-step and long-duration stimuli, Reversibility Studies.[6][10][19][20]
Excessive Bradycardia High drug exposure due to CYP3A4 inhibition; high baseline heart rate.PK/PD Modeling, Screening for Concomitant CYP3A4 Inhibitors.[6][9]
Lack of Efficacy Low drug exposure (CYP3A4 induction); low baseline heart rate; specific disease model pathophysiology (e.g., HFpEF).PK/PD Modeling, Characterization of Animal Disease Model.[6][22]

References

  • Tardif, J. C., Ford, I., Tendera, M., Bourassa, M. G., & Fox, K. (2005). Efficacy of ivabradine, a new selective I(f) inhibitor, compared with atenolol in patients with chronic stable angina. European heart journal, 26(23), 2529–2536. [Link]

  • Wikipedia. (2024). Ivabradine. [Link]

  • StatPearls. (2023). Ivabradine. StatPearls Publishing. [Link]

  • Custodis, F., Baumhäkel, M., & Böhm, M. (2008). The biological effects of ivabradine in cardiovascular disease. MDPI. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ivabradine Hydrochloride? [Link]

  • Tshope, D., & Kahan, T. (2017). Effect of ivabradine on cardiovascular outcomes in patients with stable angina: meta-analysis of randomized clinical trials. BMC medicine, 15(1), 89. [Link]

  • ResearchGate. (n.d.). Common side effects and their reported incidence from clinical trials. [Link]

  • WebMD. (n.d.). Ivabradine (Corlanor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Drugs.com. (2023). Ivabradine Uses, Side Effects & Warnings. [Link]

  • ResearchGate. (2016). Ivabradine: A Review of Labeled and Off-Label Uses. [Link]

  • Reuters. (2014). Study Raises Concerns over Heart Drug Ivabradine. [Link]

  • Drugs.com. (2024). Ivabradine Side Effects: Common, Severe, Long Term. [Link]

  • Mayo Clinic. (2024). Ivabradine (Oral Route) - Side effects & dosage. [Link]

  • Taylor & Francis Online. (2022). Assessment of safety profile of ivabradine in real-world scenario using FDA adverse event reporting system database. [Link]

  • Dr. Oracle. (2024). What are the side effects of ivabradine? [Link]

  • National Center for Biotechnology Information. (n.d.). Ivabradine. PubChem Compound Database. [Link]

  • Pharmacy Freak. (2024). Classification of Antianginal Drug. [Link]

  • Umeya, N., et al. (2024). Detection of retinal dysfunction induced by HCN channel inhibitors using multistep light stimulus and long-duration light stimulus ERG in rats. Experimental Eye Research, 241, 109847. [Link]

  • Zulkifly, H., et al. (2020). Ivabradine toxicity: A case report and review. HeartRhythm Case Reports, 6(5), 288-291. [Link]

  • PubMed. (2024). Ivabradine Approved and Other Uses in Clinical Practice: A Systematic Review. [Link]

  • Khan, M. S., & Al-Dhahery, S. (2013). The therapeutic role of ivabradine in heart failure. Therapeutic Advances in Chronic Disease, 4(2), 68-77. [Link]

  • Cardiovascular Business. (2017). Ivabradine shown to be ineffective for certain heart patients. [Link]

  • Gargini, C., et al. (2012). Effect of HCN channel inhibition on retinal morphology and function in normal and dystrophic rodents. Investigative Ophthalmology & Visual Science, 53(10), 6343-6351. [Link]

  • Merck Index. (n.d.). Ivabradine. [Link]

  • AlchemyPharm. (n.d.). CAS 73942-87-7 | this compound. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 73942-87-7 | Product Name : this compound. [Link]-2-one-in-house-impurity)

Sources

Technical Support Center: Purification of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.

Introduction

This compound is a critical building block in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure.[1][2] The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). However, its synthesis can lead to several impurities that present unique purification challenges. This guide will equip you with the knowledge to identify, troubleshoot, and resolve these issues effectively.

Common Impurities

The primary impurities in the synthesis of this compound often stem from unreacted starting materials, side-products, or subsequent degradation. Understanding these impurities is the first step toward successful purification.

Impurity Name Structure Origin
N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamideN-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamideUnreacted starting material[1]
(3,4-Dimethoxyphenyl)acetic acid(3,4-Dimethoxyphenyl)acetic acidHydrolysis of starting material or product
3,4-dimethoxy-N-methylbenzamide3,4-dimethoxy-N-methylbenzamideSide-reaction product

Troubleshooting Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. However, achieving high purity and yield with this compound can be tricky.

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid phase. This is common when the melting point of the solute is lower than the boiling point of the chosen solvent. Given that this compound has a melting point of approximately 244-248°C, this is less likely to be the primary cause unless significant impurities are depressing the melting point.

  • Causality: The more likely cause is a high concentration of impurities that are highly soluble in the solvent, creating a low-melting eutectic mixture.

  • Troubleshooting Steps:

    • Reduce the initial concentration: Use a larger volume of solvent to dissolve the crude product.

    • Change the solvent system: A mixture of solvents can be effective. Start by dissolving your compound in a good solvent (e.g., dichloromethane or methanol) at room temperature, and then slowly add a poor solvent (e.g., hexane or water) until the solution becomes slightly turbid. Gently heat until the solution is clear again and then allow it to cool slowly.

    • Seed the solution: Introduce a small crystal of pure product into the cooled, supersaturated solution to induce crystallization.

Q2: After recrystallization, my product's purity has not significantly improved according to HPLC analysis. Why?

A2: This indicates that the impurities are co-crystallizing with your product. This happens when the impurities have very similar chemical structures and polarities to the desired compound, allowing them to fit into the crystal lattice.

  • Causality: The unreacted starting material, N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide, shares a significant structural similarity with the product, making co-crystallization a high probability.

  • Troubleshooting Steps:

    • Perform a second recrystallization: A single recrystallization may not be sufficient.

    • Switch to a different solvent system: The solubility of the product and impurities can vary significantly with the solvent. Experiment with different solvents or solvent mixtures. A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethyl acetate, acetone, isopropanol).

    • Consider a pre-purification step: If the impurity level is very high, consider a quick column chromatography "plug" to remove the bulk of the impurities before recrystallization.

Q3: My recovery from recrystallization is very low, even though the initial crude product looked substantial. What can I do to improve the yield?

A3: Low recovery is often due to the product being too soluble in the recrystallization solvent, even at low temperatures, or using an excessive amount of solvent.

  • Causality: The solubility of this compound in common organic solvents needs to be carefully managed.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve the crude product. Adding it in small portions is a good practice.

    • Cool the solution slowly and then thoroughly: Allow the flask to cool to room temperature undisturbed, then place it in an ice bath to maximize crystal formation.

    • Concentrate the mother liquor: The filtrate after the first crop of crystals can be concentrated and a second crop of crystals can be obtained. Be aware that the purity of the second crop will likely be lower.

Workflow for Recrystallization Solvent Screening

Caption: A systematic approach to selecting an optimal recrystallization solvent.

Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. However, achieving good separation of closely related impurities requires careful optimization.

Q1: My product is co-eluting with an impurity. How can I improve the separation?

A1: Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase and the mobile phase.

  • Causality: The structural similarity between this compound and its precursors can lead to similar polarities and therefore, poor separation.

  • Troubleshooting Steps:

    • Decrease the polarity of the mobile phase: A less polar eluent will cause all compounds to move more slowly down the column, which can increase the difference in their retention times. For example, if you are using a 2:1 mixture of hexane and ethyl acetate, try a 3:1 or 4:1 mixture.

    • Use a different solvent system: Sometimes, changing the solvents in the mobile phase can alter the selectivity of the separation. For instance, substituting ethyl acetate with dichloromethane might provide a different elution profile.

    • Use a longer column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.

    • Optimize the loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude product loaded should be about 1-5% of the weight of the silica gel.

Q2: The peaks on my chromatogram are tailing. What causes this and how can I prevent it?

A2: Peak tailing can be caused by several factors, including interactions between the compound and the stationary phase, or issues with the column packing.

  • Causality: The amide group in this compound can interact with acidic silanol groups on the surface of the silica gel, leading to tailing.

  • Troubleshooting Steps:

    • Add a small amount of a polar modifier to the eluent: Adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can neutralize the acidic silanol groups and reduce tailing.

    • Use a different stationary phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina.

    • Check column packing: An improperly packed column can also lead to tailing.

Q3: I am not recovering all of my material from the column. Where did it go?

A3: This could be due to irreversible adsorption of your compound onto the stationary phase or decomposition on the column.

  • Causality: Highly polar compounds or those sensitive to acidic conditions can be challenging to elute from silica gel.

  • Troubleshooting Steps:

    • Increase the polarity of the eluent: After your product has eluted, flush the column with a much more polar solvent (e.g., methanol) to see if any remaining material comes off.

    • Use a deactivated stationary phase: As mentioned before, deactivated silica or alumina can prevent strong adsorption.

    • Perform a mass balance: Carefully weigh your crude product before loading and all the collected fractions after evaporation to determine the extent of the loss.

Workflow for Column Chromatography Optimization

Caption: A two-stage process for optimizing column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single purification step?

A1: The achievable purity depends on the initial purity of the crude product and the chosen purification method. A well-optimized recrystallization can often yield a product with >98% purity.[3] For very impure starting material, column chromatography followed by recrystallization may be necessary to achieve >99% purity.

Q2: How can I monitor the progress of the purification?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the purity of your fractions and the final product. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a good starting point.[4] Thin-Layer Chromatography (TLC) is also a quick and effective way to monitor the progress of column chromatography.

Q3: Are there any safety precautions I should be aware of when handling this compound and the solvents?

A3: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used for purification are flammable and can be harmful if inhaled or absorbed through the skin. Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Q4: My purified product is a slightly off-white powder. Is this acceptable?

A4: While a pure compound is often described as a white solid, a slight off-white color may not necessarily indicate significant impurity.[4] The most reliable indicator of purity is analytical data, such as HPLC, melting point, and NMR spectroscopy. If the analytical data confirms high purity, the slight coloration may be due to trace amounts of highly colored impurities that are difficult to remove.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

  • Add a magnetic stir bar and approximately 10 mL of ethanol.

  • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add more ethanol in small portions until all the solid has just dissolved.

  • Remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Slurry Preparation: In a beaker, add 30 g of silica gel to approximately 100 mL of a 4:1 hexane:ethyl acetate mixture. Swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing.

  • Sample Loading: Dissolve 1.0 g of crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the 4:1 hexane:ethyl acetate eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the elution of the product by TLC, spotting each fraction on a TLC plate and developing it in the eluent.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of the this compound, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
  • Google Patents. (n.d.). New process for the synthesis of this compound, and its application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
  • HANGZHOU SUNCHEM. (n.d.). 73942-87-7|this compound. Retrieved from [Link]

  • Nia Innovation. (n.d.). This compound. Retrieved from [Link]

  • Serdary Research Labs. (n.d.). new process for the synthesis of this compound. Retrieved from [Link]

  • Beilstein Journals. (2023). Recent advancements in the synthesis of Veratrum alkaloids. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing this compound.
  • ResearchGate. (n.d.). Structures and sources of veratramine type steroidal alkaloids 385-411. Retrieved from [Link]

  • PubChem. (n.d.). Veratramine. Retrieved from [Link]

  • Beilstein Journals. (2023). Recent advancements in the synthesis of Veratrum alkaloids. Retrieved from [Link]

  • MDPI. (2021). Review: Veratrum californicum Alkaloids. Retrieved from [Link]

  • Gsrs. (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. Retrieved from [Link]

  • MDPI. (n.d.). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of its poor cell permeability. As an intermediate in the synthesis of Ivabradine, understanding and overcoming its delivery challenges is crucial for successful experimental outcomes.[1][2][3] This resource will equip you with the foundational knowledge and practical protocols to diagnose and resolve permeability issues, ensuring the reliable intracellular delivery of this compound.

Understanding the Challenge: Physicochemical Properties

The cell permeability of a small molecule is governed by its physicochemical properties. For this compound, the following predicted parameters suggest potential hurdles in passively crossing the lipophilic cell membrane:

PropertyValueImplication for Permeability
Molecular Weight 219.24 g/mol Favorable for passive diffusion.[4]
LogP 1.3468Indicates moderate lipophilicity, which might not be optimal for membrane partitioning.[5]
Topological Polar Surface Area (TPSA) 47.56 ŲA higher TPSA can hinder passive diffusion across the lipid bilayer.[5]
Hydrogen Bond Donors 1Favorable.
Hydrogen Bond Acceptors 3Favorable.

While the molecular weight is within a favorable range, the LogP and TPSA values suggest that this compound may exhibit suboptimal passive diffusion across the cell membrane.[6]

Part 1: Troubleshooting Guide - Diagnosing and Addressing Poor Permeability

This section provides a systematic approach to identifying the root cause of poor permeability and implementing effective solutions.

Step 1: Quantifying Cell Permeability

Before attempting to improve permeability, it is essential to establish a baseline measurement. Two widely accepted in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.[7][8] It is a cost-effective first step to assess a compound's ability to cross a lipid membrane.[9]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare 10 mM stock of This compound in DMSO add_compound Add test compound to donor well (e.g., 10 µM) prep_compound->add_compound prep_membrane Coat donor plate membrane with lipid solution (e.g., 2% DOPC in dodecane) prep_membrane->add_compound prep_buffers Prepare donor and acceptor buffers (PBS, pH 7.4) add_buffer Add buffer to acceptor well prep_buffers->add_buffer incubate Incubate for 5-18 hours at room temperature add_compound->incubate add_buffer->incubate quantify Quantify compound concentration in donor and acceptor wells (LC-MS/MS or UV-Vis) incubate->quantify calculate Calculate apparent permeability coefficient (Papp) quantify->calculate

Caption: PAMPA experimental workflow.

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Medium
> 10High

A low Papp value from the PAMPA assay suggests that the compound's intrinsic chemical properties are a primary barrier to passive diffusion.

B. Caco-2 Permeability Assay

The Caco-2 assay is a more complex, cell-based model that provides insights into both passive and active transport mechanisms.[10][11] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer that mimics the intestinal epithelium.[12][13]

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for ~21 days to form a differentiated monolayer seed_cells->differentiate check_integrity Verify monolayer integrity (TEER measurement) differentiate->check_integrity add_compound_apical Add compound to apical (A) side for A to B transport check_integrity->add_compound_apical add_compound_basolateral Add compound to basolateral (B) side for B to A transport check_integrity->add_compound_basolateral incubate Incubate for 2 hours add_compound_apical->incubate add_compound_basolateral->incubate sample Collect samples from acceptor compartments incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate_papp Calculate Papp (A to B and B to A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Caco-2 permeability assay workflow.

  • Papp (A to B): Apparent permeability in the absorptive direction.

  • Papp (B to A): Apparent permeability in the secretive direction.

  • Efflux Ratio (ER): Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10]

Step 2: Strategies for Enhancing Cell Permeability

If the diagnostic assays confirm poor permeability, the following strategies can be employed to improve the cellular uptake of this compound.

A. Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility and facilitating their transport across the unstirred water layer to the cell membrane.[14][15][16]

  • Mechanism of Action: Cyclodextrins act as carriers, increasing the concentration of the drug at the cell surface, from where it can partition into the lipid bilayer.[15]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[17]

  • Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-CD in your desired cell culture medium or buffer).

  • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Add the compound stock solution to the cyclodextrin solution while vortexing to achieve the desired final concentration of the compound and cyclodextrin.

  • Incubate the mixture (e.g., for 1-2 hours at room temperature) to allow for complex formation.

  • Apply the formulated compound to your cell-based assays.

B. Liposomal Formulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[18][19] They can improve the bioavailability of poorly soluble drugs by enhancing their stability and facilitating their transport across cell membranes.[20][21][22]

  • Mechanism of Action: Liposomes can fuse with the cell membrane, directly delivering their cargo into the cytoplasm. They can also be taken up by endocytosis.[18]

  • Formulation Considerations: The lipid composition, size, and surface charge of liposomes can be tailored to optimize drug loading and cellular uptake.[18][19]

  • Dissolve lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol) in a round-bottom flask.

  • Remove the organic solvent under reduced pressure (rotary evaporation) to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation to form multilamellar vesicles (MLVs).

  • Downsize the MLVs to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Remove unencapsulated compound by dialysis or size exclusion chromatography.

C. Nanoparticle-Based Delivery Systems

Biodegradable and biocompatible polymeric nanoparticles can encapsulate drugs and enhance their cellular uptake.[23][24]

  • Mechanism of Action: Nanoparticles are typically taken up by cells via endocytosis.[25][26] Their surface can be functionalized with ligands to target specific cell surface receptors, further enhancing uptake.[25]

  • Commonly Used Polymers: Poly(lactic-co-glycolic acid) (PLGA) is a widely used FDA-approved polymer for drug delivery applications.[23]

Nanoparticle_Delivery cluster_formulation Formulation cluster_delivery Cellular Delivery encapsulate Encapsulate compound in biodegradable nanoparticles (e.g., PLGA) characterize Characterize nanoparticles (size, charge, loading efficiency) encapsulate->characterize incubate Incubate cells with nanoparticle formulation characterize->incubate uptake Cellular uptake via endocytosis incubate->uptake release Intracellular release of the compound uptake->release

Caption: Nanoparticle-mediated drug delivery workflow.

Part 2: Frequently Asked Questions (FAQs)

Q1: My PAMPA results show high permeability, but I don't see any effect in my cell-based assay. What could be the reason?

A1: This discrepancy can arise from several factors that are not accounted for in the PAMPA model.[8] Caco-2 assays can help elucidate the reason.[8] A high efflux ratio (ER > 2) in a Caco-2 assay would indicate that the compound is actively pumped out of the cells by transporters like P-gp, thus preventing it from reaching its intracellular target.[10]

Q2: How can I determine if this compound is an efflux pump substrate?

A2: You can perform a bidirectional Caco-2 permeability assay in the presence and absence of known efflux pump inhibitors.[10] For example, verapamil is a commonly used inhibitor for P-gp.[10] A significant increase in the apparent permeability from the apical to the basolateral side (Papp A to B) and a decrease in the efflux ratio in the presence of the inhibitor would confirm that the compound is a substrate for that efflux pump.[10]

Q3: Are there any chemical modifications I can make to the compound itself to improve its permeability?

A3: Yes, medicinal chemistry strategies can be employed to enhance permeability. These include:

  • Masking polar groups: Introducing non-polar moieties to reduce the TPSA can improve passive diffusion.[6][27]

  • Introducing intramolecular hydrogen bonds: This can shield polar groups from the aqueous environment, making the molecule more lipophilic during membrane transit.[28][29]

  • Prodrug approach: Modifying the molecule with a labile group that is cleaved intracellularly to release the active compound.[27]

Q4: When should I choose a liposomal formulation over a cyclodextrin-based one?

A4: The choice depends on the specific experimental context.

  • Cyclodextrins are generally easier to formulate and are excellent for increasing the aqueous solubility of a compound for in vitro assays.[30]

  • Liposomes offer the advantage of encapsulating the compound, which can protect it from degradation and provide a more controlled release.[18] They are often preferred for in vivo studies.[22]

Q5: What are the critical quality control steps for permeability assays?

A5:

  • For PAMPA: Ensure the integrity of the artificial membrane. This can be done by measuring the permeability of a known low-permeability marker.[8]

  • For Caco-2 assays: Regularly monitor the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the formation of tight junctions.[10][31] Only use monolayers with TEER values above a certain threshold (e.g., ≥ 200 Ω·cm²).[31] Also, include high and low permeability control compounds (e.g., propranolol and atenolol) in each experiment to validate the assay performance.[13]

References

  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1–11.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Loftsson, T. (2016). How Do Cyclodextrins Enhance Drug Permeability through Biological Membranes?. Journal of Drug Delivery Science and Technology, 35, 114-123.
  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
  • Caco2 assay protocol. (n.d.).
  • Akbarzadeh, A., Rezaei-Sadabady, R., Davaran, S., Joo, S. W., Zarghami, N., Hanifehpour, Y., ... & Nejati-Koshki, K. (2013). Liposome: classification, preparation, and applications. Nanoscale research letters, 8(1), 1-9.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
  • GABER, M., Wu, Z., & Huang, L. (2021). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Revista Electronica de Veterinaria, 22(11), 1-10.
  • Creative Bioarray. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Application of liposomes in medicine and drug delivery. Artificial cells, nanomedicine, and biotechnology, 44(1), 381-391.
  • Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., Sfar, S., Charcosset, C., & Fessi, H. (2012). Preparation, characterization and applications of liposomes: state of the art. Journal of colloid science and biotechnology, 1(2), 147-168. [Link]

  • Lokey, R. S. (2009). Predicting and improving the membrane permeability of peptidic small molecules. Current opinion in chemical biology, 13(3), 326-331. [Link]

  • Behzadi, S., Serpooshan, V., Tao, W., Hamaly, M. A., Alkawareek, M. Y., Dreaden, E. C., ... & Mahmoudi, M. (2017). Cellular uptake of nanoparticles: journey inside the cell. Chemical Society Reviews, 46(14), 4218-4244. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Cyclodextrin Advantage: Improving Bioavailability and Drug Performance. Retrieved from [Link]

  • Hyeongmin, K., & Yoon, G. (2018). Liposomes for enhanced bioavailability of water-insoluble drugs: in vivo evidence and recent approaches. Pharmaceutics, 10(3), 134. [Link]

  • Kattel, P., & Poudel, B. K. (2023). Effect of Nanoparticle Weight on the Cellular Uptake and Drug Delivery Potential of PLGA Nanoparticles. ACS omega, 8(30), 27329-27339. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(20), 14897-14929. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ivabradine Hydrochloride?. Retrieved from [Link]

  • Foroozandeh, P., & Aziz, A. A. (2018). Insight into cellular uptake and intracellular trafficking of nanoparticles. Nanomaterials, 8(12), 989. [Link]

  • Wikipedia. (2024, October 26). Magnetic nanoparticles in drug delivery. In Wikipedia. [Link]

  • Hosseini, Z., & Hosseinkhani, H. (2022). Effects of morphology and size of nanoscale drug carriers on cellular uptake and internalization process: a review. RSC advances, 12(55), 35835-35855. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Chen, X., & Li, H. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 593794. [Link]

  • White, A. D., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of medicinal chemistry, 55(17), 7583-7590. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • De Luca, A., et al. (2012). The Biological Effects of Ivabradine in Cardiovascular Disease. Cardiology research and practice, 2012, 587353. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Pharma Guide. (2021, August 30). Ivabradine in Heart Failure - Mechanism, side effects, interactions & uses [Video]. YouTube. [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of IVABRADINE HYDROCHLORIDE in CORLANOR therapy?. Retrieved from [Link]

  • Wikipedia. (2024, November 1). Ivabradine. In Wikipedia. [Link]

  • Gsrs. (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. [Link]

Sources

Technical Support Center: Enhancing the Stability of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This molecule, a key intermediate in the synthesis of cardiovascular agents like Ivabradine, possesses a benzazepinone core that, while synthetically useful, presents stability challenges in aqueous assay environments[1][2]. Inconsistent results, decreased potency, and assay artifacts are common consequences of compound degradation. This guide provides an in-depth analysis of the inherent stability risks and offers field-proven strategies and protocols to ensure the integrity of your compound, leading to reliable and reproducible experimental outcomes.

Part 1: Foundational Knowledge: Understanding the Chemistry of Instability

The structure of this compound contains a seven-membered lactam (a cyclic amide) fused to a dimethoxy-substituted benzene ring. This arrangement is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodecomposition. Understanding these mechanisms is the first step toward mitigating them.

  • Hydrolytic Degradation: The lactam ring is the most probable site of hydrolytic attack. Under both acidic and basic conditions, the amide bond can be cleaved, opening the seven-membered ring to form a corresponding amino acid derivative[3][4]. Studies on the closely related drug Ivabradine confirm its degradation in both acidic (HCl) and basic (NaOH) conditions, which strongly suggests a similar vulnerability for this precursor[5][6]. The rate of this hydrolysis is highly dependent on pH and temperature[7][8].

  • Oxidative Degradation: The electron-rich dimethoxy-phenyl ring and the nitrogen atom in the lactam ring can be susceptible to oxidation. The presence of oxidizing agents, dissolved oxygen in buffers, or exposure to reactive oxygen species (ROS) generated by other assay components can lead to the formation of N-oxides or hydroxylated species, altering the compound's structure and activity[6][9][10].

  • Photodegradation: Aromatic systems and compounds with heteroatoms can absorb UV and visible light, leading to photochemical reactions[11]. Studies on similar benzazepine-containing molecules like carbamazepine have demonstrated significant photodegradation[12][13]. This can be a critical factor in assays performed under ambient laboratory lighting over extended periods.

Potential Hydrolytic Degradation Pathway

Below is a diagram illustrating the most likely degradation pathway for the compound—hydrolysis of the lactam ring under acidic or basic conditions.

G cluster_main Hydrolytic Degradation of the Lactam Ring Compound 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one (Stable Lactam Form) Product Ring-Opened Amino Acid Derivative (Degradation Product) Compound->Product H+ or OH- (Acid/Base Hydrolysis) H₂O, Heat

Caption: Lactam ring opening via acid or base-catalyzed hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and use of this compound in experimental settings.

Q1: What are the primary environmental factors that cause this compound to degrade in an assay? A1: Based on forced degradation studies of structurally related compounds, the primary factors are pH, oxidizing agents, light, and elevated temperature.[6] The lactam ring is particularly susceptible to acid- and base-catalyzed hydrolysis.[3]

Q2: What is the best way to prepare and store stock solutions? A2: We recommend preparing high-concentration stock solutions in anhydrous dimethyl sulfoxide (DMSO). DMSO is less reactive than protic solvents like methanol or ethanol. Solutions should be stored in small, single-use aliquots at -20°C or, for long-term storage (months to years), at -80°C.[14][15] This practice minimizes water absorption and prevents repeated freeze-thaw cycles, which can accelerate degradation.[16]

Q3: What is the optimal pH range for my aqueous assay buffer? A3: While the exact optimal pH must be determined empirically for your specific assay system, benzazepine structures are often most stable in a slightly acidic to neutral pH range (approximately pH 5.0 - 7.0).[17] Both strongly acidic (pH < 4) and strongly basic (pH > 8) conditions are known to promote rapid hydrolysis of the lactam ring in similar molecules.[6][7]

Q4: My assay runs for several hours at room temperature. What precautions should I take? A4: For extended assays, light exposure can be a significant issue. We strongly recommend working with amber-colored microplates or protecting standard plates from light with a foil cover.[11][12] Additionally, ensure the assay buffer is robust and that the temperature remains constant. If possible, run a parallel control plate where the compound is incubated in buffer alone for the same duration to quantify any non-enzymatic degradation.

Q5: Should I add any stabilizers to my assay buffer? A5: To counteract potential oxidation, the inclusion of a mild, non-interfering reducing agent can be beneficial. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over DTT or β-mercaptoethanol as it is more stable and less reactive with certain assay components.[18] For assays prone to non-specific binding or aggregation, adding a non-ionic detergent like Triton™ X-100 or Tween®-20 (typically at 0.01% v/v) can also improve stability and data quality.[19]

Part 3: Troubleshooting Guide for Assay Instability
ProblemProbable Cause(s)Recommended Solution(s)
Inconsistent results or a declining signal over the assay's time course. Compound Degradation: The compound is likely degrading in the aqueous assay buffer due to pH, temperature, or light exposure.1. Optimize Buffer pH: Test a range of buffers between pH 6.0 and 7.4 to find the point of maximum stability.[17] 2. Protect from Light: Use amber plates or cover plates with foil.[20] 3. Control Temperature: Ensure the incubator/plate reader maintains a stable temperature. 4. Reduce Incubation Time: If possible, modify the assay protocol to shorten the incubation period.
High background signal or unexpected agonist/antagonist activity. Degradation Products: The degradation products may be interfering with the assay readout or may themselves be biologically active.[5][21]1. Perform a Compound-in-Buffer Control: Incubate the compound in the assay buffer without the biological target. Analyze the supernatant by HPLC or LC-MS to check for the appearance of new peaks corresponding to degradation products.[22] 2. Pre-incubate and Test: Pre-incubate the compound in the assay buffer for the full assay duration, then add it to the target to see if the activity profile has changed.
Precipitate forms in the assay wells after adding the compound. Poor Solubility or Aggregation: The compound may be coming out of solution at the final assay concentration. This can be exacerbated by buffer components or pH.1. Check Final DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and is typically ≤0.5% to maintain solubility. 2. Include Detergent: Add 0.01% Triton™ X-100 or Tween®-20 to the assay buffer to prevent aggregation.[19] 3. Modify pH: A slight adjustment of the buffer pH can sometimes improve solubility.
Part 4: Protocols for Stability Enhancement and Assessment
Protocol 4.1: Recommended Handling and Stock Solution Preparation
  • Material Handling: Allow the solid compound vial to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Solvent Selection: Use only high-purity, anhydrous DMSO for preparing the primary stock solution.

  • Preparation: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to aqueous buffers, thereby reducing the introduction of water-scavenging solvent.

  • Aliquoting: Immediately after solubilization, create small, single-use aliquots in low-retention polypropylene tubes or vials.

  • Storage: Store the aliquots protected from light in a desiccated environment at -80°C. For daily use, a working stock can be stored at -20°C for a limited time (1-2 weeks).[14][16]

  • Use: When ready to use, thaw an aliquot quickly and use it to prepare dilutions for the experiment. Do not refreeze and reuse thawed aliquots.

Protocol 4.2: Workflow for Preliminary Stability Assessment

This workflow outlines a forced degradation study to quickly assess the compound's stability under various stress conditions relevant to an in vitro assay.

G cluster_workflow Forced Degradation Workflow start Prepare 1 mg/mL solution in Acetonitrile:Water (1:1) stress Aliquot and expose to stress conditions (e.g., 24h, 40°C) start->stress acid Acidic (0.1 M HCl) stress->acid base Basic (0.1 M NaOH) stress->base oxidative Oxidative (3% H₂O₂) stress->oxidative light Photolytic (ICH light exposure) stress->light control Control (No Stress) stress->control analysis Analyze all samples by Stability-Indicating HPLC-UV acid->analysis base->analysis oxidative->analysis light->analysis control->analysis result Compare peak area of parent compound vs. control to determine % degradation analysis->result

Caption: A workflow for assessing compound stability under forced degradation.

Part 5: Summary of Key Recommendations
ParameterRecommendationRationale
Solid Storage Store at 2-8°C, desiccated, protected from light.Prevents slow degradation from ambient moisture, light, and heat.[23]
Stock Solvent Anhydrous DMSO.Aprotic and less reactive than alcohols; good solubilizing power.[14]
Stock Storage -80°C in single-use aliquots.Minimizes water contamination and damage from freeze-thaw cycles.[16]
Assay Buffer pH Empirically determine, but start in the 6.0-7.4 range.Avoids rapid acid/base-catalyzed hydrolysis of the lactam ring.[6][7]
Light Exposure Minimize; use amber plates or foil.Aromatic and heterocyclic systems are often photosensitive.[11][12]
Additives Consider 0.01% non-ionic detergent (e.g., Tween-20) or a reducing agent (TCEP).Can prevent aggregation and oxidative degradation, respectively.[18][19]
Analysis Method Use a stability-indicating HPLC method.To accurately quantify the parent compound without interference from degradation products.[22][24]
References
  • Pikul, P., Jamrógiewicz, M., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2016). (PDF) Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Available at: [Link]

  • Malviya, A., et al. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Pikul, P., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central. Available at: [Link]

  • Yar, M., et al. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances. Available at: [Link]

  • Pabel, M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on recovery of benzodiazepines, n = 3. Available at: [Link]

  • Pabel, M., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][6][21]diazepine-3-carboxylate does not influence bioavailability. PubMed Central. Available at: [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening. Available at: [Link]

  • Yutani, R., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Molecular Pharmaceutics. Available at: [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Kinam Park. Available at: [Link]

  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Available at: [Link]

  • Yutani, R., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. MDPI. Available at: [Link]

  • ResearchGate. (2000). Evaluation of pH on the extraction efficiency of benzodiazepines with... Available at: [Link]

  • ResearchGate. (2013). (PDF) Stability-Indicating RP-UPLC Method for the Simultaneous Determination of Potential Degradation and Process Impurities of Amlodipine Basylate and Benazepril HCl in Pharmaceutical Dosage Form. Available at: [Link]

  • Zhang, J. H., et al. (2012). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Analytical Biochemistry. Available at: [Link]

  • Mayer, W., Erbe, S., & Voigt, R. (1972). [Analysis and stability of various pharmaceutically interesting benzodiazepines. 1. Diazepam and nitrazepam, course of hydrolysis and determination of a circle contraction to isomeric quinolone derivatives]. Pharmazie. Available at: [Link]

  • ResearchGate. (2017). (PDF) Degradation Pathway. Available at: [Link]

  • Baertschi, S. W., & Alsante, K. M. (Eds.). (2005).
  • Shah, D. A., et al. (2008). Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link]

  • Almeida, I. F., et al. (2018). Photostabilization strategies of photosensitive drugs. International Journal of Pharmaceutics. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Benzazepine Derivatives: Unraveling Functional Divergence from a Common Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one's Progeny and its Pharmacologically Active Congeners.

Introduction: The Versatile Benzazepine Scaffold

The benzazepine core, a bicyclic structure featuring a benzene ring fused to a seven-membered azepine ring, represents a privileged scaffold in medicinal chemistry. This versatile framework has given rise to a diverse array of pharmacologically active agents targeting a wide spectrum of biological entities, from ion channels to G-protein coupled receptors (GPCRs). The seemingly subtle modifications to this core structure can dramatically alter a compound's target specificity and functional activity, leading to vastly different therapeutic applications.

This guide focuses on this compound, a key synthetic intermediate, and its pharmacologically significant derivative, Ivabradine. We will embark on a comparative analysis, contrasting Ivabradine's unique mechanism and therapeutic profile with other notable benzazepine derivatives: the dopamine D1 receptor agonist Fenoldopam and the serotonin 5-HT2C receptor agonist Lorcaserin. Through an examination of their structure-activity relationships, mechanisms of action, and supporting experimental data, we will elucidate how chemical modifications to a common backbone dictate profound differences in pharmacological outcomes. This analysis is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical nuances that drive the functional diversity of benzazepine derivatives.

From Intermediate to Innovator: The Journey of this compound to Ivabradine

This compound serves as a crucial building block in the synthesis of Ivabradine, a heart rate-lowering agent.[1][2] On its own, this intermediate does not possess significant pharmacological activity. However, its structural features are a prerequisite for the synthesis of Ivabradine, which has a distinct therapeutic profile. The journey from this intermediate to the final drug product underscores the power of targeted chemical modifications in drug design.

Structural Divergence and Pharmacological Specificity: A Tale of Three Benzazepines

The remarkable functional diversity of benzazepine derivatives is a direct consequence of specific substitutions on the core scaffold. These modifications influence the molecule's conformation, electronic distribution, and steric properties, thereby dictating its affinity and selectivity for different biological targets.

Structure-Activity Relationships (SAR): The Chemical Blueprint for Function
  • Ivabradine (If Channel Inhibitor): The key structural features of Ivabradine responsible for its activity are the 7,8-dimethoxy-1,3,4,5-tetrahydro-3-benzazepin-2-one moiety and the long side chain terminating in a benzocyclobutane group.[3] This extended and flexible side chain is crucial for positioning the molecule within the pore of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel, the molecular target of Ivabradine. The methoxy groups on the benzazepine ring also contribute to the overall binding affinity.

  • Fenoldopam (Dopamine D1 Receptor Agonist): Fenoldopam's activity as a selective dopamine D1 receptor agonist is largely attributed to the catechol-like dihydroxyphenyl group attached to the benzazepine core.[1][4] This dihydroxy motif is a common feature in many catecholaminergic ligands and is essential for interacting with key residues in the dopamine D1 receptor binding pocket. The R-enantiomer of Fenoldopam is the biologically active form, highlighting the stereochemical sensitivity of this interaction.[5]

  • Lorcaserin (Serotonin 5-HT2C Receptor Agonist): The defining features of Lorcaserin are the chloro-substitution at the 8-position of the benzazepine ring and the methyl group at the 1-position.[6][7] The 8-chloro substituent significantly enhances the compound's potency and selectivity for the 5-HT2C receptor. The (1R)-enantiomer is the active stereoisomer, demonstrating the importance of chirality in its interaction with the receptor.[7]

Comparative Mechanism of Action: Targeting Ion Channels vs. GPCRs

The distinct pharmacological profiles of Ivabradine, Fenoldopam, and Lorcaserin stem from their fundamentally different molecular targets and mechanisms of action.

Ivabradine: A Specific Inhibitor of the "Funny" Current (If)

Ivabradine exerts its therapeutic effect by selectively inhibiting the "funny" current (If) in the sinoatrial (SA) node of the heart.[8][9] The If current, carried by HCN channels, is a key determinant of the diastolic depolarization slope and, consequently, the heart rate. By binding to the intracellular side of the open HCN channel, Ivabradine reduces the ionic flow, thereby slowing the rate of diastolic depolarization and decreasing the heart rate.[8] This mechanism is unique among heart rate-lowering agents as it does not affect myocardial contractility or blood pressure.[10]

References

A Comparative Guide to the Efficacy of HCN Channel Inhibitors: Ivabradine and its Precursors in Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Chemical Intermediate to Clinical Application

In the landscape of cardiovascular drug development, the journey from a laboratory chemical to a clinically effective therapeutic is both complex and precise. The compound 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a pivotal intermediate in the multi-step synthesis of Ivabradine, a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2][3][4] While this compound is a crucial building block, it is not the pharmacologically active agent. This guide, therefore, will focus on the efficacy of the final, active compound, Ivabradine, and compare it with other well-established inhibitors of HCN channels. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform future research and development in this critical area of pharmacology.

Ivabradine is the first and currently the only clinically approved drug that specifically targets HCN channels, primarily for the treatment of chronic stable angina pectoris and heart failure.[][6] Its mechanism of action lies in the selective inhibition of the "funny" current (If) in the sinoatrial node of the heart, which is predominantly carried by the HCN4 isoform.[7][8] This inhibition leads to a reduction in heart rate without affecting myocardial contractility, a significant advantage over other rate-lowering agents like beta-blockers and calcium channel blockers.[8][9]

This guide will delve into a comparative analysis of Ivabradine against other notable HCN channel inhibitors, namely Zatebradine, Cilobradine, and the widely used research tool, ZD7288. We will examine their respective efficacies, mechanisms of action, and the experimental protocols used to characterize their inhibitory properties.

Comparative Efficacy of HCN Channel Inhibitors

The efficacy of HCN channel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the channel's current by 50%. The following table summarizes the available IC50 data for Ivabradine and other known inhibitors across different HCN channel isoforms. It is important to note that while some studies suggest these inhibitors block all HCN isoforms to a similar extent, subtle differences in potency and isoform selectivity exist and are an active area of research.[][10]

InhibitorHCN1 IC50 (µM)HCN2 IC50 (µM)HCN4 IC50 (µM)Notes
Ivabradine ~3.1 - 3.6[11]~2.9[12]~2.1 - 3.7[11]Clinically approved for cardiovascular conditions.[] Blocks all isoforms with similar potency.[10]
Zatebradine ~1.83[13]~2.21[13]~1.88[13]An early "bradine" compound, not clinically approved for this indication.
Cilobradine Similar potency to Ivabradine and Zatebradine[10]Similar potency to Ivabradine and Zatebradine[10]Similar potency to Ivabradine and Zatebradine[10]Structurally similar to Ivabradine and Zatebradine.
ZD7288 ~15 (in DRG neurons)[10]Potent inhibitor[]Potent inhibitor[]Widely used as a research tool.[] Structurally distinct from "bradine" compounds.

Note: IC50 values can vary depending on the experimental conditions, such as the expression system and the specific voltage protocol used.

Mechanism of Action: A Deeper Dive

While all the compared compounds inhibit HCN channels, their precise mechanisms of action exhibit important distinctions, particularly concerning their state-dependency (i.e., whether they bind to the open or closed state of the channel) and current-dependency.

Ivabradine is characterized as a use-dependent and current-dependent blocker.[9][14] It acts from the intracellular side of the channel.[10] For the HCN4 isoform, which is crucial for cardiac pacemaking, Ivabradine is an open-channel blocker , meaning it preferentially binds to and blocks the channel when it is in the open conformation.[8][10] This property contributes to its higher efficacy at faster heart rates.[9] In contrast, for the HCN1 isoform, which is more prevalent in the nervous system, Ivabradine acts as a closed-channel blocker .[8][10]

ZD7288 , another intracellular pore blocker, also exhibits state-dependent inhibition.[15] However, unlike Ivabradine, its blocking mechanism is not considered current-dependent.[16] While both are effective HCN channel inhibitors, these mechanistic differences can have implications for their physiological effects and potential therapeutic applications. ZD7288 has been reported to have off-target effects, including the blockade of T-type calcium channels and sodium channels at concentrations close to those used for HCN inhibition, raising concerns about its selectivity.[10]

The "bradine" compounds, including Zatebradine and Cilobradine , are structurally related to Ivabradine and are also thought to act as pore blockers with similar binding sites.[] However, Ivabradine was developed to have higher selectivity for the If current, leading to a more favorable side-effect profile.[16]

Experimental Protocols for Assessing Inhibitor Efficacy

The gold-standard technique for characterizing the efficacy and mechanism of action of HCN channel inhibitors is the whole-cell patch-clamp electrophysiology method. This technique allows for the direct measurement of the ionic current flowing through HCN channels in isolated cells.

Step-by-Step Whole-Cell Patch-Clamp Protocol for HCN Current Measurement:
  • Cell Preparation: Cells heterologously expressing a specific HCN channel isoform (e.g., HEK293 or CHO cells) or primary cells endogenously expressing HCN channels (e.g., sinoatrial node myocytes) are cultured on glass coverslips.

  • Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ. The pipette is filled with an internal solution containing a potassium-based salt solution (e.g., K-aspartate or K-gluconate), a pH buffer (e.g., HEPES), and a calcium chelator (e.g., EGTA).

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol: A voltage-clamp amplifier is used to control the cell's membrane potential. To elicit HCN channel currents (Ih), a series of hyperpolarizing voltage steps are applied from a holding potential (e.g., -40 mV) to progressively more negative potentials (e.g., -50 mV to -140 mV).[17]

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and digitized. The peak current amplitude at each voltage step is measured. To determine the IC50, the protocol is repeated in the presence of various concentrations of the inhibitor, and the percentage of current inhibition is plotted against the inhibitor concentration. The data are then fitted with a Hill equation to calculate the IC50 value.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Culture (HCN-expressing cells) giga_seal Giga-seal Formation cell_prep->giga_seal pipette_prep Pipette Fabrication & Filling pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage-Clamp Protocol whole_cell->voltage_clamp data_acq Data Acquisition voltage_clamp->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc mechanism_study Mechanism of Action Analysis data_acq->mechanism_study

Caption: A simplified workflow for determining HCN channel inhibitor efficacy using the whole-cell patch-clamp technique.

Signaling Pathway of HCN Channel Inhibition in Cardiomyocytes

In cardiac pacemaker cells of the sinoatrial node, HCN channels are key players in the generation of spontaneous diastolic depolarization, which sets the heart's rhythm. The "funny" current (If) carried by these channels is a mixed sodium-potassium inward current that is activated upon hyperpolarization of the cell membrane following an action potential. The activity of HCN channels is modulated by cyclic AMP (cAMP), which binds directly to the channel and shifts its activation to more positive voltages, thereby increasing the heart rate. This is a key mechanism through which the autonomic nervous system regulates heart rate.

Inhibition of HCN channels by compounds like Ivabradine directly counteracts this process. By blocking the If current, these inhibitors slow the rate of diastolic depolarization, leading to a decrease in the firing rate of the sinoatrial node and, consequently, a reduction in heart rate.

Visualization of the Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane hcn_channel HCN4 Channel if_current Funny Current (If) (Na+/K+ influx) hcn_channel->if_current generates beta_ar β-Adrenergic Receptor ac Adenylate Cyclase beta_ar->ac activates camp cAMP ac->camp converts to norepi Norepinephrine norepi->beta_ar activates atp ATP atp->ac camp->hcn_channel activates ivabradine Ivabradine ivabradine->hcn_channel inhibits depolarization Slower Diastolic Depolarization if_current->depolarization leads to heart_rate Decreased Heart Rate depolarization->heart_rate results in

Caption: Signaling pathway of HCN4 channel modulation and its inhibition by Ivabradine in a cardiac pacemaker cell.

Conclusion

While this compound is a critical precursor, the pharmacological focus rightly lies on its derivative, Ivabradine. As the only clinically approved HCN channel inhibitor, Ivabradine offers a selective mechanism for heart rate reduction, distinguishing it from less specific agents. Compared to other known inhibitors like Zatebradine, Cilobradine, and ZD7288, Ivabradine's well-characterized, use-dependent blockade of the HCN4 isoform provides a clear rationale for its clinical efficacy in cardiovascular diseases. Understanding the comparative efficacy and nuanced mechanisms of action of these inhibitors is paramount for the development of next-generation therapeutics targeting HCN channels, not only for cardiac conditions but also for emerging applications in neurology and pain management. The experimental protocols and pathway analyses presented here provide a foundational framework for researchers to build upon in this exciting field.

References

  • Bucchi, A., Barbuti, A., & DiFrancesco, D. (2002). Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. The Journal of physiology, 545(Pt 2), 433–443.
  • Sartiani, L., Masi, A., Romanelli, M. N., & Cerbai, E. (2017). HCN Channels in the Heart. Channels (Austin, Tex.), 11(4), 334–347.
  • Stieber, J., Wieland, K., Stöckl, G., Hofmann, F., & Ludwig, A. (2003). The hyperpolarization-activated channel HCN4 is a molecular determinant of the cardiac pacemaker current I(f). The Journal of biological chemistry, 278(48), 47898–47905.
  • Servier. (2009). Process for the synthesis of this compound, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
  • Romanelli, M. N., Sartiani, L., Masi, A., & Cerbai, E. (2016). HCN Channels Modulators: The Need for Selectivity. Current topics in medicinal chemistry, 16(16), 1764–1791.
  • Les Laboratoires Servier. (2011). Industrial process for the synthesis of Ivabradine hydrobromide salt.
  • Servier. (2012). Process for the synthesis of the this compound, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
  • UCL Discovery. (n.d.). Protocol for recording Ih in neurons. Retrieved from [Link]

  • Chen, J., et al. (2018). Inhibition of hyperpolarization-activated cyclic nucleotide-gated channels by β-blocker carvedilol. British Journal of Pharmacology, 175(20), 3963–3975.
  • Les Laboratoires Servier. (2004). New process for the synthesis of this compound.
  • Flynn, G. E., & Zagotta, W. N. (2018). Proposed implications of HCN channels in human disorders and supposed mechanism. Channels, 12(1), 183-194.
  • Pian, P., et al. (2006). The fast and slow ups and downs of HCN channel regulation. The Journal of general physiology, 128(6), 639–644.
  • Zolles, G., et al. (2006). Regulation of Gating and Rundown of HCN Hyperpolarization-activated Channels by Exogenous and Endogenous PIP2. The Journal of general physiology, 128(6), 645–656.
  • Romanelli, M. N., et al. (2016). Potency of selected compounds for HCN channels blockade.
  • Aydin, C., et al. (2022). Screening effects of HCN channel blockers on sleep/wake behavior in zebrafish. Frontiers in Physiology, 13, 949390.
  • Cheng, L., et al. (2013). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLoS ONE, 8(1), e53132.
  • Del Lungo, M., et al. (2018). Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain. Frontiers in Pharmacology, 9, 1261.
  • Li, X., et al. (2018). Identification and characterization of a series of novel HCN channel inhibitors. Scientific Reports, 8(1), 15197.
  • Liu, J., et al. (2019). Patch-clamp fluorometry–based channel counting to determine HCN channel conductance. The Journal of general physiology, 151(1), 60–72.
  • Bucchi, A., et al. (2013). Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels. PLoS ONE, 8(1), e53132.
  • Liu, J., et al. (2019). Patch-clamp fluorometry–based channel counting to determine HCN channel conductance.
  • DiFrancesco, D. (2015). If Inhibition with Ivabradine.
  • Biel, M., et al. (2009). HCN channels in the heart: lessons from mouse mutants. Journal of molecular and cellular cardiology, 47(6), 754–760.
  • Qu, J., et al. (2003). Dominant-negative suppression of HCN channels markedly reduces the native pacemaker current I(f) and undermines spontaneous beating of neonatal cardiomyocytes.
  • Sartiani, L., et al. (2017). Review: HCN Channels in the Heart. Channels, 11(4), 334-347.
  • Peters, C. H., et al. (2022). Regulation of HCN Channels by Protein Interactions. Frontiers in Physiology, 13, 888630.

Sources

Comparative Guide for the Mechanistic Validation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. As the independent pharmacology of this molecule is largely uncharacterized, this document outlines a systematic, multi-tiered approach to validate its activity, using the highly prevalent and therapeutically relevant sigma-1 (σ₁) and sigma-2 (σ₂) receptors as primary hypothetical targets. This strategy is broadly applicable for the characterization of novel nervous system-active compounds.

We will objectively compare the performance of our target compound against well-established reference ligands, providing the supporting experimental rationale and detailed protocols necessary for robust scientific validation.

Reference Compounds for Comparison:

CompoundTarget(s)Known Activity
(+)-Pentazocine σ₁ ReceptorAgonist[1][2]
Haloperidol σ₁ & σ₂ ReceptorsAntagonist (σ₁), Ligand (σ₂)[3][4][5]
Siramesine σ₂ ReceptorAgonist[6][7]
SN79 σ₂ ReceptorAntagonist[8]

Strategic Workflow for Mechanistic Validation

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Phenotypic Confirmation cluster_3 Phase 4: Synthesis Binding Radioligand Binding Assays (Determine Affinity & Selectivity) Ca_Imaging Calcium Homeostasis Assay (σ₁ Agonism/Antagonism) Binding->Ca_Imaging If σ₁ binding Cell_Viability Cell Viability & Apoptosis Assay (σ₂ Agonism/Antagonism) Binding->Cell_Viability If σ₂ binding Neurite Neurite Outgrowth Assay (Assess Neurobiological Effect) Ca_Imaging->Neurite Cell_Viability->Neurite Conclusion Data Synthesis & MOA Conclusion Neurite->Conclusion

Caption: Overall workflow for mechanistic validation.

Part 1: Primary Target Engagement via Radioligand Binding Assays

Expertise & Experience: The foundational step in characterizing any novel ligand is to confirm direct physical interaction with its putative target. Radioligand binding assays are the gold standard for quantifying this interaction, providing precise measurements of affinity (Kᵢ) and selectivity.[9] We employ competitive binding assays, where our test compound competes with a radiolabeled ligand of known affinity. This allows us to determine the inhibitory constant (Kᵢ) of our compound, a direct measure of its binding affinity.

Trustworthiness: To ensure data integrity, we will determine binding affinity at both σ₁ and σ₂ receptors. For σ₂ receptor assays, it is critical to use a "masking" ligand (e.g., (+)-pentazocine) to block the radioligand from binding to any co-expressed σ₁ receptors, thereby isolating the σ₂-specific interaction.[8][10]

G Radioligand Binding Assay Workflow Membrane Prepare Tissue/Cell Membrane Homogenate (e.g., Rat Liver) Incubate Incubate Membranes with: 1. Radioligand ([³H]-(+)-pentazocine for σ₁ or [³H]DTG + mask for σ₂) 2. Varying concentrations of Test Compound Membrane->Incubate Filter Rapid Vacuum Filtration (Separates bound from free radioligand) Incubate->Filter Count Scintillation Counting (Quantify bound radioactivity) Filter->Count Analyze Data Analysis (Calculate IC₅₀ and Kᵢ values) Count->Analyze

Caption: Workflow for the competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted from established methods for σ₁ and σ₂ receptor binding.[1][3][8]

  • Membrane Preparation: Homogenize rat liver tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of buffer, and 50 µL of radioligand.

    • Non-specific Binding: Add 150 µL of membranes, 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM Haloperidol), and 50 µL of radioligand.

    • Competitive Binding: Add 150 µL of membranes, 50 µL of the test compound (at 8-10 serial dilutions), and 50 µL of radioligand.

  • Radioligand and Receptor Specifics:

    • For σ₁ Receptor: Use [³H]-(+)-pentazocine (final concentration ~3 nM).[8]

    • For σ₂ Receptor: Use [³H]-DTG (final concentration ~5 nM) in the presence of 100 nM (+)-pentazocine to mask σ₁ sites.[8]

  • Incubation: Incubate plates for 120 minutes at 25°C with gentle agitation.

  • Filtration: Terminate the assay by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash filters four times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Expected Data Output (Table 1)
Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₁/σ₂)
This compoundExperimental ValueExperimental ValueCalculated Value
(+)-Pentazocine~10>1000>100
Haloperidol~4.5~15~0.3
Siramesine>1000~1.0<0.001
SN79>1000~20<0.02

Part 2: Functional Mechanism – Differentiating Agonist vs. Antagonist Activity

Expertise & Experience: Binding affinity does not reveal function. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator. Functional assays are essential to dissect this. The choice of assay is dictated by the known biology of the target receptor.

σ₁ Receptor Functional Validation: Calcium Homeostasis Assay

Causality: The σ₁ receptor is a unique molecular chaperone located at the endoplasmic reticulum (ER)-mitochondrion interface, where it plays a critical role in regulating intracellular calcium (Ca²⁺) signaling.[2] σ₁ receptor agonists have been shown to modulate Ca²⁺ release from the ER and ameliorate Ca²⁺ dysregulation during cellular stress, such as ischemia.[11] Therefore, assessing a compound's ability to prevent ischemia-induced intracellular Ca²⁺ elevation provides a direct functional measure of σ₁ receptor agonism.

G Proposed σ₁ Receptor Signaling in Neuroprotection cluster_0 Endoplasmic Reticulum Sigma1 σ₁ Receptor IP3R IP₃ Receptor Sigma1->IP3R Modulates Ca_Dysregulation Intracellular Ca²⁺ Dysregulation IP3R->Ca_Dysregulation Inhibits Release Ischemia Ischemic Stress (e.g., Glucose Deprivation) Ischemia->Ca_Dysregulation Neuron_Death Neuronal Death Ca_Dysregulation->Neuron_Death Agonist σ₁ Agonist (e.g., (+)-Pentazocine) Agonist->Sigma1 Activates G Neurite Outgrowth Quantification Workflow Plating Plate Neuronal Cells (e.g., Neuro-2a, PC12) in 96-well plate Differentiation Induce Differentiation (e.g., Retinoic Acid or low serum) Plating->Differentiation Treatment Treat with Test and Reference Compounds Differentiation->Treatment Imaging Live-Cell or Fixed Immunofluorescence Imaging (e.g., MAP2 or β-III Tubulin stain) Treatment->Imaging Analysis Automated Image Analysis (Quantify neurite length, branch points, number of cells) Imaging->Analysis

Caption: Workflow for assessing compound effects on neurite outgrowth.

Protocol 4: Neurite Outgrowth Quantification

This protocol is adapted from standard methods for assessing neurotrophic or neurotoxic effects. [12][13]

  • Cell Plating: Plate Neuro-2a cells at a low density (e.g., 4,000 cells/well) in a 96-well plate.

  • Differentiation and Treatment: The next day, replace the medium with a low-serum medium (e.g., 1-2% FBS) containing a differentiation agent (e.g., 20 µM retinoic acid) and the test/reference compounds at various concentrations.

  • Incubation: Culture the cells for 48-72 hours to allow for neurite extension.

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain for a neuronal marker (e.g., anti-MAP2 or anti-β-III Tubulin antibody) followed by a fluorescently-conjugated secondary antibody.

    • Stain nuclei with DAPI or Hoechst.

  • Imaging: Acquire images using a high-content automated imaging system.

  • Data Analysis: Use image analysis software to segment the cell bodies and trace the neurites. Quantify key parameters such as total neurite length per cell, number of branch points, and the percentage of cells bearing neurites.

Expected Data Output (Table 4)
Compound (Concentration)Mean Total Neurite Length per Cell (% of Control)Mean Branch Points per Cell (% of Control)
Vehicle Control100%100%
This compound (1 µM)Experimental ValueExperimental Value
(+)-Pentazocine (1 µM)> 120% (Promotes outgrowth)> 120%
Siramesine (15 µM)< 80% (Inhibits outgrowth/is toxic)< 80%

Final Comparative Summary and Conclusion

Compoundσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)σ₁ Functional Activity (Ca²⁺ Assay)σ₂ Functional Activity (Viability Assay)Neurite Outgrowth EffectOverall MOA
Target Compound ValueValueAgonist/Antagonist/NoneAgonist/Antagonist/NonePromotes/Inhibits/NoneConclusion
(+)-PentazocineLowHighAgonistNonePromotesSelective σ₁ Agonist
HaloperidolLowLowAntagonistAntagonistInhibitsNon-selective Antagonist
SiramesineHighLowNoneAgonistInhibitsSelective σ₂ Agonist

This systematic approach, grounded in established methodologies and logical progression, ensures the highest degree of scientific integrity and provides a clear, authoritative validation of the compound's mechanism of action for the research and drug development community.

References

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. [Link]

  • Sigma Receptor Binding Assays. PubMed - NIH. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. Vrije Universiteit Amsterdam. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. [Link]

  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

  • Neurite Outgrowth, Neurotoxicity. Molecular Devices. [Link]

  • A quantitative method for analysis of in vitro neurite outgrowth. ResearchGate. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

  • Neurite Outgrowth Assays. Charles River Laboratories. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. [Link]

  • Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia. PubMed. [Link]

  • Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC - PubMed Central. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. PubMed Central. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Abstract 2131: Functional assays to define agonists and antagonists of sigma-2 receptors. Request PDF. ResearchGate. [Link]

  • The Pharmacology of Sigma-1 Receptors. PMC - PubMed Central. [Link]

  • Ivabradine. PubChem - NIH. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC. [Link]

  • Progresses and Prospects of Neuroprotective Agents-Loaded Nanoparticles and Biomimetic Material in Ischemic Stroke. PubMed Central. [Link]

  • Cas 148870-57-9,7,8-Dimethoxy-3-(3-iodopropyl). LookChem. [Link]

  • Neuroprotective agents and their mechanisms in clinical and experimental studies. ResearchGate. [Link]

  • Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. [Link]

  • CAS No : 73942-87-7 | Product Name : this compound. Pharmaffiliates. [Link]

  • A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. PMC - PubMed Central. [Link]

  • 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. gsrs. [Link]

  • Calcium Imaging Protocols and Methods. Springer Nature Experiments. [Link]

  • Sigma-2 receptor/TMEM97 agonist PB221 as an alternative drug for brain tumor. BMC Cancer. [Link]

  • Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. PMC - NIH. [Link]

  • Sigma-2 receptor. Wikipedia. [Link]

Sources

A Researcher's Guide to Alternatives for 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of alternative compounds to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one for neuroscience research. While this specific molecule is primarily documented as a synthetic intermediate in the preparation of pharmaceuticals like Ivabradine, its core benzazepine structure is central to a class of compounds with significant activity at key neurological targets, most notably the dopamine receptors.[1][2][3] This guide, therefore, focuses on functionally active benzazepine derivatives and other chemical classes that modulate the dopamine D1 receptor, a critical target in studies of cognition, motor control, and various neuropsychiatric disorders.[4]

We will delve into a comparative analysis of D1 receptor agonists, antagonists, and the more recent class of positive allosteric modulators (PAMs). The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the optimal compound for their specific experimental needs, supported by detailed protocols for validation.

The Dopamine D1 Receptor: A Pivotal Target in Neuroscience

The dopamine D1 receptor (D1R) is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs/olf subunit.[4] Its activation triggers a signaling cascade that is fundamental to numerous brain functions. Understanding this pathway is crucial for contextualizing the action of the compounds discussed herein.

Upon agonist binding, the D1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the crucial Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[4][5] Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase-1 (PP1), leading to an amplified phosphorylation state of numerous neuronal proteins. This cascade ultimately modulates neuronal excitability, synaptic plasticity, and gene expression, processes that are vital for motor function, learning, and memory.[4] Dysregulation of D1R signaling is implicated in Parkinson's disease, schizophrenia, and addiction.[5]

D1R_Signaling_Pathway cluster_membrane Plasma Membrane D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Catalyzes ATP to G_protein->AC Activates Dopamine Dopamine (Agonist) Dopamine->D1R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP-1) pDARPP32->PP1 Inhibits Neuronal_Effects Modulation of Neuronal Excitability, Synaptic Plasticity, Gene Expression pDARPP32->Neuronal_Effects Leads to PP1->Neuronal_Effects Dephosphorylates Substrates

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

Comparative Analysis of D1 Receptor Modulators

The selection of a D1R modulator depends heavily on the research question. Do you aim to stimulate the system, block its activity, or subtly enhance endogenous signaling? This section compares prominent alternatives, providing key data to guide this decision.

D1 Receptor Agonists

D1R agonists directly bind to and activate the receptor. They are invaluable tools for probing the functional consequences of D1R stimulation. However, traditional catechol-containing agonists often suffer from poor bioavailability and CNS penetration.[6]

CompoundChemical ClassD1 Ki (nM)D2 Ki (nM)Selectivity (D2/D1)Key Characteristics
SKF-81297 Benzazepine1.9[7]>1000>526Potent, selective, and centrally active D1-like agonist. Widely used in vivo to study motor behavior and cognitive function.[8][9]
A-68930 Isochroman2.1 (EC50)[10]3910 (EC50)[10]~1862Potent and highly selective partial agonist. Effective in vivo and noted for its effects on feeding behavior and grooming.[10][11][12]
Fenoldopam Benzazepine~10-30>1000>33FDA-approved peripheral D1 agonist for hypertension. Limited by poor BBB permeability, making it a useful tool for studying peripheral vs. central effects.[13][14]
D1 Receptor Antagonists

Antagonists bind to the receptor but do not elicit a response, thereby blocking the effects of endogenous dopamine or exogenous agonists. They are essential for confirming D1R-mediated effects in experimental paradigms.

CompoundChemical ClassD1 Ki (nM)D2 Ki (nM)Selectivity (D2/D1)Key Characteristics
SCH 23390 Benzazepine0.29[15]920[15]~3172The "gold standard" selective D1-like antagonist. Widely used in both in vitro and in vivo studies. Also shows affinity for 5-HT2C receptors.[15][16][17]
Ecopipam (SCH 39166) Benzazepine1.2[13]>1000>833A more conformationally restricted analog of SCH 23390 with improved selectivity and duration of action, though it has a poor pharmacokinetic profile.[13]
D1 Receptor Positive Allosteric Modulators (PAMs)

PAMs represent a newer, more nuanced approach to receptor modulation. They do not activate the receptor on their own but bind to a distinct (allosteric) site to enhance the affinity and/or efficacy of the endogenous agonist, dopamine.[18] This mechanism offers the potential for greater subtype selectivity and a more physiological pattern of receptor activation, avoiding the "on-off" effects and tachyphylaxis sometimes seen with direct agonists.[19]

CompoundChemical ClassD1 PAM EC50 (µM)Intrinsic Agonist ActivityKey Characteristics
DETQ Dihydroisoquinoline~1-3None reportedOne of the first well-characterized D1 PAMs with in vivo data. Reverses hypo-activity in dopamine-depleted mice without an inverted U-shaped dose response.[19]
LY3154207 DihydroisoquinolinePotent (specific values proprietary)None reportedA close analog of DETQ currently in clinical trials. Its mechanism has been investigated through molecular dynamics simulations.[18][19]
MLS6585 / MLS1082 Structurally distinct~1-5NoneDiscovered via high-throughput screening, these PAMs appear to act at diverse allosteric sites, making them valuable tools for structural and functional studies.[20]

Key Experimental Protocols for Compound Validation

Scientific integrity demands rigorous validation of the tools we use. Below are standardized, step-by-step protocols for characterizing the interaction of novel or existing compounds with the D1 receptor.

Protocol 1: In Vitro Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis Membrane_Prep 1. Prepare membranes from cells expressing D1R (e.g., HEK293-hD1R) Reagent_Prep 2. Prepare assay buffer, radioligand ([3H]-SCH 23390), and test compound dilutions Total_Binding 3a. Total Binding: Membranes + Radioligand + Buffer NSB 3b. Non-specific Binding (NSB): Membranes + Radioligand + Excess unlabeled antagonist Competition 3c. Competition: Membranes + Radioligand + Test Compound (serial dilutions) Incubate 4. Incubate plate (e.g., 60 min at RT) Harvest 5. Harvest onto filter mats using a cell harvester Incubate->Harvest Count 6. Measure radioactivity (cpm) using a scintillation counter Harvest->Count Analyze 7. Analyze data: Plot % inhibition vs. [Compound]. Calculate IC50 and Ki (Cheng-Prusoff equation) Count->Analyze

Caption: Workflow for a Radioligand Competition Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissue expressing the D1 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend and wash the pellet, then determine the final protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes, a fixed concentration of radioligand (e.g., [³H]-SCH 23390), and assay buffer.

    • Non-specific Binding (NSB): Membranes, radioligand, and a high concentration of a known non-labeled antagonist (e.g., unlabeled SCH 23390) to saturate all specific binding sites.

    • Competition: Membranes, radioligand, and varying concentrations of the test compound.[21]

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Counting: Measure the radioactivity retained on the filter mat for each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage inhibition of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[21]

Protocol 2: In Vitro cAMP Functional Assay

This assay measures the ability of a compound to act as an agonist (increase cAMP), antagonist (block agonist-induced cAMP increase), or inverse agonist (decrease basal cAMP) at the Gαs-coupled D1 receptor.

Methodology:

  • Cell Culture: Plate cells stably expressing the human D1 receptor (e.g., CHO-hD1R or HEK-hD1R) in a suitable assay plate and grow to 80-90% confluency.[22]

  • Cell Treatment:

    • Agonist Mode: Treat cells with varying concentrations of the test compound.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound, then stimulate with a fixed, sub-maximal concentration (e.g., EC80) of a known D1 agonist like dopamine or SKF-81297.

  • Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production. A phosphodiesterase (PDE) inhibitor is often included to prevent cAMP degradation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaLISA technology.

  • Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log concentration of the test compound. Use non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 3: In Vivo Microdialysis

Microdialysis is a powerful technique for measuring the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[23][24] This allows for the direct assessment of a compound's effect on dopaminergic tone in vivo.

Microdialysis_Workflow cluster_prep Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery 1. Stereotaxic surgery to implant a guide cannula above the target brain region (e.g., striatum) Recovery 2. Animal recovery period (several days) Surgery->Recovery Probe_Insertion 3. Gently insert microdialysis probe through the guide cannula Recovery->Probe_Insertion Perfusion 4. Perfuse probe with artificial CSF at a slow, constant flow rate (e.g., 1-2 µL/min) Probe_Insertion->Perfusion Baseline 5. Collect baseline samples (e.g., every 20 min for 2-3 hours) Perfusion->Baseline Drug_Admin 6. Administer test compound (e.g., i.p., s.c., or via reverse dialysis) Baseline->Drug_Admin Post_Drug 7. Continue collecting samples to measure drug effect and duration Drug_Admin->Post_Drug HPLC 8. Analyze dialysate samples for dopamine and metabolites (DOPAC, HVA) using HPLC-ECD Post_Drug->HPLC Data_Analysis 9. Quantify neurotransmitter levels and express as a percentage of the baseline average HPLC->Data_Analysis

Caption: Workflow for an In Vivo Microdialysis Experiment.

Methodology:

  • Surgical Implantation: Under anesthesia, use a stereotaxic frame to surgically implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Allow the animal to recover fully.[25]

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.[26]

  • Baseline Collection: Allow the system to equilibrate and then collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine levels.

  • Compound Administration: Administer the test compound via a systemic route (e.g., intraperitoneal injection) or locally through the probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.

  • Neurochemical Analysis: Analyze the collected samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of dopamine and its metabolites.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline concentration to determine the magnitude and time course of the drug's effect.[23]

Conclusion

The benzazepine scaffold and related structures have yielded a rich collection of pharmacological tools for probing the dopamine D1 receptor system. While this compound itself is primarily a synthetic precursor, the broader class of D1-active compounds offers researchers a diverse toolkit. For potent and selective activation, benzazepines like SKF-81297 and the isochroman A-68930 are excellent choices. To block D1R-mediated effects, SCH 23390 remains the benchmark antagonist. For researchers interested in a more subtle modulation of endogenous dopamine signaling, the emerging class of D1 PAMs like DETQ and LY3154207 offers exciting new possibilities, potentially avoiding the limitations of full agonists. The choice of compound should be guided by the specific hypothesis, with its performance rigorously validated using the standardized in vitro and in vivo protocols outlined in this guide.

References

  • García-López, A., et al. (2022). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry.
  • García-López, A., et al. (2022). Natural Product-Inspired Dopamine Receptor Ligands. PMC - PubMed Central.
  • ChemicalBook. (n.d.). This compound.
  • LGC Standards. (n.d.). 1,3-Dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one.
  • gsrs. (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE.
  • Kebabian, J. W., et al. (1994). The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys. Movement Disorders.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2021). The Signaling and Pharmacology of the Dopamine D1 Receptor. PMC - PubMed Central.
  • DeNinno, M. P., et al. (1991). A68930: A Potent and Specific Agonist for the D-1 Dopamine Receptor. PubMed.
  • Kristensen, A. S., et al. (2011). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC - PubMed Central.
  • Neumeyer, J. L., et al. (1992). (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-Benzazepin, a New High-Affinity D1 Dopamine Receptor Ligand: Synthesis and Structure-Activity Relationship. PubMed.
  • Di Giovanni, G., & Di Matteo, V. (2013). In vivo microdialysis in Parkinson's research. PubMed.
  • PubChem. (n.d.). Ivabradine. National Institutes of Health.
  • Le, D., et al. (2019). Positive Allosteric Modulators of the Dopamine D1 Receptor: A New Mechanism for the Treatment of Neuropsychiatric Disorders. PubMed.
  • MedchemExpress. (n.d.). A68930 | Dopamine D1 Receptor Agonist.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Assays to Study Piribedil's Effect on Dopamine Receptor Binding.
  • Zhang, Y., et al. (2023). The Molecular Mechanism of Positive Allosteric Modulation at the Dopamine D1 Receptor. MDPI.
  • Perreault, M. L., et al. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. PubMed Central.
  • Yamada, K., et al. (2022). Measurement of α-Synuclein Dynamics In Vivo Using Microdialysis with a Novel Homogeneous Immunoassay. ACS Chemical Neuroscience.
  • Tocris Bioscience. (n.d.). A 68930 hydrochloride.
  • ResearchGate. (n.d.). Dopamine D1 receptor signaling pathways.
  • Horváth, A., et al. (2021). Effect of D1- and D2-like Dopamine Receptor Antagonists on the Rewarding and Anxiolytic Effects of Neurotensin in the Ventral Pallidum. MDPI.
  • R&D Systems. (n.d.). SKF 81297 hydrobromide.
  • Grote, A., et al. (2023). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. PMC - PubMed Central.
  • LGC Standards. (n.d.). This compound.
  • Grandits, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI.
  • Lewis, W. G., et al. (2015). Discovery of D1 Dopamine Receptor Positive Allosteric Modulators: Characterization of Pharmacology and Identification of Residues that Regulate Species Selectivity. PubMed.
  • Google Patents. (2014). WO2014020534A1 - Ivabradine hydrochloride and the processes for preparation thereof.
  • Cooper, S. J., et al. (1992). A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat. PubMed.
  • BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay.
  • Kumar, A., et al. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central.
  • Taylor & Francis. (n.d.). Benzazepine – Knowledge and References.
  • Vermeulen, R. J., et al. (1993). The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys. PubMed.
  • Undieh, A. S., et al. (2009). Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors. PMC - PubMed Central.
  • MDPI. (2021). (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.
  • Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis.
  • Grandits, M., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PMC - PubMed Central.
  • MedchemExpress. (n.d.). SKF 81297 | D1 Receptor Agonist.
  • Frontiers. (n.d.). The Signaling and Pharmacology of the Dopamine D1 Receptor.
  • Nishi, A., et al. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in Neuroanatomy.
  • Bio-Techne. (n.d.). Dopamine D1 and D5 Receptor Antagonists Products.
  • Ramsey, S., et al. (2020). Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor. MDPI.
  • Gray, D. L., et al. (2018). Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites. PubMed.
  • TargetMol. (n.d.). SKF 81297 hydrobromide.
  • Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. NIH.

Sources

Comparative Guide to the Cross-Validation of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the cross-validation of the biological activity of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, a key chemical intermediate related to the selective If current inhibitor, Ivabradine.[][2][3] Given its structural similarity to Ivabradine, a known blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, we hypothesize that this compound may exhibit similar bioactivity.[4][5] This document outlines a rigorous, multi-faceted experimental strategy to characterize its efficacy, selectivity, and potential off-target effects across a panel of scientifically justified cell lines. We present detailed protocols for assessing cell viability, target engagement, and apoptosis induction, alongside a comparative analysis with established HCN channel inhibitors. This guide is intended for researchers in pharmacology, drug discovery, and cell biology seeking to thoroughly characterize novel small molecules.

Introduction: The Scientific Context

This compound is a benzazepine derivative primarily known as a synthetic precursor in the manufacturing of Ivabradine.[3] Ivabradine is a clinically approved medication that exerts its therapeutic effect by selectively inhibiting the "funny" current (If) in the sinoatrial node of the heart, thereby reducing heart rate without impacting myocardial contractility.[6][7] This current is mediated by HCN channels, a family of ion channels crucial for rhythmic electrical activity in both cardiac pacemaker cells and neurons.[8]

The structural backbone shared with Ivabradine raises a critical scientific question: does this precursor possess intrinsic biological activity at the HCN channel target? Characterizing such activity is vital for understanding the complete pharmacological profile of Ivabradine and for identifying potential novel modulators of HCN channels.

The Target: Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

HCN channels are a unique class of ion channels that are activated by membrane hyperpolarization and are further modulated by cyclic nucleotides like cAMP.[9] Four isoforms (HCN1-4) have been identified, with distinct expression patterns and physiological roles:

  • HCN4: The predominant isoform in the sinoatrial node, making it the primary target for cardiac pacemaker modulation.[7]

  • HCN1 & HCN2: Widely expressed in the central and peripheral nervous systems, playing roles in neuronal excitability, pain sensation, and epilepsy.[8][]

  • HCN3: Less characterized but also found in the heart and nervous system.

  • Aberrant Expression: Recent studies have shown overexpression of HCN channels, particularly HCN2 and HCN3, in certain cancers like triple-negative breast cancer (TNBC), linking them to cell proliferation and survival.[11]

The diverse expression and function of HCN isoforms underscore the necessity of evaluating the activity of a potential modulator across different cell types to understand its isoform selectivity and potential therapeutic applications or side effects.

HCN_Channel_Mechanism cluster_membrane Cell Membrane HCN_Channel HCN Channel Intracellular Extracellular Ions Na+ / K+ Influx (If Current) HCN_Channel:p_out->Ions Allows Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN_Channel:p_out Activates cAMP cAMP cAMP->HCN_Channel:p_in Modulates Compound 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one (Hypothesized Blocker) Compound->HCN_Channel:p_in Inhibits

Caption: Hypothesized mechanism of HCN channel inhibition.

Experimental Design: A Multi-Cell Line Approach

To robustly cross-validate the activity of this compound, we propose a tiered experimental approach using a carefully selected panel of human cell lines. This strategy allows for the assessment of activity in relevant physiological contexts and provides insights into potential selectivity.

Rationale for Cell Line Selection

The choice of cell lines is paramount for generating meaningful and translatable data. Our panel is designed to cover key areas of HCN channel function:

  • AC16 (Human Cardiomyocytes): An immortalized human cardiomyocyte cell line that endogenously expresses HCN channels, particularly HCN4. This line serves as a physiologically relevant model to test for the compound's primary, heart-rate-related activity.

  • SH-SY5Y (Human Neuroblastoma): A well-characterized neuronal cell line known to express functional HCN1 and HCN2 channels. This allows for the evaluation of potential neuroactivity, a key consideration for any HCN modulator.[8]

  • MDA-MB-231 (Triple-Negative Breast Cancer): A cancer cell line where HCN channel expression has been linked to pathology. Ivabradine has been shown to synergize with PARP inhibitors in TNBC models, making this a relevant line to explore potential anti-cancer applications.[11][12]

  • HEK293 (Human Embryonic Kidney): This line exhibits very low to negligible endogenous HCN channel expression. It serves as an ideal negative control to identify off-target cytotoxic effects. Furthermore, it can be used for heterologous expression of individual HCN isoforms (HCN1, HCN2, HCN4) to precisely determine isoform-specific activity.

Selection of Comparator Compounds

Context is critical in pharmacology. The activity of our test compound will be benchmarked against well-established HCN channel inhibitors:

  • Ivabradine: The parent drug, serving as the primary positive control and benchmark for potency and efficacy.[4][13]

  • ZD7288: A potent and widely used research tool that blocks all HCN isoforms, providing a reference for pan-HCN inhibition.[]

  • Vehicle Control (0.1% DMSO): The universal negative control to account for any effects of the solvent used to dissolve the compounds.

Experimental Workflow

Our validation process follows a logical progression from broad cytotoxicity screening to specific target engagement and downstream functional effects.

Experimental_Workflow start Compound Preparation (Test + Comparators) tier1 Tier 1: Viability & Cytotoxicity (MTS Assay) start->tier1 cell_culture Cell Line Panel Culture (AC16, SH-SY5Y, MDA-MB-231, HEK293) cell_culture->tier1 tier2 Tier 2: Target Engagement (Membrane Potential Assay) tier1->tier2 If non-specific cytotoxicity is low analysis Data Analysis & Comparison (IC50/EC50 Determination) tier1->analysis tier3 Tier 3: Apoptosis Induction (Caspase-Glo 3/7 Assay) tier2->tier3 Correlate with functional effect tier2->analysis tier3->analysis conclusion Conclusion on Cross-Cell Line Activity & Selectivity Profile analysis->conclusion

Caption: Tiered experimental workflow for compound validation.

Core Experiments and Expected Outcomes

This section details the primary assays for characterization and presents hypothetical data to illustrate expected comparative outcomes.

Tier 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the concentration range over which the compound affects cell metabolic activity and to identify non-specific cytotoxicity. This is a crucial first step to ensure that subsequent assay results are not confounded by broad cell death.

Method: The MTS assay, a colorimetric method that measures the reduction of a tetrazolium salt by metabolically active cells into a soluble formazan product.[14] A decrease in signal indicates reduced cell viability or proliferation.

Expected Outcomes: We expect the test compound and the positive controls (Ivabradine, ZD7288) to show minimal impact on the viability of the negative control HEK293 cells, indicating low general cytotoxicity. In HCN-expressing lines (AC16, SH-SY5Y, MDA-MB-231), a reduction in viability may be observed at higher concentrations, potentially linked to the physiological role of HCN channels in these cells.

Table 1: Hypothetical IC50 Values for Cell Viability (MTS Assay) IC50 represents the concentration of compound required to inhibit cell viability by 50%. Data are presented as Mean ± SD (µM).

CompoundAC16 (Cardiomyocyte)SH-SY5Y (Neuronal)MDA-MB-231 (Cancer)HEK293 (Control)
This compound 75.2 ± 5.195.8 ± 8.360.5 ± 4.9> 200
Ivabradine (Positive Control) 55.6 ± 4.270.1 ± 6.545.3 ± 3.8> 200
ZD7288 (Positive Control) 25.3 ± 2.130.7 ± 2.922.1 ± 1.8> 150
Vehicle (0.1% DMSO) No EffectNo EffectNo EffectNo Effect

Interpretation: The hypothetical data suggests that the test compound has modest activity, being less potent than Ivabradine and ZD7288. Crucially, its high IC50 in HEK293 cells suggests that the observed effects in other lines are likely target-related rather than due to non-specific toxicity.

Tier 2: Functional Target Engagement Assay

Objective: To functionally assess the inhibition of cation influx through HCN channels. Since HCN channels contribute to the resting membrane potential, their inhibition can be detected using membrane potential-sensitive dyes.[15]

Method: A fluorescent membrane potential assay. Cells are loaded with a dye that reports changes in membrane potential. The assay is conducted under conditions that promote HCN channel opening (e.g., hyperpolarizing buffer). A compound that blocks HCN channels will prevent the depolarizing influx of cations, resulting in a measurable change in fluorescence.

Expected Outcomes: The test compound should elicit a dose-dependent change in membrane potential in HCN-expressing cells but not in HEK293 cells. The potency (EC50) can be directly compared to Ivabradine and ZD7288 to rank its efficacy as an HCN channel blocker.

Table 2: Hypothetical EC50 Values for HCN Channel Functional Inhibition (Membrane Potential Assay) EC50 represents the concentration of compound required to elicit a half-maximal response. Data are presented as Mean ± SD (µM).

CompoundAC16 (Cardiomyocyte)SH-SY5Y (Neuronal)MDA-MB-231 (Cancer)HEK293 (Control)
This compound 35.1 ± 3.252.4 ± 4.841.9 ± 3.5No Effect
Ivabradine (Positive Control) 10.2 ± 0.915.8 ± 1.412.5 ± 1.1No Effect
ZD7288 (Positive Control) 1.8 ± 0.22.5 ± 0.32.1 ± 0.2No Effect
Vehicle (0.1% DMSO) No EffectNo EffectNo EffectNo Effect

Interpretation: This data would confirm that the test compound functionally engages the HCN channel target in a manner consistent with inhibition. The higher EC50 values compared to the controls suggest it is a weaker inhibitor. The lack of effect in HEK293 cells provides strong evidence of target specificity.

Tier 3: Apoptosis Induction Assessment

Objective: To determine if target engagement and reduced cell viability are linked to the induction of programmed cell death (apoptosis). This is particularly relevant for the cancer cell line context.

Method: The Caspase-Glo® 3/7 Assay, a luminescent assay that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[16][17] An increase in luminescence indicates activation of apoptosis.

Expected Outcomes: For cancer cells like MDA-MB-231, which may rely on HCN channel activity for survival, inhibition is expected to induce apoptosis.[11] Some level of apoptosis might be seen in other cell lines at high concentrations, but the effect should be most pronounced where cell viability was most impacted.

Table 3: Hypothetical Fold-Increase in Caspase-3/7 Activity Data represents the fold-increase in luminescence over vehicle control at a fixed concentration (e.g., 50 µM) after 48 hours. Mean ± SD.

CompoundAC16 (Cardiomyocyte)SH-SY5Y (Neuronal)MDA-MB-231 (Cancer)HEK293 (Control)
This compound 1.5 ± 0.21.3 ± 0.14.8 ± 0.51.1 ± 0.1
Ivabradine (Positive Control) 1.8 ± 0.31.5 ± 0.26.5 ± 0.71.0 ± 0.1
ZD7288 (Positive Control) 2.5 ± 0.42.1 ± 0.38.2 ± 0.91.2 ± 0.2
Vehicle (0.1% DMSO) 1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1

Interpretation: The significant induction of apoptosis specifically in the MDA-MB-231 cancer cell line suggests that HCN inhibition is a viable mechanism for inducing cell death in this context. The minimal effect on other lines at this concentration aligns with the viability data and supports a potential therapeutic window.

Detailed Experimental Methodologies

Scientific integrity requires reproducible methods. The following protocols are provided as a guide for executing the described experiments.

Protocol: MTS Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound and controls in culture medium.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and media-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well according to the manufacturer's instructions.[14]

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: After subtracting the background (media-only wells), normalize the data to the vehicle control (defined as 100% viability). Plot the normalized values against the log of compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol: Membrane Potential Assay
  • Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash cells with a physiological buffer (e.g., HBSS). Add 100 µL of buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) and incubate as per the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Compound Plating: In a separate 96-well plate, prepare 4X final concentrations of the test compounds in a hyperpolarizing buffer (low K+, high Na+).

  • Data Acquisition: Place the cell plate into a fluorescence plate reader equipped with liquid handling (e.g., a FlexStation or similar).

  • Assay Execution:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 50 µL of the 4X compound solution to the cell plate.

    • Immediately begin reading the fluorescence signal continuously for 2-5 minutes to capture the kinetic response of channel inhibition.

  • Analysis: Calculate the change in fluorescence (ΔRFU) from baseline. Plot ΔRFU against the log of compound concentration to determine EC50 values.

Protocol: Caspase-Glo® 3/7 Apoptosis Assay
  • Cell Seeding and Dosing: Follow steps 1-3 of the MTS protocol (Section 4.1).

  • Incubation: Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.[16]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Analysis: After subtracting background, express the data as a fold-change in luminescence relative to the vehicle-treated control wells.

Conclusion

This guide provides a systematic and robust strategy for the cross-validation of this compound. By employing a diverse panel of cell lines and a tiered assay approach, researchers can effectively:

  • Confirm On-Target Activity: Differentiate between specific HCN channel modulation and non-specific cytotoxicity.

  • Profile Selectivity: Gain preliminary insights into potential isoform or tissue selectivity by comparing effects across cardiac, neuronal, and cancer cell models.

  • Establish a Pharmacological Profile: Quantitatively compare the potency and efficacy of the test compound against established benchmarks like Ivabradine.

  • Elucidate Downstream Effects: Connect target engagement with functional cellular outcomes such as apoptosis.

The presented methodologies, when executed with the appropriate controls, form a self-validating system that ensures high confidence in the generated data. The results of such a study would be invaluable in determining whether this compound is merely an inactive precursor or a novel pharmacological tool with its own unique activity profile.

References

  • Wikipedia. (n.d.). Ivabradine. Retrieved from [Link]

  • Tardif, J. C. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(11), 748–759. Retrieved from [Link]

  • Sardu, C., et al. (2016). The Biological Effects of Ivabradine in Cardiovascular Disease. Journal of Cardiovascular Development and Disease, 3(4), 36. Retrieved from [Link]

  • Olshansky, B., et al. (2023). Ivabradine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ivabradine Hydrochloride? Retrieved from [Link]

  • Patsnap Synapse. (2024). What are HCN channels blockers and how do they work? Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Otava Chemicals. (n.d.). HCN Channel Blocker Library. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and action mechanisms of HCN channel inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Wang, Y., et al. (2025). Ivabradine induces RAD51 degradation, potentiating PARP inhibitor efficacy in non-germline BRCA pathogenic variant triple-negative breast cancer. Journal of Translational Medicine, 23(1), 123. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use? Retrieved from [Link]

  • ResearchGate. (2016). The Biological Effects of Ivabradine in Cardiovascular Disease. Retrieved from [Link]

  • PubMed. (2025). Ivabradine induces RAD51 degradation, potentiating PARP inhibitor efficacy in non-germline BRCA pathogenic variant triple-negative breast cancer. Retrieved from [Link]

  • LookChem. (n.d.). Cas 148870-57-9, 7,8-Dimethoxy-3-(3-iodopropyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ivabradine. PubChem Compound Summary for CID 132999. Retrieved from [Link]

  • PubMed. (2001). Assay technologies for screening ion channel targets. Retrieved from [Link]

  • PubMed. (2025). Ivabradine as a Cardio-Protective Agent Against Anthracycline-Induced Cardiotoxicity: A Narrative Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Ion Channel Screening. In Assay Guidance Manual. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • Gsrs. (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. Retrieved from [Link]

  • Nia Innovation. (n.d.). This compound. Retrieved from [Link]

Sources

A Comparative Guide to Confirming Target Engagement of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Ivabradine) in Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, unequivocally demonstrating that a compound interacts with its intended molecular target within a cellular context is a cornerstone of modern pharmacology. This guide provides an in-depth comparison of state-of-the-art methodologies for confirming the target engagement of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, a compound widely known as Ivabradine.[1] The primary pharmacological action of Ivabradine is the selective inhibition of the "funny" current (If) in the sinoatrial node, which is crucial for regulating heart rate.[2] This current is mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated channel 4 (HCN4).[3][4][5] Therefore, confirming target engagement for Ivabradine is synonymous with demonstrating its direct interaction with HCN4 channels in a cellular environment.

This guide will dissect and compare three orthogonal approaches: direct functional measurement via electrophysiology, biophysical assessment of target stabilization using the Cellular Thermal Shift Assay (CETSA), and a high-throughput fluorescence-based method. Each section will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your experimental design.

The Gold Standard: Electrophysiological Assessment of HCN4 Inhibition

Directly measuring the functional consequences of a compound's interaction with an ion channel is the most definitive method for confirming target engagement. For Ivabradine, this involves patch-clamp electrophysiology to record the If/Ih current mediated by HCN4 channels.

Expertise & Experience: The principle behind this technique is to electrically isolate a single cell expressing the target ion channel and measure the ionic currents flowing across the cell membrane in response to controlled voltage changes. The specific inhibition of the HCN4-mediated current by Ivabradine provides direct evidence of target engagement.[2][6] This approach not only confirms binding but also provides rich functional data on the mechanism of inhibition (e.g., state-dependency).[3][4]

Trustworthiness: The self-validating nature of this protocol lies in the specific electrophysiological signature of the If/Ih current and its known modulation by Ivabradine. A dose-dependent reduction in the current amplitude upon application of Ivabradine, with appropriate positive and negative controls, provides a high degree of confidence in the results.

Experimental Workflow: Patch-Clamp Electrophysiology

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Compound Application & Data Acquisition prep1 Culture HEK293 cells stably expressing human HCN4 prep2 Plate cells onto glass coverslips prep1->prep2 rec1 Mount coverslip on microscope stage and perfuse with external solution prep2->rec1 rec2 Establish whole-cell patch-clamp configuration rec1->rec2 rec3 Apply voltage-clamp protocol to elicit If/Ih currents rec2->rec3 rec4 Record baseline HCN4 currents rec3->rec4 drug1 Perfuse cells with increasing concentrations of Ivabradine rec4->drug1 drug2 Record HCN4 currents at each concentration drug1->drug2 drug3 Analyze current inhibition to determine IC50 drug2->drug3

Caption: Workflow for patch-clamp electrophysiology to measure Ivabradine's effect on HCN4 channels.

Detailed Protocol: Whole-Cell Patch-Clamp Recording of HCN4 Currents

  • Cell Culture: Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing the human HCN4 channel. Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure continued expression of HCN4.

  • Cell Plating: 24-48 hours prior to the experiment, plate the cells onto glass coverslips at a low density to allow for easy isolation of single cells for patching.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit the characteristic If/Ih current. A typical protocol involves holding the cell at -40 mV and applying hyperpolarizing steps from -50 mV to -130 mV in 10 mV increments for 2-3 seconds.

  • Data Acquisition and Analysis:

    • Record baseline currents in the absence of any compound.

    • Perfuse the recording chamber with external solution containing increasing concentrations of Ivabradine (e.g., 0.1, 0.3, 1, 3, 10 µM).

    • Allow the effect of each concentration to reach a steady state before recording.

    • Measure the amplitude of the steady-state current at the end of the hyperpolarizing pulse for each voltage step.

    • Plot the percentage of current inhibition as a function of Ivabradine concentration and fit the data with a Hill equation to determine the half-maximal inhibitory concentration (IC50).

Biophysical Confirmation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a more physiological setting, including intact cells and even tissues.[7][8] It relies on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[9]

Expertise & Experience: This method provides a direct biophysical readout of the interaction between Ivabradine and HCN4. By heating cell lysates or intact cells to a range of temperatures, one can generate a "melting curve" for the target protein. A shift in this curve in the presence of a ligand indicates a direct binding event.[10] Recent advancements in CETSA, coupled with mass spectrometry (Thermal Proteome Profiling or TPP), allow for the simultaneous assessment of target engagement and off-target effects across the proteome.[11]

Trustworthiness: The internal validation of CETSA comes from the dose-dependent thermal stabilization of HCN4 by Ivabradine. Including a vehicle control and a known non-binding compound provides the necessary negative controls. The specificity is further enhanced when using a targeted protein detection method like Western blotting with a validated HCN4 antibody.

Experimental Workflow: CETSA

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis treat1 Culture cells expressing HCN4 treat2 Treat cells with Ivabradine or vehicle control treat1->treat2 heat1 Aliquot cell suspension treat2->heat1 heat2 Heat aliquots to a range of temperatures heat1->heat2 ana1 Lyse cells and separate soluble and aggregated fractions heat2->ana1 ana2 Run soluble fractions on SDS-PAGE ana1->ana2 ana3 Western blot for HCN4 ana2->ana3 ana4 Quantify band intensities and plot melting curves ana3->ana4

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to detect Ivabradine-HCN4 engagement.

Detailed Protocol: Western Blot-Based CETSA for HCN4

  • Cell Culture and Treatment: Culture HEK293 cells stably expressing HCN4 to near confluency. Treat the cells with a saturating concentration of Ivabradine (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Cell Harvesting and Aliquoting: Harvest the cells by gentle scraping and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors. Aliquot the cell suspension into multiple PCR tubes, one for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a specific temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HCN4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis:

    • Detect the chemiluminescent signal and quantify the band intensities.

    • For each treatment group (vehicle and Ivabradine), plot the normalized band intensity as a function of temperature to generate melting curves.

    • A rightward shift in the melting curve for the Ivabradine-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.

High-Throughput Screening: Fluorescence-Based Assays

For screening larger compound libraries or for a more streamlined approach, fluorescence-based assays offer a higher throughput alternative to electrophysiology and traditional CETSA. These assays often utilize membrane potential-sensitive dyes.

Expertise & Experience: The rationale here is that blocking the depolarizing If/Ih current with Ivabradine will lead to a hyperpolarization of the cell membrane. This change in membrane potential can be detected by specific fluorescent dyes that exhibit a change in fluorescence intensity in response to voltage changes.[12] This method provides a functional readout of target engagement in a high-throughput format.

Trustworthiness: The assay's reliability is established by demonstrating a dose-dependent change in fluorescence in response to Ivabradine. The use of known HCN channel blockers (e.g., ZD7288) as positive controls and inactive compounds as negative controls is crucial for validation. Additionally, demonstrating that the fluorescence signal is absent in cells not expressing HCN4 confirms the target-specificity of the assay.

Experimental Workflow: Fluorescence-Based Membrane Potential Assay

cluster_prep Assay Preparation cluster_treatment Compound Addition cluster_readout Fluorescence Reading & Analysis prep1 Plate HCN4-expressing cells in a multi-well plate prep2 Load cells with a membrane potential-sensitive dye prep1->prep2 treat1 Add Ivabradine or control compounds to the wells prep2->treat1 treat2 Incubate to allow for compound action treat1->treat2 read1 Measure fluorescence intensity using a plate reader treat2->read1 read2 Calculate dose-response curves and EC50 values read1->read2

Caption: Workflow for a fluorescence-based membrane potential assay to assess HCN4 channel block.

Detailed Protocol: Membrane Potential-Sensitive Dye Assay

  • Cell Plating: Plate HEK293 cells stably expressing HCN4 in a 96- or 384-well black, clear-bottom microplate. Allow the cells to adhere and form a confluent monolayer.

  • Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit). Remove the cell culture medium and add the dye solution to each well. Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.

  • Compound Preparation: Prepare a serial dilution of Ivabradine and control compounds in the assay buffer provided with the kit.

  • Assay Execution and Readout:

    • Place the microplate into a fluorescence plate reader (e.g., a FLIPR instrument).

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the compound dilutions to the respective wells.

    • Continuously monitor the fluorescence intensity over time. Inhibition of the HCN4 channel by Ivabradine will prevent the basal depolarizing current, leading to a change in fluorescence.

  • Data Analysis:

    • Determine the change in fluorescence for each well.

    • Plot the change in fluorescence as a function of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC50).

Comparative Analysis of Methodologies

To aid in the selection of the most appropriate method for your research needs, the following table summarizes the key performance characteristics of each approach.

Methodology Principle Throughput Data Output Advantages Disadvantages
Patch-Clamp Electrophysiology Direct measurement of ion channel currentsLowFunctional (IC50, mechanism of action)Gold standard, high information content, direct functional dataTechnically demanding, low throughput, requires specialized equipment
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target proteinMediumBiophysical (thermal shift, dose-response)In-cell/in-tissue measurement, no protein modification needed, proteome-wide capability with MSIndirect measure of binding, may not work for all targets, requires specific antibodies or MS
Fluorescence-Based Assay Detection of changes in membrane potentialHighFunctional (EC50)High throughput, amenable to automation, less technically demandingIndirect functional readout, potential for dye-related artifacts, less mechanistic detail
Conclusion

Confirming the target engagement of this compound (Ivabradine) with its intended target, the HCN4 channel, is a critical step in both basic research and clinical development. The choice of methodology depends on the specific research question, available resources, and desired throughput. Electrophysiology provides unparalleled detail on the functional consequences of binding, making it the gold standard for mechanistic studies. CETSA offers a robust biophysical confirmation of target engagement in a native cellular environment, with the potential for proteome-wide selectivity profiling. For large-scale screening efforts, fluorescence-based assays provide a reliable and high-throughput solution. By employing a combination of these orthogonal approaches, researchers can build a comprehensive and compelling case for the on-target activity of Ivabradine and other HCN4-targeting compounds.

References

  • Bucchi, A., Barbuti, A., & DiFrancesco, D. (2013). Identification of the molecular site of ivabradine binding to HCN4 channels. Pflügers Archiv - European Journal of Physiology, 465(1), 125-135. [Link]

  • Saponaro, A., et al. (2024). Structural determinants of ivabradine block of the open pore of HCN4. Proceedings of the National Academy of Sciences, 121(27), e2402259121. [Link]

  • Bunnage, M. E., & Gilbert, A. M. (2015). Determining target engagement in living systems. Nature chemical biology, 11(8), 547-553. [Link]

  • Gesner, E. M., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159858. [Link]

  • Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell chemical biology, 23(4), 435-441. [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Cellular thermal shift assay. In Wikipedia. [Link]

  • Tolvanen, M. (2022). Current Advances in CETSA. Frontiers in Cell and Developmental Biology, 10, 908778. [Link]

  • Cederbrant, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(10), 2886-2896. [Link]

  • Camm, A. J., & Savelieva, I. (2008). I f inhibition with ivabradine: electrophysiological effects and safety. Drugs, 68(2), 15-25. [Link]

  • Nazzaro, M., et al. (2021). Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(5), 639-649. [Link]

  • PubChem. (n.d.). Ivabradine. National Center for Biotechnology Information. Retrieved from [Link]

  • Barbuti, A., Bucchi, A., & DiFrancesco, D. (2007). Heteromeric HCN1–HCN4 channels: a comparison with native pacemaker channels from the rabbit sinoatrial node. The Journal of physiology, 578(Pt 2), 435-447. [Link]

  • Baruscotti, M., et al. (2019). Clinical and Electrophysiological Correlates of Incessant Ivabradine-Sensitive Atrial Tachycardia. Circulation, 140(11), 903-914. [Link]

  • Verkerk, A. O., et al. (2009). Selective heart rate reduction with ivabradine slows ischaemia-induced electrophysiological changes and reduces ischaemia-reperfusion-induced ventricular arrhythmias. Europace : European pacing, arrhythmias, and cardiac electrophysiology : journal of the working groups on cardiac pacing, arrhythmias, and cardiac cellular electrophysiology of the European Society of Cardiology, 11(8), 1092-1100. [Link]

  • Gonzalez, D. M., et al. (2020). A Novel High-Throughput Screening Assay for HCN Channel Blocker Using Membrane Potential-Sensitive Dye and FLIPR. SLAS discovery : advancing life sciences R&D, 25(8), 920-929. [Link]

Sources

head-to-head comparison of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of cardiovascular therapeutics, the quest for targeted and well-tolerated agents remains a paramount objective. This guide provides a comprehensive head-to-head comparison of Ivabradine (known chemically as 7,8-dimethoxy-3-[3-({(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)(methyl)amino]propyl-1,3-dihydro-2H-3-benzazepin-2-one), a selective If current inhibitor, with the established standard-of-care drugs for stable angina and chronic heart failure. As we dissect the mechanistic nuances and critically evaluate the supporting experimental data, this document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals. Our analysis will be grounded in the principles of scientific integrity, offering field-proven insights into the experimental choices that underpin our current understanding.

Mechanistic Deep Dive: A Tale of Two Approaches to Heart Rate Reduction

The cornerstone of managing both stable angina and chronic heart failure often involves modulating cardiac workload, with heart rate being a critical determinant of myocardial oxygen demand.[1] While both Ivabradine and standard-of-care drugs like beta-blockers and certain calcium channel blockers achieve heart rate reduction, their mechanisms of action are fundamentally distinct, leading to different physiological consequences.

Ivabradine: The Selective If Current Inhibitor

Ivabradine's novelty lies in its specific inhibition of the "funny" current (If) in the sinoatrial (SA) node, the heart's natural pacemaker.[1] The If current is a mixed sodium-potassium inward current that plays a crucial role in the diastolic depolarization phase of the SA node action potential. By selectively blocking this channel, Ivabradine slows the rate of diastolic depolarization, thereby reducing the heart rate without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[2][3] This targeted action is a key differentiator from other heart rate-lowering agents.

cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell If_Channel Funny Channel (If) (HCN Channel) Diastolic_Depolarization Slow Diastolic Depolarization If_Channel->Diastolic_Depolarization Initiates Action_Potential Action Potential Firing Rate Diastolic_Depolarization->Action_Potential Determines Heart_Rate Heart Rate Action_Potential->Heart_Rate Sets Ivabradine Ivabradine Ivabradine->If_Channel Selectively Inhibits caption Figure 1: Mechanism of Action of Ivabradine.

Figure 1: Mechanism of Action of Ivabradine.
Standard-of-Care: Beta-Blockers and Calcium Channel Blockers

Beta-adrenergic receptor blockers (beta-blockers), such as metoprolol and atenolol, are a cornerstone of cardiovascular therapy. They competitively inhibit the effects of catecholamines (epinephrine and norepinephrine) at β1-adrenergic receptors in the heart. This leads to a decrease in heart rate, myocardial contractility, and blood pressure.

Non-dihydropyridine calcium channel blockers, like diltiazem and verapamil, also reduce heart rate by slowing conduction through the atrioventricular (AV) node and decreasing the firing rate of the SA node. They achieve this by blocking L-type calcium channels, which are crucial for cardiac muscle contraction and electrical conduction.

cluster_Cardiomyocyte Cardiomyocyte & Pacemaker Cells Beta_Receptor β1-Adrenergic Receptor Heart_Rate_Contractility Heart Rate & Myocardial Contractility Beta_Receptor->Heart_Rate_Contractility Increase Calcium_Channel L-type Calcium Channel Calcium_Channel->Heart_Rate_Contractility Increase Catecholamines Catecholamines Catecholamines->Beta_Receptor Activate Beta_Blockers Beta_Blockers Beta_Blockers->Beta_Receptor Block CCBs Non-dihydropyridine Calcium Channel Blockers CCBs->Calcium_Channel Block caption Figure 2: Mechanism of Standard-of-Care Heart Rate-Lowering Drugs.

Figure 2: Mechanism of Standard-of-Care Heart Rate-Lowering Drugs.

The key distinction is the broader spectrum of activity of standard-of-care drugs, which can sometimes lead to undesirable side effects such as negative inotropy (reduced contractility) and bronchoconstriction (with non-selective beta-blockers).[2] Ivabradine's targeted action on the SA node avoids these effects.[3]

Head-to-Head Preclinical Evidence: Unveiling Intrinsic Pharmacological Differences

Preclinical models provide a controlled environment to dissect the direct pharmacological effects of therapeutic agents on the cardiovascular system.

Myocardial Oxygen Consumption and Diastolic Time

A crucial aspect of anti-anginal efficacy is the reduction of myocardial oxygen consumption (MVO2). In a study on exercising dogs, Ivabradine demonstrated a dose-dependent reduction in MVO2 that was linearly correlated with the reduction in heart rate.[4] Importantly, this effect was achieved without altering myocardial contractility.[4] In contrast, while beta-blockers also reduce MVO2, their negative inotropic effects can contribute to this reduction, a factor that may be undesirable in certain patient populations.[2]

Furthermore, the same study highlighted that Ivabradine dose-dependently increases diastolic time, the period during which the majority of coronary blood flow occurs.[4] This is a direct consequence of heart rate reduction and is critical for improving myocardial perfusion, especially in the context of stable angina.

Comparative Hemodynamics

A head-to-head study in healthy volunteers comparing single oral doses of Ivabradine (30 mg) and propranolol (40 mg) revealed that both drugs similarly decreased heart rate and rate-pressure product (an index of MVO2) at rest and during exercise.[2] However, propranolol was associated with a greater decrease in cardiac index, suggesting a more pronounced negative effect on overall cardiac function compared to Ivabradine.[2]

Table 1: Preclinical and Early Clinical Hemodynamic Comparison

ParameterIvabradinePropranolol (Beta-Blocker)
Heart Rate DecreasedDecreased
Myocardial Oxygen Consumption Decreased (linearly with HR)Decreased
Myocardial Contractility No significant effectDecreased
Diastolic Time IncreasedIncreased
Cardiac Index No significant effectDecreased

Clinical Efficacy in Stable Angina: A Comparative Overview

The clinical development of Ivabradine for stable angina has included several key trials, some of which provide direct or indirect comparisons with standard-of-care beta-blockers.

The ASSOCIATE Trial: Ivabradine as Add-on Therapy to Beta-Blockers

The ASSOCIATE trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy of Ivabradine in patients with chronic stable angina who were already receiving atenolol (a beta-blocker).[5] The results demonstrated that the addition of Ivabradine (5 to 7.5 mg twice daily) significantly improved exercise tolerance test (ETT) parameters compared to placebo, including total exercise duration, time to limiting angina, and time to angina onset.[5] This provides strong evidence for the complementary role of Ivabradine in patients inadequately controlled by beta-blockers alone.

Direct Comparison with Beta-Blockers

While large-scale head-to-head trials are limited, some studies have directly compared the anti-anginal efficacy of Ivabradine with beta-blockers. A prospective, randomized, open-label clinical trial comparing Ivabradine with metoprolol in patients with stable angina found that Ivabradine was non-inferior and potentially superior in reducing angina attacks and nitroglycerin consumption, with a more favorable tolerability profile, particularly concerning fatigue.[6]

Table 2: Clinical Efficacy in Stable Angina (Selected Endpoints)

EndpointIvabradineMetoprolol (Beta-Blocker)
Reduction in Angina Attacks Significant reductionSignificant reduction
Nitroglycerin Consumption Significant reductionSignificant reduction
Exercise Tolerance ImprovedImproved
Tolerability (Fatigue) Lower incidenceHigher incidence

Clinical Efficacy in Chronic Heart Failure: The SHIFT Trial

The landmark Systolic Heart Failure Treatment with the If Inhibitor Ivabradine Trial (SHIFT) was a large-scale, randomized, double-blind, placebo-controlled study that established the role of Ivabradine in the management of chronic heart failure with reduced ejection fraction (HFrEF).[7]

SHIFT Trial Design and Key Findings

The SHIFT trial enrolled patients with symptomatic HFrEF, a left ventricular ejection fraction (LVEF) of 35% or less, and a resting heart rate of 70 beats per minute or higher, who were on optimal standard therapy, including beta-blockers.[4][7] The primary composite endpoint was cardiovascular death or hospital admission for worsening heart failure.

The trial demonstrated that Ivabradine significantly reduced the primary composite endpoint by 18% compared to placebo.[8] This benefit was primarily driven by a reduction in hospitalizations for worsening heart failure and deaths due to heart failure.[8]

Table 3: Key Outcomes of the SHIFT Trial

OutcomeIvabradine GroupPlacebo GroupHazard Ratio (95% CI)P-value
Primary Composite Endpoint 24.5%28.7%0.82 (0.75-0.90)<0.0001
Hospitalization for Worsening HF 16.5%21.0%0.74 (0.66-0.83)<0.0001
Death from Heart Failure 3.9%5.1%0.74 (0.58-0.94)0.014

Experimental Protocols: A Guide to Reproducible Research

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key preclinical and clinical assessments.

Preclinical Assessment of Anti-Anginal Efficacy: The Langendorff Isolated Heart Model

The Langendorff preparation is a classic ex vivo method to assess the direct effects of a drug on cardiac function, independent of systemic influences.[9]

Start Start Isolate_Heart Isolate Rodent Heart Start->Isolate_Heart Cannulate_Aorta Cannulate Aorta Isolate_Heart->Cannulate_Aorta Retrograde_Perfusion Initiate Retrograde Perfusion (Krebs-Henseleit Buffer) Cannulate_Aorta->Retrograde_Perfusion Stabilize Stabilize Heart (Constant Pressure/Flow) Retrograde_Perfusion->Stabilize Record_Baseline Record Baseline Parameters (HR, LVDP, dP/dt) Stabilize->Record_Baseline Administer_Drug Administer Test Compound (e.g., Ivabradine, Metoprolol) Record_Baseline->Administer_Drug Induce_Ischemia Induce Global Ischemia (Stop Perfusion) Administer_Drug->Induce_Ischemia Reperfusion Initiate Reperfusion Induce_Ischemia->Reperfusion Record_Post_Ischemia Record Post-Ischemic Functional Recovery Reperfusion->Record_Post_Ischemia End End Record_Post_Ischemia->End caption Figure 3: Workflow for Langendorff Isolated Heart Perfusion Experiment.

Figure 3: Workflow for Langendorff Isolated Heart Perfusion Experiment.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize a rodent (e.g., rat, rabbit) and administer heparin to prevent coagulation.

  • Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Aortic Cannulation: Cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Retrograde Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) or flow rate.

  • Instrumentation: Place a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt).

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes).

  • Baseline Recording: Record baseline hemodynamic parameters (heart rate, LVDP, +dP/dtmax, -dP/dtmin).

  • Drug Administration: Introduce the test compound (Ivabradine or a standard-of-care drug) into the perfusate at various concentrations.

  • Ischemia-Reperfusion Injury (Optional): Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes), followed by reperfusion.

  • Data Analysis: Compare the effects of the different drugs on baseline cardiac function and recovery from ischemia-reperfusion injury.

Clinical Assessment of Stable Angina: The Standardized Exercise Treadmill Test (ETT)

The ETT is a cornerstone for the objective assessment of anti-anginal drug efficacy in a clinical setting.[10]

Step-by-Step Protocol (Bruce Protocol Example):

  • Patient Preparation: Ensure the patient has abstained from caffeine and smoking for at least 3 hours prior to the test. Obtain informed consent and a baseline 12-lead ECG and blood pressure reading.

  • Electrode Placement: Place electrodes for continuous 12-lead ECG monitoring.

  • Treadmill Protocol: The standard Bruce protocol consists of 3-minute stages with increasing speed and incline.

    • Stage 1: 1.7 mph at a 10% grade.

    • Stage 2: 2.5 mph at a 12% grade.

    • Stage 3: 3.4 mph at a 14% grade (and so on).

  • Monitoring: Continuously monitor the patient's ECG, heart rate, blood pressure, and any reported symptoms (e.g., chest pain, dyspnea).

  • Endpoints: The test is terminated if the patient experiences limiting angina, significant ECG changes (e.g., >1mm ST-segment depression), a drop in systolic blood pressure, or reaches their target heart rate.

  • Data Collection: Record the total exercise duration, time to onset of angina, and time to 1mm ST-segment depression.

  • Comparative Analysis: In a clinical trial setting, these parameters are compared between treatment groups (e.g., Ivabradine vs. placebo or an active comparator) at baseline and after a defined treatment period.

Assessment of Left Ventricular Function in Heart Failure: Echocardiography in a Preclinical Model

Echocardiography is a non-invasive imaging technique widely used to assess cardiac structure and function in animal models of heart failure.[7][11]

Start Start Anesthetize Anesthetize Rodent Start->Anesthetize Position Position in Supine or Slightly Lateral Decubitus Anesthetize->Position Acquire_Images Acquire Parasternal Long-Axis & Short-Axis Views Position->Acquire_Images Measure_Dimensions Measure Left Ventricular Internal Dimensions (Diastole & Systole) Acquire_Images->Measure_Dimensions Calculate_EF Calculate Ejection Fraction (EF) & Fractional Shortening (FS) Measure_Dimensions->Calculate_EF Assess_Diastolic_Function Assess Diastolic Function (Doppler Imaging) Calculate_EF->Assess_Diastolic_Function End End Assess_Diastolic_Function->End caption Figure 4: Workflow for Echocardiographic Assessment of LV Function.

Figure 4: Workflow for Echocardiographic Assessment of LV Function.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and place it on a heated platform to maintain body temperature.

  • Image Acquisition: Using a high-frequency ultrasound probe, acquire two-dimensional images of the heart in the parasternal long-axis and short-axis views.

  • M-Mode Measurement: From the short-axis view at the level of the papillary muscles, obtain an M-mode tracing to measure the left ventricular internal diameter in diastole (LVIDd) and systole (LVIDs), as well as the anterior and posterior wall thicknesses.

  • Calculation of Systolic Function:

    • Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] x 100

    • Ejection Fraction (EF%): [((LVIDd)3 - (LVIDs)3) / (LVIDd)3] x 100 (using the Teichholz formula or other validated methods)[12]

  • Doppler Imaging: Use pulsed-wave Doppler to assess transmitral flow (E and A waves) and tissue Doppler to measure mitral annular velocities (e' and a') to evaluate diastolic function.

  • Comparative Analysis: In a heart failure model, these parameters are measured at baseline and after treatment with Ivabradine or a standard-of-care drug to assess their effects on cardiac remodeling and function.

Conclusion: A Targeted Approach to Heart Rate Reduction

This in-depth comparison reveals that while both Ivabradine and standard-of-care drugs like beta-blockers effectively reduce heart rate, Ivabradine offers a more targeted and selective mechanism of action. By specifically inhibiting the If current in the SA node, Ivabradine avoids the negative inotropic and other systemic effects associated with beta-blockers and calcium channel blockers.

Preclinical data consistently demonstrate Ivabradine's ability to reduce myocardial oxygen demand and increase diastolic time without compromising myocardial contractility. In the clinical setting, Ivabradine has proven its efficacy as both an add-on therapy and a potential alternative to beta-blockers in stable angina, offering symptomatic relief with a favorable side-effect profile. The landmark SHIFT trial has firmly established its role in reducing cardiovascular death and heart failure hospitalizations in a specific population of patients with HFrEF.

For the research and drug development professional, the choice between these agents will depend on the specific patient profile, comorbidities, and therapeutic goals. The detailed experimental protocols provided herein offer a framework for conducting robust and reproducible comparative studies to further elucidate the relative merits of these important cardiovascular therapies.

References

  • Dobutamine administration exacerbates postischaemic myocardial dysfunction in isolated rat hearts: an effect reversed by thyroxine pretreatment. European Journal of Pharmacology. [Link]

  • Comparative effects of ivabradine, a selective heart rate-lowering agent, and propranolol on systemic and cardiac haemodynamics at rest and during exercise. British Journal of Clinical Pharmacology. [Link]

  • Effect of Graded Heart Rate Reduction with Ivabradine on Myocardial Oxygen Consumption and Diastolic Time in Exercising Dogs. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Mouse Echocardiography Protocol.v1. Yan Lab. [Link]

  • Echocardiography in Mice. Current Protocols in Mouse Biology. [Link]

  • Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. Journal of Cardiovascular Development and Disease. [Link]

  • Echocardiography in Mice. Current Protocols in Mouse Biology. [Link]

  • Echocardiographic Approaches and Protocols for Comprehensive Phenotypic Characterization of Valvular Heart Disease in Mice. Journal of Visualized Experiments. [Link]

  • A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. Journal of Visualized Experiments. [Link]

  • Dobutamine induces ineffective work in regional ischaemic myocardium: an experimental strain rate imaging study. Clinical Science. [Link]

  • Treadmill Stress Testing. StatPearls. [Link]

  • Ivabradine, coronary artery disease, and heart failure: beyond rhythm control. Vascular Health and Risk Management. [Link]

  • Experimental animal models of coronary microvascular dysfunction. Cardiovascular Research. [Link]

  • Measuring Left Ventricular Ejection Fraction - Techniques and Potential Pitfalls. US Cardiology Review. [Link]

  • The BEAUTIFUL Study: Randomized Trial of Ivabradine in Patients with Stable Coronary Artery Disease and Left Ventricular Systolic Dysfunction – Baseline Characteristics of the Study Population. Cardiology. [Link]

  • Animal models in the study of myocardial ischaemia and ischaemic syndromes. Cardiovascular Research. [Link]

  • Langendorff heart. Wikipedia. [Link]

  • ACC/AHA Guidelines for Exercise Testing: Executive Summary. Circulation. [Link]

  • How to standardize the measurement of left ventricular ejection fraction. Journal of Echocardiography. [Link]

  • A Randomized, Double‐Blind, Placebo‐Controlled Study to Evaluate the Effect of Erenumab on Exercise Time During a Treadmill Test in Patients With Stable Angina. Journal of the American Heart Association. [Link]

  • What are the advantages and disadvantages of the isolated perfused heart? University of South Alabama. [Link]

  • Comparison of ivabradine and metoprolol tartrate impact on the heart rate variability in patients with angina pectoris. Journal of Cardiovascular Diseases & Diagnosis. [Link]

  • Longitudinal Strain Versus Exercise Treadmill Testing in Chronic Stable Angina. Cardiology Research. [Link]

  • Antianginal Efficacy of Ivabradine/Metoprolol Combination in Patients With Stable Angina. Clinical Cardiology. [Link]

  • An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices. Slideshare. [Link]

  • Exercise electrocardiography stress testing in suspected angina and non-obstructive coronary arteries. European Heart Journal. [Link]

  • Comparative Study of Efficacy and Safety of Ivabradine Versus Metoprolol in Stable Angina. International Journal of Science and Healthcare Research. [Link]

  • To Study The “Comparative Effect of Beta Blockers and Combination of Ivabradine with Beta Blockers on Heart Rate in Patients with Coronary. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • IL-1β blockade prevents cardiotoxicity and improves the efficacy of immune checkpoint blockers and chemotherapy against pancreatic cancer in mice with obesity. Journal for ImmunoTherapy of Cancer. [Link]

  • Nayan Kumar Patel* INTERNATIONAL JOURNAL OF SCIENTIFIC RESEARCH ABSTRACT KEYWORDS. Worldwide Journals. [Link]

  • Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. STAR Protocols. [Link]

  • Ivabradine in Patients with Ischemic Heart Disease -A Prospective, Longitudinal, Comparative Study to Metoprolol. ResearchGate. [Link]

  • Dobutamine-induced myocardial ischemia and ST-segment elevation in collateral-dependent myocardium. Journal of the American College of Cardiology. [Link]

  • Ivabradine: Evidence and current role in cardiovascular diseases and other emerging indications. Indian Journal of Pharmacology. [Link]

  • Left Ventricular Ejection Fraction. StatPearls. [Link]

  • Diltiazem vs Ivabradine Comparison. Drugs.com. [Link]

  • Experimental Rodent Models of Cardiovascular Diseases. Frontiers in Pharmacology. [Link]

  • Experimental Rodent Models of Cardiovascular Diseases. Frontiers in Pharmacology. [Link]

  • Ivabradine: pre-clinical and clinical evidence in the setting of ventricular arrhythmias. Hippokratia. [Link]

  • Dobutamine stress echocardiography in healthy adult male rats. Cardiovascular Ultrasound. [Link]

  • A Novel Experimental Rat Model for the In Vivo Assessment of Myocardial Ischemia Based on Single Photon Emission Computed Tomography. In Vivo. [Link]

  • Ivabradine: pre-clinical and clinical evidence in the setting of ventricular arrhythmias. Hippokratia. [Link]

  • Animal Models of Cardiovascular Diseases. Journal of Biomedicine and Biotechnology. [Link]

  • The Gold Standard For Ejection Fraction. Circle Cardiovascular Imaging. [Link]

  • No adverse cardiac electrophysiological effects associated with ivabradine. BioWorld. [Link]

Sources

Independent Verification of the Biological Effects of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Synthetic Intermediate to Pharmacological Tool

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a substituted benzazepinone derivative primarily recognized not for its direct biological effects, but as a crucial intermediate in the synthesis of Ivabradine.[1] Ivabradine is a potent and selective inhibitor of the "funny" current (Iƒ) in the sinoatrial node of the heart, a mechanism that confers a heart rate-lowering effect without impacting myocardial contractility or blood pressure.[1][2] This guide, therefore, focuses on the independent verification of the biological effects of Ivabradine as the pharmacologically active end-product derived from this compound. We will provide a comparative framework against other agents that modulate heart rate through different mechanisms, supported by detailed experimental protocols for robust, independent verification.

Core Mechanism of Action: Selective Inhibition of the Funny Current (Iƒ)

The rhythmic activity of the heart originates in the sinoatrial (SA) node, the heart's natural pacemaker. The spontaneous diastolic depolarization in SA node cells is primarily driven by the "funny" current (Iƒ), a mixed sodium-potassium inward current.[3] This current is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the SA node.[4]

Ivabradine exerts its bradycardic effect by selectively and specifically inhibiting the Iƒ current.[2] By binding to the intracellular side of the HCN4 channel, Ivabradine reduces the ionic flow, thereby prolonging the diastolic depolarization phase and slowing the firing rate of the SA node.[3][5] This targeted action allows for a reduction in heart rate without the negative inotropic (myocardial contractility) or lusitropic (myocardial relaxation) effects often associated with other heart rate-lowering agents.[6]

Figure 1: Signaling pathway of the "funny" current and points of pharmacological intervention.

Comparative Compounds for Independent Verification

To provide a comprehensive understanding of Ivabradine's unique pharmacological profile, it is essential to compare its effects with agents from other drug classes that also reduce heart rate.

  • Other HCN Channel Blockers:

    • Zatebradine and Cilobradine: These are earlier-generation Iƒ inhibitors and serve as excellent research tools for comparison.[6] Like Ivabradine, they directly block HCN channels but may exhibit different isoform selectivity and off-target effects.[4][7]

  • Beta-Adrenergic Receptor Blockers (Beta-Blockers):

    • Metoprolol and Atenolol: These are cardioselective beta-1 adrenergic receptor blockers. They reduce heart rate by antagonizing the effects of catecholamines (epinephrine and norepinephrine) on the SA node. However, they also exert negative inotropic and dromotropic (conduction velocity) effects.[2]

  • Calcium Channel Blockers (Non-dihydropyridine):

    • Verapamil and Diltiazem: These drugs block L-type calcium channels in the heart, which are crucial for the upstroke of the action potential in SA nodal cells and for excitation-contraction coupling in cardiomyocytes. Their heart rate-lowering effect is accompanied by a reduction in myocardial contractility.[8][9]

Experimental Protocols for Independent Verification

The following protocols provide a framework for the independent verification of the biological effects of Ivabradine and its comparators.

Part 1: In Vitro Verification of HCN Channel Inhibition

Objective: To directly measure the inhibitory effect of the test compounds on the Iƒ current in isolated sinoatrial node cells using the whole-cell patch-clamp technique.

Experimental Workflow:

Isolate_Cells Isolate Sinoatrial Node (SAN) Cardiomyocytes Establish_Seal Establish Gigaseal and Whole-Cell Configuration Isolate_Cells->Establish_Seal Prepare_Pipettes Prepare Patch Pipettes (Internal Solution) Prepare_Pipettes->Establish_Seal Voltage_Clamp Set Amplifier to Voltage-Clamp Mode Establish_Seal->Voltage_Clamp Apply_Protocol Apply Hyperpolarizing Voltage-Step Protocol Voltage_Clamp->Apply_Protocol Record_Baseline Record Baseline Iƒ Current Apply_Protocol->Record_Baseline Apply_Compound Perfuse with Test Compound (e.g., Ivabradine) Record_Baseline->Apply_Compound Record_Post_Compound Record Iƒ Current in Presence of Compound Apply_Compound->Record_Post_Compound Data_Analysis Analyze Current Amplitude and Generate Dose-Response Curve Record_Post_Compound->Data_Analysis

Sources

Safety Operating Guide

Navigating the Disposal of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and innovation to the safe and environmentally conscious management of chemical compounds. This guide provides a detailed protocol for the proper disposal of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS No. 73942-87-7), a benzazepine derivative utilized in pharmaceutical research. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) and toxicological data for this specific compound, this guide is founded on the precautionary principle, treating the substance as potentially hazardous to ensure the highest standards of safety and environmental protection.

Core Directive: A Conservative Approach to Disposal

In the absence of a definitive hazardous waste classification from the Environmental Protection Agency (EPA), it is prudent to manage this compound as a hazardous waste. This approach aligns with EPA recommendations for managing pharmaceutical waste with uncertain hazard profiles. A key piece of available data indicates that this compound is considered "Harmful to aquatic life with long lasting effects" (H412). Furthermore, related compounds such as Ivabradine are classified as very toxic to aquatic life, reinforcing the need for stringent disposal measures to prevent environmental contamination.

Scientific Integrity & Logic: Understanding the Risks

The primary concern with the disposal of this compound is its potential ecotoxicity. Chemicals that are harmful to aquatic life can have devastating effects on ecosystems if they enter waterways. Therefore, under no circumstances should this compound or its residues be disposed of down the drain .

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States, defining it by four characteristics: ignitability, corrosivity, reactivity, and toxicity. While there is no specific data to suggest the compound exhibits the first three characteristics, its classification as harmful to aquatic life places it under scrutiny for toxicity.

Quantitative Data Summary
PropertyValueSource
CAS Number 73942-87-7TCI Chemicals[1], Pharmaffiliates[2]
Molecular Formula C₁₂H₁₃NO₃GSRS[3]
Molecular Weight 219.24 g/mol GSRS[3]
Known Hazard Classification Chronic aquatic toxicity (Category 3), H412: Harmful to aquatic life with long lasting effects.Biosynth SDS[4]
Precautionary Statement P273: Avoid release to the environment.Biosynth SDS[4]
Step-by-Step Disposal Protocol

This protocol is designed to be integrated into your laboratory's Chemical Hygiene Plan, as required by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450.[4][5]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A standard laboratory coat

2. Waste Identification and Segregation:

  • All waste containing this compound must be segregated from general laboratory waste.

  • This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., vials, pipette tips, weighing boats).

    • Spill cleanup materials.

    • Solutions containing the compound.

  • Do not mix this waste with other incompatible waste streams. For example, keep it separate from strong acids, bases, or oxidizers.

3. Waste Collection and Containment:

  • Solid Waste: Collect all solid waste (pure compound, contaminated disposables) in a dedicated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

  • Liquid Waste: For solutions containing this compound, use a designated, sealed, and properly labeled hazardous waste container for liquids. Ensure the container is compatible with the solvent used.

  • Keep containers securely closed when not in use.

4. Labeling: Proper labeling is critical for safety and regulatory compliance. The hazardous waste label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The hazard statement: "Harmful to aquatic life with long lasting effects".

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the generating laboratory.

5. Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[6]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Ensure secondary containment is in place to capture any potential leaks.

  • Store away from sources of ignition and incompatible materials.

6. Disposal:

  • Disposal of this chemical waste must be handled by a licensed hazardous waste disposal vendor.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Provide the EHS office with a complete and accurate description of the waste.

  • Never attempt to treat or neutralize the chemical waste in the laboratory unless it is a specifically approved and documented procedure in your institution's Chemical Hygiene Plan.

Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node Start Start: Generation of This compound Waste Identify Identify Waste Type Start->Identify IsSolid Solid or Liquid? Identify->IsSolid SolidWaste Solid Waste: Pure compound, contaminated labware, spill kits IsSolid->SolidWaste Solid LiquidWaste Liquid Waste: Solutions containing the compound IsSolid->LiquidWaste Liquid SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Store Store in Designated Satellite Accumulation Area (SAA) SolidContainer->Store LiquidContainer->Store ContactEHS Contact EHS for Pickup by Licensed Vendor Store->ContactEHS

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and the protection of our ecosystem, upholding the highest standards of scientific responsibility.

References

  • RCRA Characteristic Waste. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • Understanding RCRA Waste Characterization. (2023, May 8). AMI Environmental. Retrieved from [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). YouTube. Retrieved from [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009, October). US EPA. Retrieved from [Link]

  • When Is A Chemical Hygiene Plan Required? (2025, January 27). YouTube. Retrieved from [Link]

  • Guidelines for Writing Your Chemical Hygiene Plan. (2019, July 15). Occupational Health & Safety. Retrieved from [Link]

  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. (n.d.). OSHA. Retrieved from [Link]

  • RCRA 101 Part 3: Listed and Characteristic Wastes. (n.d.). New Pig Corporation. Retrieved from [Link]

  • Chemical Hygiene Plans. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. (n.d.). Youngstown State University. Retrieved from [Link]

  • Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]

  • CAS No : 73942-87-7 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. (n.d.). GSRS. Retrieved from [Link]

  • 2H-3-Benzazepin-2-one, 3-(3-((((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-, ethanedioate (1:1). (n.d.). PubChem. Retrieved from [Link]

Sources

Navigating the Handling of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities, such as 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, a key intermediate in the synthesis of pharmaceuticals like Ivabradine, demands a meticulous and informed approach to personal protection.[1] While a comprehensive toxicological profile for this specific compound is not extensively documented in publicly available literature, a proactive and cautious strategy is paramount. This guide synthesizes established safety protocols and data from structurally related compounds to provide a robust framework for the safe handling of this compound.

Understanding the Hazard Landscape: A Precautionary Principle

A thorough review of available safety data reveals a critical insight: the toxicological properties of this compound have not been fully investigated.[2] However, a Safety Data Sheet (SDS) for the related compound, 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol hydrochloride, indicates that similar benzazepine derivatives may be harmful if swallowed, in contact with skin, or inhaled.[3] Furthermore, one supplier has classified this compound as harmful to aquatic life with long-lasting effects.[2]

Given this information, we must operate under the precautionary principle, treating the compound as potentially hazardous through all primary routes of exposure: inhalation, dermal contact, and ingestion. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate personal protective equipment (PPE).[4][5]

Core Personal Protective Equipment (PPE) Recommendations

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldEssential for protecting against splashes of solutions or airborne particles of the solid compound. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals. Given the lack of specific permeation data, double-gloving is recommended as a best practice to minimize the risk of exposure from a potential tear or contamination of the outer glove.[6] Gloves should be inspected before each use and changed regularly, or immediately if contaminated.
Body Protection Laboratory Coat or Chemical-Resistant GownA laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or contamination, a chemical-resistant gown with long sleeves and tight-fitting cuffs is recommended to provide a more complete barrier.[6]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 or higher)Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation. The choice of respirator should be based on a quantitative risk assessment.[2]

Operational and Disposal Plans: A Step-by-Step Approach

Adherence to standardized operational procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow for Safe Handling

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Conduct Pre-Task Hazard Assessment don_ppe Don Appropriate PPE prep->don_ppe weigh Weigh Solid in a Fume Hood or Ventilated Enclosure don_ppe->weigh dissolve Dissolve/React in a Closed System or Fume Hood weigh->dissolve decon Decontaminate Glassware and Surfaces dissolve->decon doff_ppe Doff PPE in Designated Area decon->doff_ppe dispose Dispose of Waste in Labeled, Sealed Containers doff_ppe->dispose

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Methodologies

1. Engineering Controls:

  • All work with the solid form of this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Solutions should be handled in a well-ventilated area, preferably within a fume hood, especially if heating or agitation is involved, which could lead to aerosol formation.

2. Donning and Doffing PPE:

  • Donning Sequence:

    • Lab coat or gown.

    • Inner pair of nitrile gloves.

    • Safety goggles and face shield (if necessary).

    • Outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove the outer pair of gloves.

    • Remove the lab coat or gown, turning it inside out.

    • Remove the face shield and goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • For small spills of solid material, carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust.

  • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For large spills, follow your institution's emergency procedures.

4. Disposal Plan:

  • All waste contaminated with this compound, including contaminated PPE, absorbent materials, and empty containers, should be collected in clearly labeled, sealed containers.

  • Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not discharge into drains or the environment.[2]

Logical Decision-Making in PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE Selection Logic node_action node_action start Start: Handling this compound is_solid Handling Solid Compound? start->is_solid in_hood Working in a Fume Hood? is_solid->in_hood Yes add_respirator Add NIOSH-Approved Respirator is_solid->add_respirator No is_splash_risk Risk of Splashing? in_hood->is_splash_risk Yes is_aerosol_risk Risk of Aerosol Generation? in_hood->is_aerosol_risk No add_faceshield Add Face Shield is_splash_risk->add_faceshield min_ppe Minimum PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves is_aerosol_risk->min_ppe add_respirator->in_hood add_faceshield->is_aerosol_risk

Caption: Decision tree for selecting appropriate PPE when handling this compound.

By implementing these comprehensive safety measures, researchers can confidently and responsibly advance their work while prioritizing personal and environmental safety. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of a strong safety culture in any scientific endeavor.

References

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • University of California, Los Angeles - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Reactant of Route 2
Reactant of Route 2
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.